Dirhodium trisulphite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
80048-77-7 |
|---|---|
Molecular Formula |
O9Rh2S3 |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
rhodium(3+);trisulfite |
InChI |
InChI=1S/3H2O3S.2Rh/c3*1-4(2)3;;/h3*(H2,1,2,3);;/q;;;2*+3/p-6 |
InChI Key |
PJRGNVSDUQPLCM-UHFFFAOYSA-H |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Rh+3].[Rh+3] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Dirhodium Trisulphite
For Immediate Release
A comprehensive analysis of the crystal structure of dirhodium trisulphite (Rh₂S₃), a material of significant interest in catalysis and materials science, is presented in this technical guide. This document provides researchers, scientists, and drug development professionals with a detailed examination of the compound's atomic arrangement and the experimental methodologies employed in its characterization.
This compound crystallizes in the orthorhombic space group Pbcn, revealing a unique structural motif. The fundamental building blocks of the crystal lattice consist of rhodium atoms in octahedral coordination and sulfur atoms in both tetrahedral and trigonal pyramidal geometries. This intricate arrangement gives rise to a three-dimensional framework with notable characteristics.
Crystallographic Data Summary
The precise atomic arrangement within the this compound crystal has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below, offering a quantitative overview of the structure.
| Crystal System | Space Group |
| Orthorhombic | Pbcn |
| Unit Cell Parameters | |
| a (Å) | 8.4728 (2) |
| b (Å) | 6.0156 (1) |
| c (Å) | 6.1537 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 313.65 (1) |
| Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) | | | Atom | Wyckoff Position | x | y | z | Ueq (Ų) | | Rh1 | 8d | 0.15875 (2) | 0.17173 (3) | 0.00399 (3) | 0.00512 (6) | | S1 | 8d | 0.0000 | 0.3887 (1) | 0.2500 | 0.0060 (2) | | S2 | 4c | 0.3340 (1) | 0.0321 (1) | 0.2500 | 0.0058 (2) |
| Selected Interatomic Distances | | | Bond | Distance (Å) | | Rh1—S1 | 2.3459 (6) | | Rh1—S1 | 2.3553 (6) | | Rh1—S2 | 2.3332 (5) | | Rh1—S2 | 2.4439 (5) | | Rh1—Rh1 | 2.8732 (3) | | Rh1—Rh1 | 3.1365 (3) |
Experimental Protocols
The successful elucidation of the this compound crystal structure hinged on precise experimental execution. The following sections detail the methodologies for the synthesis of single crystals and their subsequent analysis by X-ray diffraction.
Synthesis of this compound Single Crystals
Single crystals of this compound were synthesized via a chemical vapor transport method.
-
Reactant Preparation: Stoichiometric amounts of high-purity rhodium (Rh) powder and elemental sulfur (S) were thoroughly mixed.
-
Ampoule Sealing: The mixture was sealed in an evacuated quartz ampoule.
-
Furnace Gradient: The sealed ampoule was placed in a two-zone tube furnace. The hot end, containing the reactant mixture, was maintained at a temperature of 1050 °C, while the cold end was kept at 950 °C.
-
Crystal Growth: Over a period of several days, this compound sublimed from the hot end and deposited as single crystals in the cooler zone of the ampoule.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of this compound was carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal was subjected to a monochromatic X-ray beam. Diffraction data were collected at room temperature over a range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. This iterative process minimized the difference between the observed and calculated structure factors, yielding the final atomic coordinates and displacement parameters.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the experimental workflow for the crystal structure analysis of this compound is depicted in the following diagram.
This detailed guide provides a foundational understanding of the crystal structure of this compound and the rigorous experimental procedures required for its determination. This information is crucial for the rational design of new materials and catalysts with tailored properties.
An In-depth Technical Guide on the Molecular Geometry of Dirhodium Trisulphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular geometry of dirhodium trisulphite, a compound of interest in inorganic chemistry and materials science. Due to the limited availability of direct experimental data for a discrete molecular complex of this compound (Rh₂(SO₃)₃), this document synthesizes information from analogous and well-characterized dirhodium complexes and the known coordination chemistry of the sulphite ligand. A proposed molecular structure is presented, based on established principles of rhodium coordination and the common structural motifs observed in related compounds. This guide also outlines the key experimental protocols that would be necessary for the definitive determination of its structure, including single-crystal X-ray diffraction and computational modeling. The presented data, though largely theoretical at this stage, offers a robust framework for researchers investigating rhodium-based compounds and their potential applications.
Introduction to Dirhodium Complexes
Dirhodium complexes are a significant class of compounds in coordination chemistry, renowned for their catalytic activity and unique structural features. A prevalent structural motif for dirhodium(II) complexes is the "paddlewheel" structure, where two rhodium atoms are bridged by four bidentate ligands. This arrangement often results in a Rh-Rh single bond. In the case of rhodium(III), the predominant oxidation state for rhodium in a compound with the formula Rh₂(SO₃)₃, an octahedral coordination geometry is typically observed.
Proposed Molecular Geometry of this compound
The sulphite ion can coordinate to metal centers in several ways: as a monodentate ligand through either the sulfur or an oxygen atom, as a bidentate chelating ligand, or as a bridging ligand. In a binuclear complex like this compound, a bridging coordination mode is highly probable, leading to a stable structure.
A hypothetical structure would feature two rhodium(III) centers, each with an octahedral coordination environment. The three sulphite ligands would bridge these two rhodium atoms. To complete the octahedral coordination sphere of each rhodium atom, additional ligands, such as water molecules from an aqueous synthesis environment, would likely be present.
Visualization of the Proposed Structure
The following diagram illustrates a potential coordination arrangement for a hydrated this compound complex, where the sulphite ions act as bridging ligands between two octahedrally coordinated rhodium(III) centers.
Quantitative Geometrical Parameters (Hypothetical)
The following table summarizes hypothetical bond lengths and angles for this compound, based on typical values observed in related rhodium(III) complexes and sulphite coordination compounds. These values are intended to serve as a reference for future experimental and computational studies.
| Parameter | Atom Pair/Triplet | Hypothetical Value |
| Bond Lengths (Å) | ||
| Rh-O (sulphite) | Rh-O | 2.00 - 2.10 |
| Rh-O (water) | Rh-O | 2.05 - 2.15 |
| S-O (coordinated) | S-O | 1.50 - 1.55 |
| S=O (uncoordinated) | S=O | 1.45 - 1.50 |
| Rh---Rh distance | Rh---Rh | > 3.0 |
| Bond Angles (°) | ||
| O-Rh-O (cis) | O-Rh-O | 85 - 95 |
| O-Rh-O (trans) | O-Rh-O | 170 - 180 |
| O-S-O | O-S-O | 105 - 115 |
| Rh-O-S | Rh-O-S | 110 - 125 |
Experimental Protocols for Structural Determination
The definitive molecular geometry of this compound can be determined using a combination of experimental and computational techniques.
Synthesis and Crystallization
The first crucial step is the synthesis of a high-purity, crystalline sample of this compound. A potential synthetic route involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride (RhCl₃), with a sulfite salt, like sodium sulfite (Na₂SO₃), in an aqueous solution under controlled pH and temperature.
Workflow for Synthesis and Crystallization:
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
A suitable single crystal of this compound is selected and mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The electron density map is calculated from the diffraction intensities, from which the atomic positions are determined.
-
The structural model is refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
Computational Chemistry
Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry and spectroscopic properties of this compound.
Methodology:
-
A starting molecular structure is proposed.
-
The geometry of the molecule is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., def2-TZVP for main group elements and a suitable effective core potential for rhodium).
-
Frequency calculations are performed to confirm that the optimized structure corresponds to a minimum on the potential energy surface.
-
The calculated geometric parameters can then be compared with experimental data if available.
Conclusion
While the definitive molecular structure of a simple this compound complex remains to be experimentally determined, this guide provides a scientifically grounded, albeit theoretical, overview of its likely molecular geometry. The proposed structure, featuring two octahedrally coordinated rhodium(III) centers bridged by sulphite ligands, serves as a valuable starting point for future research. The outlined experimental and computational protocols offer a clear pathway for the elucidation of the precise atomic arrangement of this intriguing compound. Further investigation into this and related rhodium-sulphite complexes could unveil novel structural motifs and potentially lead to the development of new materials with interesting catalytic or electronic properties.
Spectroscopic Properties of Rhodium(II) Sulfite Complexes: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic properties of rhodium(II) sulfite complexes. Due to the limited availability of data for the specific compound dirhodium trisulphite (Rh₂(SO₃)₃), this document focuses on the most closely related and characterized compound found in the scientific literature: a complex rhodium(II) sulfite, Na₁₅(NH₄)₃[Rh₄(μ-SO₃)₆(SO₃)₇(H₂O)₅]·10H₂O. The guide summarizes the available infrared (IR) spectroscopic data and discusses the expected nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic characteristics based on analogous rhodium compounds and general principles of coordination chemistry. Detailed experimental protocols for spectroscopic characterization and a workflow for the analysis of such complexes are also presented.
Introduction
Rhodium complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their diverse reactivity and electronic properties. While extensive research has been conducted on dirhodium carboxylate and related complexes, rhodium sulfite compounds remain a less explored class of materials. This guide aims to consolidate the available spectroscopic information on rhodium(II) sulfite complexes to aid researchers in their identification and characterization.
Spectroscopic Characterization of a Tetranuclear Rhodium(II) Sulfite Complex
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the coordination modes of the sulfite ligand. The sulfite ion (SO₃²⁻) can coordinate to metal centers in various ways (monodentate through oxygen or sulfur, or bridging), which influences the vibrational frequencies of the S-O bonds.
A study on a synthesized diamagnetic rhodium sulfite, Na₁₅(NH₄)₃[Rh₄(μ-SO₃)₆(SO₃)₇(H₂O)₅]·10H₂O, revealed the presence of rhodium in the +2 oxidation state. The IR spectrum of this complex showed characteristic absorption bands for the sulfite groups[1].
Table 1: Infrared Spectroscopic Data for the Tetranuclear Rhodium(II) Sulfite Complex [1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₂(SO₃²⁻) | 648 | Symmetric bend |
| ν₁(S-O) | 972 | Symmetric stretch |
| ν₃ₐ(S-O) | 1161 | Asymmetric stretch |
| ν(SO₄²⁻) | 1053 | Symmetric stretch (from partial oxidation) |
The splitting of the S-O stretching bands (ν₁ and ν₃ₐ) is indicative of a lower symmetry environment for the sulfite ligands upon coordination to the rhodium centers[1]. The presence of a band at 1053 cm⁻¹ suggests some partial oxidation of sulfite to sulfate during the synthesis or handling of the complex[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While no specific ¹⁰³Rh NMR data for rhodium sulfite complexes have been reported, the general characteristics of ¹⁰³Rh NMR can be discussed. ¹⁰³Rh is a spin-1/2 nucleus with a wide chemical shift range, making it very sensitive to the electronic environment around the rhodium atom.
Expected ¹⁰³Rh NMR Characteristics for Rhodium(II) Sulfite Complexes:
-
Chemical Shift: The chemical shift would be expected to fall within the range typical for Rh(II) complexes. The coordination of sulfite ligands, which are S,O-donors, would influence the shielding of the rhodium nucleus.
-
Coupling: If phosphorus- or other NMR-active nuclei-containing ligands were also present in the coordination sphere, spin-spin coupling to ¹⁰³Rh might be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectrum of dirhodium and polynuclear rhodium complexes is characterized by d-d transitions and charge-transfer bands. The color of rhodium(II) compounds typically arises from these electronic transitions. While specific UV-Vis data for rhodium sulfite complexes is scarce, general expectations can be outlined.
Expected UV-Vis Characteristics for Rhodium(II) Sulfite Complexes:
-
d-d Transitions: Weak absorptions in the visible region corresponding to transitions between the d-orbitals of the Rh(II) centers.
-
Charge-Transfer Bands: More intense absorptions, likely in the UV or near-UV region, arising from ligand-to-metal or metal-to-ligand charge transfer. The presence of the sulfite ligand would influence the energy of these transitions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of rhodium sulfite complexes, based on standard laboratory practices and information from related studies.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical for ¹⁰³Rh)
-
Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe.
-
Data Acquisition: Due to the low gyromagnetic ratio and long relaxation times of ¹⁰³Rh, specialized pulse sequences such as INEPT or DEPT might be necessary to enhance the signal. A reference compound, such as a saturated solution of Rh(acac)₃ in CDCl₃, is typically used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A solution of the complex is prepared in a non-absorbing solvent (e.g., water, acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) against a solvent blank.
Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of a newly synthesized rhodium sulfite complex.
Caption: General workflow for the synthesis and characterization of a rhodium sulfite complex.
Conclusion
The spectroscopic characterization of rhodium sulfite complexes is an area that warrants further investigation. While specific data for this compound remains elusive, the analysis of a complex tetranuclear rhodium(II) sulfite provides a foundational understanding of the IR spectroscopic features of such compounds. This guide serves as a resource for researchers by summarizing the available data, providing expected spectroscopic characteristics, and outlining standard experimental procedures. Further research is encouraged to synthesize and fully characterize this compound and other rhodium sulfite complexes to expand the knowledge in this area of inorganic chemistry.
References
Theoretical Underpinnings of Dirhodium Paddlewheel Complexes: A Guide to Electronic Structure and Computational Analysis
A notable scarcity of specific theoretical or experimental studies on the electronic structure of dirhodium trisulphite (Rh₂(SO₃)₃) exists within publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-established theoretical framework for understanding the electronic structure of the broader class of dirhodium paddlewheel complexes, offering a foundational perspective for researchers and drug development professionals. The principles outlined herein can serve as a basis for hypothetical considerations of a trisulphite analogue.
Dirhodium(II,II) paddlewheel complexes are a significant class of compounds, renowned for their catalytic activity and potential therapeutic applications.[1] Their unique chemical reactivity is intrinsically linked to their electronic structure, dominated by a metal-metal bond between the two rhodium centers.[1][2] Theoretical and computational chemistry play a pivotal role in elucidating the nature of this bond and predicting the behavior of these fascinating molecules.[3][4]
The Dirhodium(II,II) Core: A Tale of Metal-Metal Bonding
The quintessential feature of a dirhodium paddlewheel complex is the Rh-Rh single bond.[1][2] Each Rh(II) center possesses a d⁷ electron configuration. The interaction of the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals (MOs) that describe the metal-metal bond. The generally accepted qualitative MO energy level ordering for a D₄h symmetry paddlewheel complex is σ < π < δ < δ* < π* < σ*.
The 14 valence d-electrons of the two Rh(II) centers populate these orbitals, leading to the electronic configuration σ²π⁴δ²δ²π⁴.[1] This configuration indicates a net bond order of one, consistent with a single Rh-Rh bond. The highest occupied molecular orbital (HOMO) is typically of π* character, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital. The energy gap between these frontier orbitals is a critical determinant of the complex's reactivity and spectroscopic properties.
Ligand Influences on Electronic Structure
The electronic landscape of the dirhodium core is highly sensitive to the nature of both the equatorial (bridging) and axial ligands.
Equatorial Ligands: The four bridging ligands that wrap around the dirhodium core significantly influence the Rh-Rh bond length and the energy of the molecular orbitals. Carboxylate and carboxamidate ligands are the most common, and their electronic properties (electron-donating or -withdrawing) can fine-tune the catalytic activity of the complex.[5]
Axial Ligands: The coordination of ligands to the axial positions, along the Rh-Rh bond axis, directly perturbs the electronic structure.[2] Axial ligation leads to a donation of electron density into the Rh-Rh σ* antibonding orbital.[2] This interaction raises the energy of the σ* LUMO, thereby altering the HOMO-LUMO gap and, consequently, the chemical and photophysical properties of the complex.[2] The strength of the axial ligand interaction can modulate the reactivity of the dirhodium center.
While no specific data exists for this compound, one could hypothesize that sulfite (SO₃²⁻), as a potentially bridging or chelating ligand, would significantly influence the electronic structure. Its sulfur and oxygen donor atoms would interact with the rhodium d-orbitals, affecting the energies of the frontier molecular orbitals. The specific coordination mode of the sulfite ligands would be a critical factor in determining the overall electronic properties.
Quantitative Data from Theoretical Studies
Theoretical studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative insights into the electronic structure of dirhodium paddlewheel complexes. The following table summarizes typical Rh-Rh bond lengths for some dirhodium tetra-μ-(naphthoate) complexes, as determined by X-ray crystallography and DFT calculations.
| Complex | Experimental Rh-Rh Bond Length (Å) |
| [Rh₂(1-NC)₄(OCMe₂)₂] | 2.374 |
| [Rh₂(2-NC)₄(OCMe₂)₂] | 2.395 |
| [Rh₂(O₂CCF₃)₄(OCMe₂)₂] | 2.406 |
| [NC = naphthoate; OCMe₂ = acetone][1] |
Experimental and Computational Methodologies
The theoretical investigation of dirhodium complexes predominantly relies on a synergistic relationship between experimental data and computational modeling.
Key Experimental Techniques:
-
X-ray Crystallography: Provides precise atomic coordinates, bond lengths, and bond angles, which serve as a crucial benchmark for computational models.[1]
-
UV-Visible Spectroscopy: Probes the electronic transitions within the molecule, which can be correlated with the calculated molecular orbital energy differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁰³Rh NMR, offers a direct probe of the electronic environment around the rhodium nuclei.[6]
Computational Protocols:
The workhorse of modern theoretical studies on dirhodium complexes is Density Functional Theory (DFT). A typical computational workflow is as follows:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. Common DFT functionals for this step include B3LYP and BP86.[7][8]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: Once a stable geometry is obtained, a more detailed analysis of the electronic structure is performed. This includes:
-
Molecular Orbital Analysis: Visualization and energy level calculation of the frontier molecular orbitals (HOMO and LUMO).
-
Natural Bond Orbital (NBO) Analysis: To investigate the nature of the Rh-Rh bond and ligand-metal interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the electron density distribution and the nature of chemical bonds.[9]
-
-
Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and aid in the interpretation of experimental data.[1]
The choice of basis set is also crucial for accurate calculations. For rhodium, effective core potentials (ECPs) like LANL2DZ or MWB28 are often used to account for relativistic effects, while Pople-style basis sets (e.g., 6-31G(d)) are common for lighter atoms.[7]
Visualizing Electronic Structure and Computational Workflows
Caption: A simplified molecular orbital diagram illustrating the formation of Rh-Rh bonds.
Caption: A flowchart of a typical computational study of a dirhodium complex.
References
- 1. Synthesis, Characterization, Absorption Properties, and Electronic Structures of Paddlewheel-Type Dirhodium(II) Tetra-μ-(n-naphthoate) Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Computational Modeling of Dirhodium Trisulphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium complexes have garnered significant attention in the fields of catalysis and medicinal chemistry due to their unique electronic structures and reactivity.[1] The nature of the bridging ligands plays a crucial role in tuning the properties of these bimetallic centers.[2] While carboxylate and amidate-bridged dirhodium complexes are well-studied, the exploration of sulfur-based ligands, such as sulfite, remains a nascent field. This technical guide provides a comprehensive overview of the theoretical framework and computational approaches that can be applied to model dirhodium trisulphite, [Rh₂(SO₃)₃].
The guide details predictive data on the structure and electronic properties of the core, outlines robust computational and hypothetical experimental protocols, and visualizes key conceptual workflows and relationships pertinent to the study of this novel complex.
Predicted Molecular and Electronic Structure
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of novel inorganic complexes. Based on DFT studies of other dirhodium paddlewheel complexes, a set of predicted structural and electronic parameters for this compound is presented below.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Notes |
| Rh-Rh Bond Length | 2.40 - 2.50 Å | Slightly longer than typical carboxylates due to sulfur's larger atomic radius. |
| Rh-O(sulfite) Bond Length | 2.05 - 2.15 Å | Typical for Rh-O equatorial bonds. |
| Rh-S(sulfite) Bond Length | 2.20 - 2.30 Å | Estimated based on known Rh-S bond distances. |
| O-S-O Angle | 105 - 115° | Consistent with a distorted tetrahedral geometry around the sulfur atom in the sulfite ligand. |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Method of Prediction |
| HOMO-LUMO Gap | 2.0 - 3.0 eV | DFT calculations; indicative of the complex's reactivity and electronic transitions. |
| Key Vibrational Frequencies (IR) | S-O stretch: 900-1100 cm⁻¹; Rh-O stretch: 300-400 cm⁻¹ | DFT frequency calculations; useful for experimental characterization. |
| Natural Bond Orbital (NBO) Charge on Rh | +0.4 to +0.6 | NBO analysis; indicates the electron density distribution. |
| Rh-Rh Bond Order | ~1.0 | NBO analysis; consistent with a single bond in most dirhodium(II,II) complexes. |
Methodologies
A reliable computational protocol is essential for accurately predicting the properties of this compound. The following methodology is based on successful approaches for similar dirhodium complexes.[3]
-
Software: A robust quantum chemistry software package such as Gaussian, ORCA, or NWChem is recommended.
-
Initial Geometry: A starting geometry for the this compound paddlewheel structure should be constructed using a molecular modeling program.
-
Method Selection:
-
Functional: A hybrid DFT functional such as B3LYP or M06 is a suitable choice.[3] For more accurate energetics, a double-hybrid functional could be employed.
-
Basis Set: For the rhodium atoms, a basis set with an effective core potential (ECP), such as LANL2DZ or SDD, should be used to account for relativistic effects.[3] For lighter atoms (S, O), a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVTZ is appropriate.
-
-
Geometry Optimization: The initial geometry should be optimized to find the minimum energy structure. This is a crucial step to obtain accurate geometric parameters.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum.
-
Electronic Structure Analysis: Post-processing of the optimized wavefunction can be done to analyze the electronic structure, including NBO analysis for charge distribution and bond order, and visualization of molecular orbitals.
-
Solvation Effects: To model the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
While no synthesis of this compound has been reported, a plausible route could involve the reaction of a dirhodium precursor with a sulfite source.
-
Synthesis:
-
Precursor: Dirhodium(II) tetraacetate, [Rh₂(O₂CCH₃)₄], is a common starting material.[4]
-
Sulfite Source: An aqueous solution of sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) gas bubbled through a solution of the dirhodium precursor.
-
Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as water or a polar organic solvent, under an inert atmosphere to prevent oxidation. Gentle heating may be required to facilitate the ligand exchange.
-
Isolation: The product could be isolated by precipitation or crystallization upon cooling or addition of a less polar solvent.
-
-
Characterization:
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths and angles.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the sulfite ligands and the Rh-O bonds, comparing them to the computationally predicted spectrum.
-
UV-Vis Spectroscopy: To characterize the electronic transitions within the molecule, which can be correlated with TDDFT calculations.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While rhodium itself has an NMR-active nucleus (¹⁰³Rh), its low receptivity makes it challenging. However, if applicable, it could provide insights into the solution-state structure.
-
Visualizations
The following diagram illustrates the typical workflow for the computational modeling of a novel dirhodium complex.
This diagram shows the proposed paddlewheel structure of this compound with bridging sulfite ligands.
This diagram illustrates the interplay between the proposed synthesis and the various characterization techniques required to confirm the structure and properties of this compound.
References
Dirhodium Trisulphite: A Technical Overview of an Enigmatic Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium trisulphite (Rh₂(SO₃)₃) is an inorganic compound of rhodium in the +3 oxidation state. Despite its simple stoichiometry, detailed experimental data on its physical and chemical properties are notably scarce in publicly accessible literature, distinguishing it from its more extensively studied analogues, dirhodium trisulphide (Rh₂S₃) and dirhodium trisulphate (Rh₂(SO₄)₃). This guide synthesizes the available information on this compound, clearly delineating between experimentally verified data and inferred properties. It also provides a comparative context with its related sulphide and sulphate counterparts to offer a broader understanding of rhodium-sulfur compounds.
Core Properties
Much of the specific data for this compound's physical properties remains uncharacterized in peer-reviewed literature. The following table summarizes the known and inferred data.
| Property | Value | Source/Notes |
| Molecular Formula | Rh₂(SO₃)₃ | PubChem[1] |
| Molar Mass | 446.01 g/mol | Calculated |
| CAS Number | 80048-77-7 | |
| Appearance | Inferred to be a crystalline solid | |
| Solubility | Inferred to be likely soluble in water | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Chemical and Spectroscopic Characteristics
Chemical Reactivity:
-
Thermal Decomposition: It is predicted that upon heating, this compound will decompose.
-
Oxidation State: The rhodium centers are in the +3 oxidation state.
Spectroscopic Data: While experimental spectra for this compound are not readily available, theoretical predictions can be made based on its constituent ions.
Synthesis and Experimental Protocols
Detailed, experimentally validated protocols for the synthesis of pure, isolated this compound are not present in the surveyed literature. However, a plausible synthetic route can be inferred from the general chemistry of rhodium(III) salts and sulfites.
Plausible Synthetic Workflow: Metathesis Reaction
A potential method for the synthesis of this compound is a metathesis (double displacement) reaction in an aqueous solution. This would involve reacting a soluble rhodium(III) salt, such as rhodium(III) chloride, with a soluble sulfite, such as sodium sulfite. The presumed insolubility of this compound in the reaction medium would drive the reaction to completion, leading to its precipitation.
Note: This proposed workflow is theoretical and has not been experimentally verified from the available literature. Researchers attempting this synthesis should proceed with caution and perform thorough characterization of the resulting product.
Comparative Analysis with Related Rhodium Compounds
To provide a more comprehensive understanding, it is useful to compare the known properties of this compound with those of the better-characterized dirhodium trisulphide and dirhodium trisulphate.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Characteristics |
| This compound | Rh₂(SO₃)₃ | 446.01 | Inferred crystalline solid | Limited data available. |
| Dirhodium Trisulphide | Rh₂S₃ | 302.01 | Black solid | Insoluble in water. Prepared by heating rhodium and sulfur.[2][3] |
| Dirhodium Trisulphate | Rh₂(SO₄)₃ | 494.00 | Red-brown crystalline solid | Soluble in water. |
Safety and Handling
Conclusion
This compound remains a compound with a significant lack of characterization in the scientific literature. While its basic chemical identity is established, its physical and chemical properties, as well as reliable methods for its synthesis, are not well-documented. This technical guide has compiled the available information, highlighting the areas where data is inferred rather than experimentally confirmed. Further research is required to fully elucidate the properties of this compound, which may hold potential for applications in catalysis, materials science, or as a precursor for other rhodium-based materials. Professionals in drug development and other scientific fields should be aware of the current knowledge gaps before considering this compound for any application.
References
An In-Depth Technical Guide on the Oxidation State of Rhodium in Dirhodium Trisulphide
Abstract: This technical guide provides a comprehensive analysis of the oxidation state of rhodium in the inorganic compound dirhodium trisulphide (Rh₂S₃). Through an examination of fundamental chemical principles, nomenclature, and supporting experimental data, this document establishes the formal oxidation state of rhodium in this material. The guide includes a quantitative summary, a theoretical experimental protocol for verification, and a logical diagram illustrating the derivation of the oxidation state. This document is intended for researchers, chemists, and material scientists working with rhodium compounds and transition metal sulphides.
Introduction
Rhodium, a member of the platinum group metals, is a transition metal known for its catalytic properties and its ability to exist in multiple oxidation states, most commonly +1 and +3[1]. Dirhodium trisulphide, with the chemical formula Rh₂S₃, is a stable, black, solid inorganic compound[2]. Accurately determining the oxidation state of rhodium within this sulphide is fundamental to understanding its chemical behavior, electronic structure, and potential applications in fields such as catalysis and materials science. This guide will elucidate the formal oxidation state of rhodium in Rh₂S₃.
Determination of Rhodium Oxidation State
The oxidation state of a metal in a compound is determined by the formal charge it would have if all bonds to atoms of different elements were 100% ionic. For a neutral compound, the sum of the oxidation states of all constituent atoms must equal zero.
The chemical name, rhodium(III) sulphide, explicitly indicates the oxidation state of rhodium[2][3][4]. The Roman numeral (III) directly corresponds to an oxidation state of +3 for the rhodium cation.
A calculation based on the chemical formula Rh₂S₃ confirms this assignment:
-
Identify the common oxidation state of the non-metal: In metal sulphides, sulphur typically assumes an oxidation state of -2.
-
Calculate the total negative charge: With three sulphur atoms, the total negative charge from the sulphide anions is 3 × (-2) = -6.
-
Ensure charge neutrality: Since the compound Rh₂S₃ is neutral, the total positive charge from the two rhodium atoms must be +6 to balance the -6 charge from the sulphides.
-
Calculate the oxidation state per metal atom: The total positive charge of +6 is distributed between two rhodium atoms. Therefore, the oxidation state of each rhodium atom is +6 / 2 = +3.
Thus, the oxidation state of rhodium in dirhodium trisulphide is +3 .
Quantitative Data Summary
The oxidation states of the elements in dirhodium trisulphide are summarized in the table below for clarity and direct comparison.
| Element | Symbol | Quantity in Formula | Oxidation State | Total Charge Contribution |
| Rhodium | Rh | 2 | +3 | +6 |
| Sulphur | S | 3 | -2 | -6 |
| Total | Rh₂S₃ | 0 |
Mandatory Visualization
Caption: Logical workflow for deriving the +3 oxidation state of Rhodium.
Experimental Protocols for Verification
While the oxidation state can be confidently determined from chemical principles, experimental techniques can provide direct verification. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for this purpose.
Objective: To experimentally determine the oxidation state of rhodium in a sample of Rh₂S₃ powder.
Methodology: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
A high-purity powder sample of Rh₂S₃ is required.
-
The sample is mounted onto a dedicated sample holder using double-sided, ultra-high vacuum (UHV) compatible conductive tape.
-
The sample is introduced into the XPS instrument's load-lock chamber and subsequently transferred to the main analysis chamber, which is maintained under UHV conditions (<10⁻⁹ torr) to prevent surface contamination.
-
-
Instrumentation and Data Acquisition:
-
A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.
-
A survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.
-
High-resolution scans are then performed over the Rh 3d and S 2p core level regions. For rhodium, this is typically in the binding energy range of 305-320 eV.
-
A low-energy electron flood gun may be used for charge compensation if the sample is found to be charging.
-
-
Data Analysis:
-
The binding energy scale is calibrated using the adventitious Carbon 1s peak at 284.8 eV.
-
The high-resolution Rh 3d spectrum is analyzed. The spectrum for rhodium will show a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components.
-
The binding energy of the Rh 3d₅/₂ peak is compared to literature values for rhodium in different oxidation states. For Rh₂S₃, the Rh 3d₅/₂ peak is expected at a binding energy of approximately 309.5 eV, which is characteristic of covalently bonded, oxidized rhodium, consistent with a +3 oxidation state[5]. This is a noticeable shift from the binding energy of metallic Rh(0), which appears around 307.5 eV[5].
-
The S 2p spectrum is also analyzed to confirm the presence of sulphide species (typically around 161-163 eV).
-
Conclusion
Based on established principles of chemical nomenclature and charge neutrality in ionic compounds, the oxidation state of rhodium in dirhodium trisulphide (Rh₂S₃) is unequivocally +3 . This formal assignment is supported by nomenclature conventions that name the compound rhodium(III) sulphide and is verifiable through advanced experimental techniques such as X-ray Photoelectron Spectroscopy.
References
Synthesis of Novel Dirhodium Paddlewheel Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel dirhodium paddlewheel complexes. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, comparative data, and visualizations of key concepts.
Introduction
Dirhodium(II) paddlewheel complexes are a class of coordination compounds characterized by a dinuclear core with a Rh-Rh single bond, surrounded by four bridging ligands in a paddlewheel arrangement.[1] These complexes have garnered significant attention due to their versatile applications as catalysts in a wide range of organic transformations, including C-H functionalization, cyclopropanation, and ylide formation.[2] Their unique electronic and structural properties also make them promising candidates for the development of novel therapeutic agents, particularly in the field of oncology.[3] This guide will delve into the synthetic methodologies for creating novel dirhodium paddlewheel complexes, detail their characterization, and explore their applications in catalysis and drug development.
Synthetic Methodologies
The synthesis of dirhodium paddlewheel complexes typically involves the substitution of the acetate ligands from the commercially available dirhodium(II) tetraacetate, [Rh₂(OAc)₄(H₂O)₂]. Two primary methods are commonly employed: ligand exchange and solvothermal synthesis.
Ligand Exchange
This is the most conventional method for synthesizing dirhodium paddlewheel complexes.[3] It involves the reaction of dirhodium(II) tetraacetate with a stoichiometric excess of a carboxylic acid, amide, or other appropriate ligand in a high-boiling solvent such as toluene or chlorobenzene, often under an inert atmosphere. The lability of the acetate ligands allows for their displacement by the new bridging ligands.
Solvothermal Synthesis
Solvothermal synthesis is another effective method, particularly for ligands that are not amenable to the high temperatures of traditional ligand exchange.[3] This technique involves heating the reactants in a sealed vessel, allowing the pressure and temperature to increase above the solvent's boiling point. This can lead to the formation of crystalline products directly from the reaction mixture.
A logical workflow for the synthesis and characterization of these complexes is outlined below.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of novel dirhodium paddlewheel complexes.
General Ligand Exchange Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dirhodium(II) tetraacetate dihydrate (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, chlorobenzene).
-
Ligand Addition: Add a stoichiometric excess (typically 4.4 eq) of the desired carboxylic acid or other bridging ligand to the flask.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting solid is the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the complex.
Solvothermal Synthesis of [Rh₂(2-NC)₄(OCMe₂)₂] (N. Iwasaki et al., 2019)[3]
-
Reactant Loading: Place dirhodium(II) tetraacetate dihydrate (100 mg, 0.226 mmol) and 2-naphthalenecarboxylic acid (2-HNC; 156 mg, 0.906 mmol) in a Teflon-lined stainless steel autoclave.
-
Solvent Addition: Add ethanol (10 mL) to the autoclave.
-
Reaction: Seal the autoclave and heat it at 150 °C for 48 hours.
-
Isolation: After cooling to room temperature, filter the resulting precipitate and wash with ethanol.
-
Recrystallization: Dissolve the solid in acetone and evaporate the solution slowly to yield green crystals of the product.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile). Infuse the solution into the ESI-MS instrument to obtain the mass spectrum.
-
Single-Crystal X-ray Diffraction: Grow single crystals of the complex by slow evaporation of a saturated solution or by vapor diffusion. Mount a suitable crystal on the diffractometer and collect the diffraction data. Solve and refine the crystal structure using appropriate software.
Data Presentation
The following tables summarize key quantitative data for representative dirhodium paddlewheel complexes.
Table 1: Synthesis and Characterization Data
| Complex | Synthesis Method | Yield (%) | ¹H NMR (δ, ppm) | ESI-MS (m/z) [M+Na]⁺ |
| [Rh₂(1-NC)₄(OCMe₂)₂][3] | Solvothermal | 90.6 | 8.63 (d, 4H), 7.98 (d, 4H), 7.89 (m, 8H), 7.45 (m, 12H)[3] | 912.9783[3] |
| [Rh₂(2-NC)₄(OCMe₂)₂][3] | Solvothermal | 89.1 | 8.47 (s, 4H), 7.96 (td, 8H), 7.82 (d, 4H), 7.78 (d, 4H), 7.49 (m, 8H)[3] | 912.9775[3] |
Table 2: Selected Crystallographic Data
| Complex | Rh-Rh Bond Length (Å) | Rh-O(axial) Bond Length (Å) | O-Rh-O Angle (°) |
| [Rh₂(1-NC)₄(OCMe₂)₂][3] | 2.404(1) | 2.298(3) | 88.5(1) - 91.5(1) |
| [Rh₂(2-NC)₄(OCMe₂)₂][3] | 2.401(1) | 2.301(3) | 88.7(1) - 91.3(1) |
Applications in Asymmetric Catalysis
Dirhodium paddlewheel complexes are highly effective catalysts for a variety of asymmetric transformations, most notably cyclopropanation reactions. The chiral ligands on the paddlewheel scaffold create a chiral environment that directs the stereochemical outcome of the reaction.
The generally accepted catalytic cycle for the dirhodium-catalyzed cyclopropanation of an alkene with a diazo compound is depicted below.
Applications in Drug Development: Anticancer Activity
Recent research has highlighted the potential of dirhodium paddlewheel complexes as anticancer agents.[3] Their mechanism of action is believed to be multifactorial, involving direct interaction with DNA and the induction of apoptosis (programmed cell death).
Studies have shown that certain dirhodium complexes can bind to the minor groove of DNA.[3] This interaction is thought to trigger a cascade of events leading to apoptosis. One proposed pathway involves the upregulation of the pro-apoptotic protein Bax, which leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[3]
The signaling pathway for apoptosis induced by a dirhodium paddlewheel complex is illustrated below.
Conclusion
The synthesis of novel dirhodium paddlewheel complexes continues to be an active and promising area of research. The methodologies outlined in this guide provide a solid foundation for the creation of new complexes with tailored properties for applications in catalysis and medicine. The ability to systematically modify the ligand sphere of these complexes allows for the fine-tuning of their reactivity, selectivity, and biological activity, paving the way for future discoveries in both fundamental and applied chemistry.
References
- 1. Cytotoxicity Evaluation of Unmodified Paddlewheel Dirhodium(II,II)-Acetate/-Formamidinate Complexes and Their Axially Modified Low-Valent Metallodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search for new biologically active compounds: in vitro studies of antitumor and antimicrobial activity of dirhodium(ii,ii) paddlewheel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Characterization of Novel Dirhodium Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of new dirhodium compounds, with a focus on their synthesis, structural elucidation, spectroscopic properties, and applications in catalysis and medicine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of inorganic chemistry, organic synthesis, and drug discovery.
Introduction to Dirhodium Compounds
Dirhodium(II) complexes, particularly those with the characteristic "paddlewheel" structure, have emerged as a versatile class of compounds with significant applications in various chemical transformations.[1][2] The unique dirhodium core, bridged by four supporting ligands, provides a robust platform for the design of catalysts with tunable steric and electronic properties.[3] These compounds are renowned for their ability to catalyze a range of reactions, including cyclopropanation, C-H functionalization, and hetero-Diels-Alder reactions, often with high levels of stereocontrol.[4][5] Furthermore, recent studies have highlighted the potential of dirhodium compounds as therapeutic agents, particularly in the development of novel anticancer drugs.[6][7]
The reactivity and selectivity of dirhodium catalysts are profoundly influenced by the nature of the bridging and axial ligands.[8] Chiral ligands, in particular, have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules.[9] This guide will delve into the key aspects of characterizing these novel compounds, from their synthesis and purification to their detailed structural and spectroscopic analysis, and finally, their performance in catalytic and biological systems.
Synthesis of Dirhodium Compounds
The synthesis of dirhodium paddlewheel complexes typically involves one of two main strategies: the direct reaction of a rhodium precursor with the desired ligand or a ligand exchange reaction starting from a pre-existing dirhodium complex, most commonly dirhodium(II) tetraacetate, [Rh₂(OAc)₄].[2]
General Synthesis from Rhodium Trichloride
A common starting material for the synthesis of dirhodium carboxylates is rhodium(III) chloride. The reaction involves the reduction of Rh(III) to Rh(II) in the presence of the desired carboxylate.
Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate ([Rh₂(OAc)₄]) [2]
-
A mixture of rhodium(III) chloride hydrate (1.0 eq), sodium acetate (excess), and glacial acetic acid is prepared in a round-bottom flask.
-
Ethanol is added to the mixture, which serves as both a solvent and a reducing agent.
-
The mixture is refluxed under an inert atmosphere (e.g., argon or nitrogen) for several hours. The color of the solution typically changes from the initial color of the Rh(III) salt to the characteristic green or blue-green of [Rh₂(OAc)₄].
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, often by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile), to yield the final product.
Ligand Exchange Reactions
The majority of novel dirhodium complexes are synthesized via ligand exchange from [Rh₂(OAc)₄]. This method allows for the introduction of a wide variety of carboxylate, carboxamidate, and other bridging ligands.[5]
Experimental Protocol: Synthesis of a Chiral Dirhodium Carboxylate Catalyst [9]
-
Dirhodium(II) tetraacetate (1.0 eq) and an excess of the desired chiral carboxylic acid (e.g., an N-protected amino acid, typically 4.0-5.0 eq) are suspended in a high-boiling solvent such as chlorobenzene or toluene.
-
The mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the removal of acetic acid.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to isolate the desired chiral dirhodium catalyst.
Structural Characterization
The determination of the three-dimensional structure of new dirhodium compounds is crucial for understanding their reactivity and mechanism of action. X-ray crystallography is the most definitive method for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the molecule, including the conformation of the bridging ligands.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis [12]
-
Single crystals of the dirhodium compound suitable for X-ray analysis are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
The collected data are processed, and the crystal structure is solved and refined using specialized software packages.
The following table summarizes key structural parameters for a selection of dirhodium compounds.
| Compound | Rh-Rh Bond Length (Å) | Avg. Rh-O Bond Length (Å) | Avg. Rh-N Bond Length (Å) | Reference |
| [Rh₂(OAc)₄] | ~2.38-2.40 | ~2.03 | N/A | [2][13] |
| [Rh₂(S-DOSP)₄] | ~2.40 | ~2.04 | N/A | [14] |
| [Rh₂(cap)₄] (cap = caprolactamate) | ~2.42 | ~2.05 | ~2.09 | [5] |
| [cis-Rh₂(OAc)₂(tfa)₂] (tfa = trifluoroacetate) | ~2.40 | ~2.04 | N/A | [13] |
Spectroscopic Characterization
A variety of spectroscopic techniques are employed to characterize new dirhodium compounds, providing information about their electronic structure, bonding, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of diamagnetic dirhodium compounds. The chemical shifts and coupling constants provide detailed information about the structure of the ligands.[12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the dirhodium core. The position and intensity of the absorption bands are sensitive to the nature of the bridging and axial ligands.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the ligands, particularly the stretching frequencies of carboxylate and carboxamidate groups.
The table below provides a summary of typical spectroscopic data for dirhodium compounds.
| Technique | Compound | Key Observations | Reference |
| ¹H NMR | [Rh₂(OAc)₄] | A sharp singlet for the methyl protons of the acetate ligands. | [12] |
| ¹³C NMR | [Rh₂(OAc)₄] | Resonances for the methyl and carbonyl carbons of the acetate ligands. | |
| UV-Vis | [Rh₂(OAc)₄] | Characteristic absorption bands in the visible region due to d-d transitions. | [15] |
| IR | [Rh₂(OAc)₄] | Strong absorption bands for the carboxylate C=O stretching vibrations. | [16] |
Applications in Catalysis
Dirhodium compounds are highly effective catalysts for a variety of organic transformations. Their performance is typically evaluated based on reaction yield, diastereoselectivity, and enantioselectivity (for chiral catalysts).
Cyclopropanation
Dirhodium catalysts are widely used for the cyclopropanation of alkenes with diazo compounds.[17]
Experimental Protocol: Asymmetric Cyclopropanation [18]
-
To a solution of the alkene (e.g., styrene, 1.2 eq) and the chiral dirhodium catalyst (e.g., [Rh₂(S-DOSP)₄], 0.1-1.0 mol%) in a suitable solvent (e.g., dichloromethane or pentane) at a specific temperature (e.g., 0 °C or room temperature), a solution of the diazoacetate (1.0 eq) in the same solvent is added slowly via a syringe pump over several hours.
-
The reaction mixture is stirred until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropane product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.
The following table presents catalytic data for the cyclopropanation of styrene with ethyl diazoacetate using different chiral dirhodium catalysts.
| Catalyst | Loading (mol%) | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |
| [Rh₂(S-DOSP)₄] | 1.0 | 87 | >95:5 | 87 | [18] |
| [Rh₂(S-PTAD)₄] | 1.0 | 64 | >95:5 | 62 | [18] |
| [Rh₂(R-BNP)₄] | 1.0 | 98 | >95:5 | 97 | [17] |
C-H Functionalization
Dirhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds.[14]
Experimental Protocol: Intermolecular C-H Insertion [1]
-
In an inert atmosphere glovebox, the substrate (1.0 eq), the dirhodium catalyst (e.g., [Rh₂(S-DOSP)₄], 1.0 mol%), and a suitable solvent (e.g., hexanes or dichloromethane) are combined in a reaction vessel.
-
A solution of the diazo compound (1.2 eq) in the same solvent is added slowly to the reaction mixture at the desired temperature.
-
Upon completion, the reaction is quenched, and the solvent is removed.
-
The product is isolated and purified by column chromatography.
The table below shows the results for the [Rh₂(S-DOSP)₄]-catalyzed C-H functionalization of various substrates.
| Substrate | Diazo Compound | Product Yield (%) | Reference |
| Cyclohexane | Ethyl diazoacetate | 65 | [14] |
| n-Pentane | Ethyl diazoacetate | 70 (mixture) | [14] |
| Triarylamine | Donor/acceptor carbene | >80 | [1] |
Applications in Drug Development
Dirhodium compounds have shown promise as potential therapeutic agents, particularly as anticancer drugs.[7] Their mechanism of action often involves interaction with biological macromolecules such as DNA and proteins.[6][11]
Cytotoxicity Studies
The anticancer activity of new dirhodium compounds is typically assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the dirhodium compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated from the dose-response curve.
The following table lists the IC₅₀ values for a dirhodium(I) complex against a human colon cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| [RhCl(IBuMe)(COD)] | HCT116 | 1.5 | [6] |
| Cisplatin (control) | HCT116 | 3.0 | [6] |
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening different dirhodium catalysts for a new chemical reaction.
Caption: A typical experimental workflow for catalyst screening.
Catalytic Cycle for Dirhodium-Catalyzed Cyclopropanation
This diagram depicts the generally accepted catalytic cycle for the cyclopropanation of an alkene with a diazo compound catalyzed by a dirhodium complex.
Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.
Relationship between Ligand Structure and Catalytic Activity
This diagram illustrates the logical relationship between the modification of ligands on a dirhodium catalyst and the resulting changes in its catalytic performance.
Caption: Influence of ligand modification on catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potential Rhodium Cancer Therapy: Studies of a Cytotoxic Organorhodium (I) Complex that Binds DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected Imidazole Coordination to the Dirhodium Center in a Protein Environment: Insights from X-ray Crystallography and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Absorption Properties, and Electronic Structures of Paddlewheel-Type Dirhodium(II) Tetra-μ-(n-naphthoate) Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]
- 14. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. lehigh.edu [lehigh.edu]
- 17. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dirhodium Catalysis in Organic Synthesis
A Note on Dirhodium Trisulphite: Extensive searches of the scientific literature did not yield any information on the use of "this compound (Rh₂S₃)" as a catalyst for the typical organic synthesis applications detailed below, such as cyclopropanation, C-H insertion, or ylide formation. While rhodium sulfide compounds are utilized in fields like electrocatalysis and hydroformylation, the applications most relevant to researchers, scientists, and drug development professionals in the context of fine chemical synthesis are predominantly associated with dirhodium(II) carboxylate and carboxamidate complexes.[1][2] It is likely that the intended topic of interest is these well-established and versatile catalysts. Therefore, these application notes will focus on the broadly applicable and extensively documented dirhodium(II) paddlewheel catalysts.
Introduction to Dirhodium(II) Catalysis
Dirhodium(II) paddlewheel complexes are a class of highly efficient and selective catalysts for a variety of transformations in organic synthesis. Their unique structure, featuring a Rh-Rh bond bridged by four carboxylate or carboxamidate ligands, provides a well-defined catalytic environment. These catalysts are particularly renowned for their ability to activate diazo compounds, generating rhodium-carbene intermediates that can undergo a range of synthetically valuable reactions. Key applications include cyclopropanation, C-H functionalization, and ylide formation, which are instrumental in the construction of complex molecular architectures found in pharmaceuticals and natural products.[3][4][5]
Key Applications and Mechanisms
Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for the stereoselective synthesis of cyclopropanes. The choice of chiral ligands on the dirhodium core allows for high levels of enantioselectivity.
Catalytic Cycle for Cyclopropanation:
Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.
Experimental Protocol: Asymmetric Cyclopropanation of Styrene
This protocol describes the enantioselective cyclopropanation of styrene with ethyl diazoacetate using a chiral dirhodium(II) carboxylate catalyst.
Materials:
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Rh₂(S-PTTL)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL) and stir until the catalyst is fully dissolved.
-
Add styrene (2.0 mmol, 2 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1.0 mmol, 1 equivalent) in anhydrous DCM (5 mL) over 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC or GC-MS until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the cyclopropane product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC.
Quantitative Data for Selected Cyclopropanation Reactions:
| Catalyst | Alkene | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 95 | 98:2 | 98 |
| Rh₂(R-BTPCP)₄ | 1-Octene | Methyl phenyldiazoacetate | 88 | >99:1 | 96 |
| Rh₂(S-PTAD)₄ | Dihydropyran | Ethyl diazoacetate | 92 | >99:1 | 99 |
Data compiled from various literature sources.
A groundbreaking application of dirhodium catalysis is the direct functionalization of C-H bonds. This allows for the conversion of otherwise unreactive C-H bonds into new C-C, C-N, or C-O bonds, providing a highly efficient route to complex molecules.
Workflow for Catalytic C-H Insertion:
Caption: Experimental workflow for a C-H insertion reaction.
Experimental Protocol: Intramolecular C-H Insertion for Lactone Synthesis
This protocol outlines the synthesis of a γ-lactone via intramolecular C-H insertion of a diazoacetate.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Substrate: 3-phenylpropyl diazoacetate
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 3-phenylpropyl diazoacetate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by nitrogen evolution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the corresponding γ-lactone.
Quantitative Data for C-H Insertion Reactions:
| Catalyst | Substrate | Product Type | Yield (%) | ee (%) |
| Rh₂(esp)₂ | Ethyl 2-diazo-4-phenylbutanoate | γ-lactone | 95 | N/A |
| Rh₂(S-DOSP)₄ | 1-Diazo-4-phenyl-2-butanone | Tetrahydrofuranone | 85 | 94 |
| Rh₂(S-PTTL)₄ | Methyl 2-diazo-3,3-dimethyl-4-hexenoate | Cyclopentanone | 90 | 98 |
Data compiled from various literature sources.
Dirhodium-generated carbenes can react with heteroatoms (O, S, N) to form ylides. These ylides are versatile intermediates that can undergo various rearrangements or cycloadditions.
Signaling Pathway for Carbonyl Ylide Formation and [3+2] Cycloaddition:
Caption: Pathway of carbonyl ylide formation and cycloaddition.
Experimental Protocol: Carbonyl Ylide Formation and [3+2] Cycloaddition
This protocol describes the reaction of a rhodium carbene with a carbonyl compound to form a carbonyl ylide, which is then trapped by a dipolarophile.
Materials:
-
Dirhodium(II) octanoate (Rh₂(oct)₄)
-
Methyl 2-diazo-3-oxobutanoate
-
Benzaldehyde
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene, anhydrous
-
Inert atmosphere
Procedure:
-
To a solution of Rh₂(oct)₄ (0.02 mmol, 2 mol%) in anhydrous toluene (10 mL) under an inert atmosphere, add benzaldehyde (1.2 mmol, 1.2 equivalents) and DMAD (1.5 mmol, 1.5 equivalents).
-
Heat the mixture to 80 °C.
-
Slowly add a solution of methyl 2-diazo-3-oxobutanoate (1.0 mmol) in anhydrous toluene (5 mL) over 2 hours via syringe pump.
-
After the addition is complete, maintain the temperature at 80 °C for an additional 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the dihydrofuran cycloadduct.
Quantitative Data for Ylide Formation Reactions:
| Catalyst | Ylide Type | Subsequent Reaction | Yield (%) |
| Rh₂(OAc)₄ | Carbonyl Ylide | [3+2] Cycloaddition with DMAD | 85 |
| Rh₂(pfb)₄ | Oxonium Ylide | [2][6]-Sigmatropic Rearrangement | 92 |
| Rh₂(esp)₂ | Ammonium Ylide | Stevens Rearrangement | 78 |
pfb = perfluorobutyrate. Data compiled from various literature sources.
Conclusion
Dirhodium(II) carboxylate and carboxamidate catalysts are indispensable tools in modern organic synthesis. Their ability to mediate a wide array of transformations with high efficiency and selectivity makes them crucial for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The protocols and data presented here provide a foundation for the application of these powerful catalysts in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US8975428B2 - Dirhodium catalyst compositions and synthetic processes related thereto - Google Patents [patents.google.com]
- 4. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D2-Symmetric Dirhodium Catalyst Derived from a 1,2,2-Triarylcyclopropanecarboxylate Ligand: Design, Synthesis and Application [organic-chemistry.org]
- 6. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dirhodium-Catalyzed C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "dirhodium trisulphite" as a catalyst in C-H functionalization did not yield any relevant applications or established protocols. The scientific literature overwhelmingly points to dirhodium(II) tetracarboxylates and related paddlewheel complexes as the preeminent catalysts for these transformations. Therefore, this document will focus on the applications of these well-established dirhodium catalysts.
Introduction to Dirhodium-Catalyzed C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step transformations that often require pre-functionalized starting materials. Dirhodium(II) paddlewheel complexes have emerged as exceptionally versatile and effective catalysts for a range of C-H functionalization reactions, including amination, C-C bond formation via carbene insertion, and other transformations. These reactions are prized for their often mild conditions, scalability, and, with the use of chiral ligands, the ability to achieve high levels of stereocontrol.[1][2] This document provides an overview of key applications and detailed protocols for utilizing dirhodium catalysts in C-H functionalization.
Application 1: C-H Amination
Dirhodium-catalyzed C-H amination allows for the direct conversion of C-H bonds to C-N bonds, providing a streamlined route to valuable amine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[1][3] Both intramolecular and intermolecular versions of this reaction have been well-developed.
Intermolecular C-H Amination of Arenes using Hydroxylamines
A mild and operationally simple method for the direct amination of arenes utilizes dirhodium catalysts with N-((sulfonyl)oxy)amine reagents. This approach is notable for its use of an internal oxidant, avoiding the need for external oxidizing agents.[1][4][5]
Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate), commonly known as Rh₂(esp)₂.
Key Features:
-
Mild Conditions: Reactions are often carried out at or below room temperature.[1][4]
-
Scalability: The methodology is suitable for scaling up.[1]
-
Good Regioselectivity: The amination often proceeds with predictable regioselectivity.[1]
Quantitative Data Summary:
| Entry | Arene | Aminating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mesitylene | N-Methyl-O-tosylhydroxylamine | 2 | 0 | 0.5 | 75 |
| 2 | Anisole | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 1 | 65 |
| 3 | 1,4-Dimethoxybenzene | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 1 | 80 |
| 4 | Indole | N-Methyl-O-tosylhydroxylamine | 2 | 0 | 0.5 | 72 |
| 5 | Naphthalene | N-Methyl-O-tosylhydroxylamine | 2 | 25 | 2 | 55 |
Experimental Protocol: General Procedure for Intermolecular Arene C-H Amination
-
To an oven-dried flask equipped with a magnetic stir bar, add the arene (1.0 equiv), the dirhodium catalyst (e.g., Rh₂(esp)₂, 0.02 equiv), and the aminating agent (e.g., N-methyl-O-tosylhydroxylamine, 1.5 equiv).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the appropriate solvent (e.g., 2,2,2-trifluoroethanol, TFE) via syringe to achieve the desired concentration (typically 0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C or 25 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Catalytic Cycle for Dirhodium-Catalyzed C-H Amination
References
- 1. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Dirhodium-catalyzed C-H arene amination using hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dirhodium-catalyzed C-H arene amination using hydroxylamines - Dialnet [dialnet.unirioja.es]
Application Notes and Protocols: Dirhodium-Catalyzed Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for conducting dirhodium-catalyzed cyclopropanation reactions. This powerful synthetic methodology allows for the efficient and stereoselective construction of cyclopropane rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.
Introduction
The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a cornerstone for the stereoselective synthesis of cyclopropanes.[1][2] Among the various catalysts developed for this transformation, chiral dirhodium(II) complexes have emerged as particularly effective, enabling high levels of diastereoselectivity and enantioselectivity.[2][3] These reactions typically proceed through a transient metal carbene intermediate, which then undergoes a concerted addition to an alkene.[3] The choice of the chiral ligands on the dirhodium catalyst is crucial for achieving high stereocontrol. This document outlines the applications of several key dirhodium catalysts and provides a general protocol for carrying out these reactions.
Catalyst Selection and Substrate Scope
The selection of the appropriate chiral dirhodium(II) catalyst is paramount for achieving high enantioselectivity in cyclopropanation reactions. The optimal catalyst often depends on the specific substrates being used, particularly the electronic and steric properties of the aryldiazoacetate. Below is a summary of the performance of several widely used dirhodium catalysts with various substrates.
Table 1: Performance of Chiral Dirhodium(II) Catalysts in the Cyclopropanation of Styrene with Various Methyl Aryldiazoacetates [1]
| Entry | Aryl Group of Diazoacetate | Catalyst | Yield (%) | dr | % ee |
| 1 | Phenyl | Rh₂(R-DOSP)₄ | 85 | >95:5 | 87 |
| 2 | 4-Methylphenyl | Rh₂(R-DOSP)₄ | 93 | >95:5 | 88 |
| 3 | 4-Bromophenyl | Rh₂(R-DOSP)₄ | 88 | >95:5 | 90 |
| 4 | 2-Chlorophenyl | Rh₂(S-PTAD)₄ | 87 | >95:5 | 97 |
| 5 | 3-Methoxyphenyl | Rh₂(R-BNP)₄ | 93 | >95:5 | 97 |
| 6 | 4-Methoxyphenyl | Rh₂(S-PTAD)₄ | 80 | >95:5 | 96 |
Table 2: Substrate Scope of Dirhodium Catalyst Rh₂(S-DOSP)₄ with Various TMSE Aryldiazoacetates and Styrenes [4]
| Entry | Aryl Group of Diazoacetate | Styrene Derivative | Yield (%) | % ee |
| 1 | Phenyl | Styrene | 87 | 87 |
| 2 | 4-Bromophenyl | Styrene | 85 | 86 |
| 3 | Phenyl | 4-Chlorostyrene | 82 | 88 |
| 4 | 4-Methoxyphenyl | Styrene | 89 | 90 |
Table 3: Substrate Scope of Dirhodium Catalyst Rh₂(S-BTPCP)₄ and Rh₂(R-BPCP)₄ with TCE Aryldiazoacetates and Styrene [4]
| Entry | Aryl Group of Diazoacetate | Catalyst | Yield (%) | % ee |
| 1 | Phenyl | Rh₂(S-BTPCP)₄ | 75 | -90 |
| 2 | 4-Bromophenyl | Rh₂(S-BTPCP)₄ | 78 | -91 |
| 3 | Phenyl | Rh₂(R-BPCP)₄ | 72 | 70 |
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for dirhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The following diagrams illustrate the catalytic cycle and a typical experimental workflow for these reactions.
Caption: Catalytic cycle of dirhodium-catalyzed cyclopropanation.
Caption: General experimental workflow for dirhodium-catalyzed cyclopropanation.
Detailed Experimental Protocol
This protocol provides a general procedure for the dirhodium-catalyzed cyclopropanation of an alkene with an aryldiazoacetate. Researchers should optimize conditions for their specific substrates and catalyst.
Materials and Reagents:
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(R-DOSP)₄, 1 mol%)
-
Alkene (e.g., Styrene, 5 equivalents)
-
Aryldiazoacetate (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., hexanes, pentane)[2]
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Syringe pump
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral dirhodium(II) catalyst (1 mol%).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Add the alkene (5 equivalents) and anhydrous solvent to the flask.
-
-
Preparation of Diazoacetate Solution:
-
In a separate flask, dissolve the aryldiazoacetate (1 equivalent) in the anhydrous solvent to make a dilute solution.
-
-
Reaction Execution:
-
Using a syringe pump, add the solution of the aryldiazoacetate to the stirred solution of the catalyst and alkene over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of carbene dimers.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired cyclopropane.
-
-
Analysis:
-
Characterize the purified cyclopropane by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care. It is recommended to use a blast shield and to avoid heating diazo compounds.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
These notes and protocols are intended to serve as a guide. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.
References
- 1. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dirhodium Complexes for Carbene Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) paddlewheel complexes are exceptionally versatile and efficient catalysts for a variety of carbene transfer reactions. Their unique structure, featuring two rhodium atoms bridged by four carboxylate or carboxamidate ligands, creates an electrophilic axial site that readily reacts with diazo compounds to form highly reactive rhodium carbene intermediates. These intermediates can then undergo a range of synthetically useful transformations, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation. The modular nature of the dirhodium core, allowing for the facile exchange of bridging ligands, has enabled the development of a vast library of catalysts with finely tuned steric and electronic properties. This has led to remarkable levels of control over reactivity, regioselectivity, diastereoselectivity, and enantioselectivity, making these catalysts invaluable tools in modern organic synthesis and drug development.
This document provides detailed application notes and experimental protocols for three key carbene transfer reactions catalyzed by dirhodium complexes: cyclopropanation, C-H insertion, and carbonyl ylide formation.
Catalytic Cycle of Dirhodium-Catalyzed Carbene Transfer
The catalytic cycle for dirhodium-catalyzed carbene transfer reactions generally proceeds through the following key steps: 1) coordination of the diazo compound to an axial site of the dirhodium catalyst, 2) loss of dinitrogen to form a rhodium-associated carbene intermediate, and 3) subsequent reaction of the carbene with a substrate (e.g., an alkene, a C-H bond, or a heteroatom) to form the product and regenerate the catalyst.[1][2][3]
References
Application Notes and Protocols for Dirhodium-Catalyzed C-H Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dirhodium-catalyzed C-H amination reactions. This powerful synthetic methodology enables the direct conversion of C-H bonds to C-N bonds, offering a streamlined approach to the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds.
Introduction
Dirhodium(II) catalysts have emerged as exceptionally versatile tools for C-H functionalization.[1] Among these, dirhodium(II) tetracarboxylate complexes, particularly those with bulky or chelating ligands, have shown remarkable efficacy in promoting the amination of sp³ C-H bonds. These reactions typically proceed through a metal-nitrenoid intermediate, which can then undergo either a concerted or stepwise C-H insertion. The choice of catalyst, nitrogen source, and reaction conditions can significantly influence the chemo-, regio-, and stereoselectivity of the transformation.
One of the most successful catalysts for this transformation is dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate, commonly known as Rh₂(esp)₂.[2] This catalyst, featuring a "strapped" dicarboxylate ligand, exhibits superior performance in many C-H amination reactions compared to simpler dirhodium carboxylates like Rh₂(OAc)₄.[2][3] The enhanced stability and reactivity of Rh₂(esp)₂ are attributed to the chelating nature of the ligands, which resist ligand exchange and decomposition pathways.[3]
Reaction Mechanisms
The mechanism of dirhodium-catalyzed C-H amination is believed to involve the in situ formation of a rhodium-nitrene intermediate. This highly reactive species is generated from a nitrogen precursor, such as a sulfamate ester or an azide, upon reaction with the dirhodium catalyst and an oxidant. The nitrene intermediate then reacts with a C-H bond of the substrate. Two primary pathways are considered for the C-H insertion step:
-
Concerted Mechanism: In this pathway, the C-H bond insertion occurs in a single, concerted step, leading directly to the aminated product. This mechanism is often invoked for intramolecular reactions.
-
Stepwise Mechanism: This pathway involves a hydrogen atom abstraction from the substrate by the rhodium-nitrene to form a radical intermediate. Subsequent radical rebound then leads to the formation of the C-N bond. This pathway is often considered for intermolecular reactions and can be influenced by the spin state of the nitrene intermediate.[4][5]
The choice between these pathways can be influenced by the specific catalyst, substrate, and reaction conditions, and has significant implications for the stereoselectivity of the reaction.
Figure 1: General overview of the dirhodium-catalyzed C-H amination process.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and applications.
Synthesis of Dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate [Rh₂(esp)₂]
A scalable synthesis of the Rh₂(esp)₂ catalyst has been developed, making this highly effective catalyst more accessible.[1][6] The procedure involves the reaction of rhodium(III) chloride hydrate with the esp ligand in the presence of ethanol.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid (esp ligand)
-
Ethanol (technical grade)
-
Sodium acetate
Procedure:
-
A mixture of RhCl₃·xH₂O, the esp ligand, and sodium acetate in ethanol is heated to reflux.
-
The reaction progress is monitored by the color change of the solution.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with water and ethanol and then dried to afford Rh₂(esp)₂.
A controlled temperature ramp to reach reflux is important for reproducible results.[1]
General Protocol for Intermolecular C-H Amination
This protocol is adapted from procedures described for the Rh₂(esp)₂-catalyzed amination of benzylic C-H bonds.[3][7]
Materials:
-
Substrate (e.g., ethylbenzene)
-
Nitrogen source (e.g., 2,2,2-trichloroethyl sulfamate, TcesNH₂)
-
Dirhodium catalyst (e.g., Rh₂(esp)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
To a solution of the substrate, nitrogen source, and MgO in the solvent, add the dirhodium catalyst.
-
The oxidant is then added portion-wise or via syringe pump over a specified period at a controlled temperature (e.g., room temperature).
-
The reaction is stirred until complete consumption of the starting material, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove MgO and other solids.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Figure 2: General experimental workflow for intermolecular C-H amination.
General Protocol for Intramolecular C-H Amination (Cyclization)
Intramolecular C-H amination is a powerful method for the synthesis of nitrogen-containing heterocycles. This protocol is based on the cyclization of sulfamate esters.[8]
Materials:
-
Sulfamate ester substrate
-
Dirhodium catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Solvent (e.g., benzene or dichloromethane)
Procedure:
-
A mixture of the sulfamate ester substrate, oxidant, and MgO in the solvent is prepared.
-
The dirhodium catalyst is added to the mixture.
-
The reaction is stirred at a specified temperature (e.g., room temperature or reflux) until the starting material is consumed.
-
The reaction is quenched, and the solid is removed by filtration.
-
The filtrate is concentrated, and the resulting cyclic sulfamidate is purified by chromatography.
Data Presentation
The following tables summarize representative data for dirhodium-catalyzed C-H amination reactions, highlighting the effects of catalyst, substrate, and nitrogen source on yield and selectivity.
Table 1: Intermolecular C-H Amination of Benzylic Substrates
| Entry | Substrate | Catalyst (mol%) | Nitrogen Source | Oxidant | Solvent | Yield (%) | Benzylic:Tertiary Ratio | Reference |
| 1 | Isoamylbenzene | Rh₂(esp)₂ (1) | CH₂Cl₃SO₂NH₂ | PhI(OAc)₂ | CH₂Cl₂ | - | 8:1 | [7] |
| 2 | Isoamylbenzene | Rh₂(esp)₂ (1) | (CH₃)₃CCH₂SO₂NH₂ | PhI(OAc)₂ | CH₂Cl₂ | - | 4:1 | [7] |
| 3 | Ethylbenzene | Rh₂(esp)₂ (1) | TcesNH₂ | PhI(O₂CCMe₂Ph)₂ | CH₂Cl₂ | 62 | - | [3] |
| 4 | p-Ethylanisole | Rh₂(esp)₂ (2) | TsONHMe | - | TFE | 67 (combined) | Arene amination only | [9][10] |
Table 2: Intramolecular C-H Amination of Sulfamate Esters
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Yield (%) | Diastereoselectivity | Reference |
| 1 | 3-Phenylpropyl sulfamate | Rh₂(S-nap)₄ | PhI(OAc)₂ | Benzene | - | 92% ee | [4] |
| 2 | Chiral sulfamate ester | Rh₂(OAc)₄ (2.5) | PhI(OAc)₂ | Benzene | 85 | >20:1 | [8] |
| 3 | Homoallyl sulfamate | Rh₂(OAc)₄ (2.5) | PhI(OAc)₂ | Benzene | 75 | 10:1 | [8] |
Conclusion
Dirhodium-catalyzed C-H amination is a robust and versatile methodology for the synthesis of amines and nitrogen-containing heterocycles. The development of highly active and selective catalysts like Rh₂(esp)₂ has significantly expanded the scope and utility of this transformation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures. Further exploration of catalyst design and reaction conditions will undoubtedly continue to advance the field of C-H functionalization.
References
- 1. Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and enantioselectivity of dirhodium-catalyzed intramolecular C-H amination of sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heteroleptic Dirhodium Paddlewheel Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II,II) paddlewheel complexes are renowned for their exceptional efficiency and selectivity as carbene transfer catalysts.[1][2] While homoleptic complexes, where all four bridging ligands are identical, have been extensively studied, their heteroleptic counterparts are emerging as a powerful class of catalysts with unique advantages.[1][2] By incorporating different types of bridging ligands—such as carboxylates, carboxamidates, and others—heteroleptic dirhodium paddlewheel complexes offer a higher degree of tunability in their steric and electronic properties. This fine-tuning can lead to enhanced reactivity, improved stereoselectivity, and even novel catalytic activities that are not achievable with their homoleptic relatives.[3][4]
These catalysts are particularly effective in mediating a variety of carbene transfer reactions, including cyclopropanation, C–H insertion, and Si–H insertion, which are fundamental transformations in organic synthesis.[2] The ability to precisely control the catalyst's ligand sphere allows for the rational design of catalysts tailored for specific applications, a significant advancement from serendipitous discoveries.[3] This document provides an overview of the applications of heteroleptic dirhodium paddlewheel complexes in catalysis, with a focus on quantitative data and detailed experimental protocols for their use.
Catalytic Applications and Performance Data
Heteroleptic dirhodium paddlewheel complexes have demonstrated remarkable performance in several key organic transformations. Their unique structural features, such as interligand hydrogen bonding, can play a crucial role in achieving high levels of stereocontrol.[3][5]
Asymmetric Cyclopropanation
A significant application of heteroleptic dirhodium catalysts is in asymmetric cyclopropanation reactions. For instance, a complex featuring three chiral carboxylate ligands and one achiral acetamidate ligand has been shown to be uniquely effective in the cyclopropanation of olefins with α-stannylated α-diazoacetates.[3][6] The acetamidate ligand's N-H group is believed to form a hydrogen bond with the carbene intermediate, which is critical for high stereoselectivity.[3][7]
Table 1: Performance of Heteroleptic Dirhodium Catalyst C1 in the Asymmetric Cyclopropanation of p-Methoxystyrene with Ethyl α-trimethylstannyl-α-diazoacetate
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| C1 | 1 | 6 | >95 | ~1:1 | 94 |
| [Rh₂((R)-TPCP)₄] | 1 | 6 | <5 | - | - |
| C4 | 1 | 6 | ~20 | ~1:1 | 15 |
Data sourced from references[3][8]. Catalyst C1 is a heteroleptic complex with three chiral carboxylate ligands and one acetamidate ligand.[3] [Rh₂((R)-TPCP)₄] is the homoleptic parent complex.[3] Catalyst C4 is a derivative of C1 where the acetamidate N-H is methylated, highlighting the importance of the hydrogen bond donor.[8]
Intramolecular C-H Insertion
The electronic asymmetry in heteroleptic complexes can also influence their reactivity in C-H insertion reactions. The choice of ligands can direct the reaction to a specific metal center within the complex, offering another level of control over the catalytic process.[8]
Table 2: Catalyst Performance in the Intramolecular Cyclopropanation of a Diazoester
| Catalyst | Reaction Time for >95% Conversion (min) |
| C7 | ~10 |
| C8 | ~20 |
| C9 | ~180 |
| C10 | ~120 |
Data sourced from reference[8]. The catalysts are heteroleptic dirhodium complexes with varying electronic properties based on their ligand spheres.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Cyclopropanation
This protocol is a representative example for the asymmetric cyclopropanation of an olefin with a diazoacetate catalyzed by a heteroleptic dirhodium paddlewheel complex.
Materials:
-
Heteroleptic dirhodium catalyst (e.g., 1 mol%)
-
Olefin (1.2 equivalents)
-
Diazoacetate (1.0 equivalent)
-
Anhydrous, degassed solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the heteroleptic dirhodium catalyst.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the olefin to the reaction mixture.
-
Slowly add a solution of the diazoacetate in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to suppress the formation of diazo homocoupling byproducts.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Protocol 2: Synthesis of a Heteroleptic Dirhodium Paddlewheel Complex
The synthesis of heteroleptic dirhodium complexes often involves a ligand exchange reaction starting from a homoleptic precursor, such as rhodium(II) acetate, [Rh₂(OAc)₄].[9]
Materials:
-
[Rh₂(acam)₄] (tetrakis(acetamidato)dirhodium(II)) (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Calix[5]arene dicarboxylic acid (slight excess)
-
Anhydrous solvents (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive synthesis
Procedure:
-
Expose [Rh₂(acam)₄] to neat trifluoroacetic acid at 60 °C for a short period (e.g., 20-25 minutes) to achieve partial ligand exchange, yielding a heteroleptic intermediate.[9]
-
Carefully monitor the reaction to obtain a good yield of the desired heteroleptic product with a mixture of acetamidate and trifluoroacetate ligands.[9]
-
Isolate the intermediate product.
-
React the heteroleptic intermediate with a slight excess of the desired dicarboxylic acid ligand (e.g., a calix[5]arene dicarboxylic acid) in a suitable solvent to yield the final heteroleptic paddlewheel complex.[9]
-
Purify the final product by appropriate methods, such as crystallization or chromatography.
-
Characterize the complex using techniques like ¹H NMR, ¹⁰³Rh NMR, ESI-MS, and single-crystal X-ray diffraction to confirm its structure and purity.[8][10]
Visualizations
Catalytic Cycle of Dirhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.
General Experimental Workflow for Catalytic Screening
Caption: General workflow for screening catalytic conditions.
References
- 1. Heteroleptic dirhodium(ii,ii) paddlewheel complexes as carbene transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Heteroleptic dirhodium(ii,ii) paddlewheel complexes as carbene transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Heteroleptic Dirhodium Catalyst for Asymmetric Cyclopropanation with α-Stannyl α-Diazoacetate. "Stereoretentive" Stille Coupling with Formation of Chiral Quarternary Carbon Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dirhodium Complexes Heterochiral-at-the-Metal Centers: An Alternative Type of Paddlewheel Catalyst for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 8. In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coordination-Induced Self-Assembly of a Heteroleptic Paddlewheel-Type Dirhodium Complex [mdpi.com]
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Dirhodium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for asymmetric synthesis utilizing chiral dirhodium catalysts. These catalysts have proven to be exceptionally effective in a variety of stereoselective transformations, offering high levels of enantioselectivity and diastereoselectivity. The following sections detail key applications, present quantitative data for catalyst performance, and provide step-by-step experimental procedures for representative reactions.
Introduction to Chiral Dirhodium Catalysts in Asymmetric Synthesis
Chiral dirhodium(II) paddlewheel complexes are a class of highly efficient and versatile catalysts for a broad range of asymmetric transformations.[1][2][3] Their unique structure, featuring a binuclear rhodium core bridged by four chiral ligands, creates a well-defined chiral environment that enables remarkable control over stereoselectivity in various reactions.[1] These catalysts are particularly renowned for their ability to catalyze reactions involving metal-carbene and metal-nitrene intermediates.[2][4]
Key applications of chiral dirhodium catalysts include:
-
Asymmetric Cyclopropanation: The reaction of diazo compounds with alkenes to form chiral cyclopropanes is a hallmark application.[5][6][7] These catalysts provide excellent control over both diastereoselectivity and enantioselectivity.
-
Asymmetric C-H Functionalization: Chiral dirhodium catalysts enable the direct, stereoselective functionalization of C-H bonds, a transformative strategy in organic synthesis.[8][9] This allows for the late-stage modification of complex molecules.
-
X-H Insertion Reactions: These catalysts are effective in promoting the insertion of carbenoids into various X-H bonds (where X can be O, N, S, Si), providing a direct route to a diverse array of functionalized molecules.
-
Ylide Formation and Subsequent Rearrangements: Chiral dirhodium catalysts can generate chiral ylides, which can then undergo a variety of stereoselective rearrangements to produce complex molecular architectures.
The choice of the chiral ligand is crucial for achieving high stereoselectivity. Ligands derived from amino acids, such as N-sulfonylprolinates (e.g., in Rhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate], Rh₂(S-DOSP)₄), and triarylcyclopropane carboxylates (e.g., in Dirhodium(II) tetrakis[(R)-1-(biphenyl)-2,2-diphenylcyclopropanecarboxylate], Rh₂(R-BPCP)₄) are among the most successful and widely used.[5][6]
Data Presentation: Catalyst Performance in Asymmetric Cyclopropanation
The following tables summarize the performance of various chiral dirhodium catalysts in the asymmetric cyclopropanation of styrene with different aryldiazoacetates.
Table 1: Asymmetric Cyclopropanation of Styrene with Methyl Aryldiazoacetates Catalyzed by Rh₂(R-DOSP)₄, Rh₂(S-PTAD)₄, and Rh₂(R-BNP)₄
| Entry | Aryl Group (Ar) in ArCHN₂CO₂Me | Catalyst | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl | Rh₂(R-DOSP)₄ | 95 | >95:5 | 98 |
| 2 | Phenyl | Rh₂(S-PTAD)₄ | 85 | >95:5 | 80 |
| 3 | Phenyl | Rh₂(R-BNP)₄ | 92 | >95:5 | 91 |
| 4 | 2-Methylphenyl | Rh₂(R-DOSP)₄ | 78 | >95:5 | 85 |
| 5 | 2-Methylphenyl | Rh₂(S-PTAD)₄ | 91 | >95:5 | 96 |
| 6 | 2-Methylphenyl | Rh₂(R-BNP)₄ | 88 | >95:5 | 82 |
| 7 | 3-Methoxyphenyl | Rh₂(R-DOSP)₄ | 82 | >95:5 | 90 |
| 8 | 3-Methoxyphenyl | Rh₂(S-PTAD)₄ | 75 | >95:5 | 88 |
| 9 | 3-Methoxyphenyl | Rh₂(R-BNP)₄ | 98 | >95:5 | 97 |
| 10 | 4-Bromophenyl | Rh₂(R-DOSP)₄ | 96 | >95:5 | 98 |
| 11 | 4-Bromophenyl | Rh₂(S-PTAD)₄ | 89 | >95:5 | 84 |
| 12 | 4-Bromophenyl | Rh₂(R-BNP)₄ | 94 | >95:5 | 92 |
Data compiled from a study on the influence of aryl substituents on enantioselectivity.[5]
Table 2: Asymmetric Cyclopropanation of Styrene with 2,2,2-Trichloroethyl (TCE) Aryldiazoacetates Catalyzed by Rh₂(R-BPCP)₄
| Entry | Aryl Group (Ar) in ArCHN₂CO₂TCE | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Phenyl | 92 | >20:1 | 96 |
| 2 | 4-Methylphenyl | 95 | >20:1 | 97 |
| 3 | 4-Methoxyphenyl | 93 | >20:1 | 96 |
| 4 | 4-Bromophenyl | 98 | >20:1 | 98 |
| 5 | 4-Chlorophenyl | 97 | >20:1 | 98 |
Data from a study on cyclopropanations with labile ester protecting groups.[6]
Experimental Protocols
General Procedure for Asymmetric Cyclopropanation
This protocol is a general guideline for the asymmetric cyclopropanation of alkenes with diazoacetates using a chiral dirhodium catalyst.
Caption: General workflow for asymmetric cyclopropanation.
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-BPCP)₄, 0.5-1.0 mol%)
-
Alkene (e.g., styrene, 2.0-5.0 equivalents)
-
Aryldiazoacetate (1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane (DCM), pentane, hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), in an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the chiral dirhodium catalyst (e.g., Rh₂(R-BPCP)₄, 0.5 mol%) in the chosen anhydrous solvent (e.g., DCM).[6]
-
Add the alkene (e.g., styrene, 2.0 equiv.) to the catalyst solution.[6]
-
In a separate flask, prepare a solution of the aryldiazoacetate (1.0 equiv.) in the same anhydrous solvent.
-
Slowly add the aryldiazoacetate solution to the reaction mixture via a syringe pump over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction mixture at the specified temperature (typically room temperature, but can range from -78 °C to reflux) until the diazo compound is completely consumed, as monitored by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.[6]
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis of the purified product.
Protocol for Asymmetric C-H Functionalization
This protocol outlines a general procedure for the enantioselective C-H functionalization of an unactivated C-H bond using a donor/acceptor carbene generated from an aryldiazoacetate.
Caption: Key steps in asymmetric C-H functionalization.
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄, 0.5-1.0 mol%)[9]
-
Substrate containing the C-H bond to be functionalized (typically used in excess or as the solvent)
-
Aryldiazoacetate (1.0 equivalent)
-
Anhydrous solvent (e.g., trifluorotoluene (PhCF₃))[9]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄, 1.0 mol%) in the anhydrous solvent (e.g., PhCF₃).[9]
-
Add the substrate containing the target C-H bond (if it is not the solvent).
-
Prepare a solution of the aryldiazoacetate (1.0 equiv.) in the same anhydrous solvent.
-
Slowly add the aryldiazoacetate solution to the reaction mixture via a syringe pump over several hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours or until completion is confirmed by TLC.[9]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product and analyze the enantioselectivity by chiral HPLC or SFC.[9]
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid using ground-glass joints and scratching diazo compounds when solid.
-
Reactions should be carried out under an inert atmosphere as dirhodium catalysts can be sensitive to air and moisture.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These application notes and protocols provide a starting point for researchers interested in utilizing the power of chiral dirhodium catalysts for asymmetric synthesis. The specific reaction conditions, including the choice of catalyst, solvent, and temperature, may require optimization for different substrates to achieve the best results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of Axial Ligands in Dirhodium(II) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) paddlewheel complexes are a cornerstone of modern synthetic chemistry, renowned for their ability to catalyze a wide array of transformations, including C-H functionalization, cyclopropanation, and X-H insertion reactions.[1][2] These complexes feature a bimetallic core with a Rh-Rh bond, surrounded by four bridging ligands that primarily dictate the catalyst's reactivity and selectivity.[3][4] The axial positions, perpendicular to the plane of the bridging ligands, serve as the sites for substrate coordination and catalysis.[1]
For many years, axial ligands were considered to have a minor, often passive role, typically being occupied by weakly coordinating solvent molecules that were easily displaced during the catalytic cycle.[1][5] However, a paradigm shift has occurred over the last decade, with mounting evidence demonstrating that the strategic modification of axial ligands is a powerful and straightforward strategy for tuning catalyst performance, achieving new reactivities, and enhancing selectivity.[3][5] Axial ligands can modulate the electronic properties and steric environment of the catalytic center, influencing reaction rates, product distribution, and enantioselectivity.[6][7] This document provides an overview of the functional roles of axial ligands, quantitative data on their effects, and detailed protocols for their application in key dirhodium(II)-catalyzed reactions.
Mechanism of Influence
Axial ligands exert their influence through several key mechanisms:
-
Electronic Tuning: Strong σ-donor axial ligands can increase the electron density at the rhodium centers. This electronic perturbation can affect the electrophilicity of the catalyst, influencing its interaction with the diazo substrate and the subsequent reactivity of the rhodium carbene intermediate.[1] The electrochemical characteristics of Rh(II) complexes, which can be modulated by axial ligands, often correlate with their reactivity and selectivity.[1]
-
Steric Control: Bulky axial ligands can create a sterically hindered environment around the active site, which can be exploited to control the stereoselectivity of a reaction. This is a critical aspect in asymmetric catalysis where the ligand architecture dictates the facial selectivity of the substrate's approach.
-
Stabilization of Intermediates: Axial ligands can stabilize key intermediates in the catalytic cycle. For instance, in certain C-H insertion reactions, axial coordination can affect the energy barriers for both N2 extrusion from the diazo compound and the subsequent C-H insertion step.[6]
-
Enabling New Reactivity: In some cases, the presence of a specific axial ligand is not just beneficial but essential for the reaction to proceed. An intriguing "ON-OFF" effect has been observed where a reaction fails in the absence of a Lewis base axial ligand but proceeds smoothly upon its addition, highlighting its crucial role in the catalytic mechanism.[8]
Data Presentation: Effects of Axial Ligands on Reaction Outcomes
The choice of an axial ligand can have a dramatic impact on the yield, selectivity, and byproduct formation in dirhodium(II)-catalyzed reactions. The following tables summarize quantitative data from selected studies.
Table 1: Effect of Tethered Axial Thioether Ligand on Cyclopropanation Yield
This table illustrates the impact of a tethered thioether axial ligand on the rhodium-catalyzed cyclopropanation of styrene with methyl-p-nitrophenyldiazoacetate, a particularly challenging diazo compound known to favor undesired homocoupling.[1]
| Catalyst | Axial Ligand Type | Cyclopropane Yield (%) | Diazo Homocoupling (%) |
| Rh₂(OAc)₄ | None (Solvent) | 17 | 41 |
| Catalyst with Tethered Thioether | Coordinating Thioether | 65 | 10 |
Data sourced from a study on novel mixed-ligand rhodium(II) paddlewheel complexes. The tethered ligand significantly suppresses the formation of the homocoupling byproduct and improves the yield of the desired cyclopropane.[1]
Table 2: "ON-OFF" Effect of Tertiary Amine Axial Ligand in Allenylsilane Synthesis
This table demonstrates the critical role of a tertiary amine axial ligand in the dirhodium(II)-catalyzed silylation of propargyl esters with hydrosilanes. The reaction shows a distinct ON-OFF behavior dependent on the presence of the amine.[8]
| Catalyst | Axial Ligand Additive | Reaction Time (h) | Allenylsilane Yield (%) |
| Rh₂(OAc)₄ | None | 12 | < 5 (No Reaction) |
| Rh₂(OAc)₄ | Et₃N (20 mol%) | 3 | 85 |
Data from a study describing a novel silylation of propargyl esters. The tertiary amine is proposed to be crucial for the formation of the active Rh-Si species.[8]
Visualizations: Conceptual and Experimental Frameworks
Experimental Protocols
The following protocols are adapted from published literature and are intended to serve as a starting point for researchers. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Improved Cyclopropanation Using a Tethered Thioether Axial Ligand
This protocol is based on the work by Darko and coworkers, demonstrating enhanced yield and selectivity in the cyclopropanation of styrene with an electron-deficient diazoacetate using a rhodium(II) complex with a tethered axial ligand.[1]
Objective: To synthesize methyl 2-p-nitrophenyl-3-phenylcyclopropane-1-carboxylate with suppressed byproduct formation.
Materials:
-
Dirhodium(II) catalyst with tethered thioether axial ligand (e.g., Rh₂(OAc)₃(MTAA), where MTAA is a custom ligand scaffold) (1 mol%)
-
Styrene (5.0 equiv.)
-
Methyl-p-nitrophenyldiazoacetate (1.0 equiv.)
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (1 mol%).
-
Add anhydrous DCM (to achieve a final substrate concentration of ~0.1 M).
-
Add styrene (5.0 equiv.) to the flask via syringe.
-
In a separate flask, dissolve methyl-p-nitrophenyldiazoacetate (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Slowly add the diazo solution to the stirred catalyst solution over a period of 4-6 hours using a syringe pump. Note: Slow addition is critical to minimize the dimerization of the diazo compound.
-
Allow the reaction to stir at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclopropane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Amine-Enabled Synthesis of Allenylsilanes via Silylation of Propargyl Esters
This protocol is based on the work of Zhu and coworkers, showcasing the essential "ON-OFF" role of a tertiary amine axial ligand in a novel dirhodium(II)-catalyzed transformation.[8]
Objective: To synthesize a substituted allenylsilane from a propargyl ester and a hydrosilane.
Materials:
-
Rhodium(II) acetate [Rh₂(OAc)₄] (2.0 mol%)
-
Propargyl ester (e.g., 1,3-diphenylprop-2-yn-1-yl acetate) (1.0 equiv., 0.2 mmol)
-
Hydrosilane (e.g., triethylsilane) (1.5 equiv.)
-
Triethylamine (Et₃N) (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Rh₂(OAc)₄ (2.0 mol%), the propargyl ester (1.0 equiv.), and anhydrous DCE (2.0 mL) under an inert atmosphere.
-
Add triethylamine (20 mol%) to the mixture via microsyringe.
-
Add the hydrosilane (1.5 equiv.) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for the specified time (e.g., 3 hours). Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using petroleum ether) to afford the desired allenylsilane.
-
Characterize the pure product by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. ETD | Synthetic Applications of Dirhodium(II) Catalysis | ID: 8336h297q | Emory Theses and Dissertations [etd.library.emory.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Axial Ligand Enables Synthesis of Allenylsilane through Dirhodium(II) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Applications of Dirhodium(II) Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and stereoselectivity. The unique reactivity of dirhodium(II) carbenoids, generated from the catalytic decomposition of diazo compounds, facilitates a wide array of transformations including cyclopropanation, carbon-hydrogen (C-H) bond insertion, ylide formation and subsequent rearrangements, and X-H insertion reactions. These methods have found broad application in natural product synthesis and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for key synthetic transformations catalyzed by dirhodium(II) complexes. The information is intended to serve as a practical guide for researchers in academic and industrial settings.
Cyclopropanation Reactions
Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of dirhodium(II) chemistry, providing a highly efficient route to substituted cyclopropanes. Chiral dirhodium(II) catalysts have been developed that afford excellent levels of enantioselectivity, making this methodology particularly valuable for the synthesis of chiral building blocks.
Data Presentation: Enantioselective Cyclopropanation of Styrene Derivatives
| Entry | Diazo Compound | Alkene | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Ethyl diazoacetate | Styrene | Rh₂(S-DOSP)₄ (1) | Pentane | 87 | 87 | [1] |
| 2 | Methyl phenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ (1) | CH₂Cl₂ | >95 | 98 | [2] |
| 3 | Methyl 4-bromophenyldiazoacetate | Styrene | Rh₂(R-DOSP)₄ (1) | CH₂Cl₂ | 94 | 98 | [2] |
| 4 | Methyl 2-methoxyphenyldiazoacetate | Styrene | Rh₂(S-PTAD)₄ (1) | CH₂Cl₂ | 85 | 94 | [2] |
| 5 | Trichloroethyl phenyldiazoacetate | Styrene | Rh₂(R-BPCP)₄ (0.5) | CH₂Cl₂ | 74 | 98 | [1] |
Experimental Protocol: General Procedure for Asymmetric Cyclopropanation
A solution of the chiral dirhodium(II) catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) and the alkene (2.5 mmol, 5.0 equiv.) in a suitable solvent (e.g., pentane or CH₂Cl₂, 3 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to the desired temperature (e.g., room temperature to -40 °C). A solution of the diazoacetate (0.5 mmol, 1.0 equiv.) in the same solvent (3-5 mL) is then added dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump. The reaction is stirred for an additional hour after the addition is complete. The solvent is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography to afford the desired cyclopropane product.[1]
Caption: Experimental workflow for dirhodium(II)-catalyzed cyclopropanation.
Carbon-Hydrogen (C-H) Insertion Reactions
Intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes provide a powerful strategy for the synthesis of cyclic compounds, particularly lactones and lactams, from readily available acyclic precursors. This transformation proceeds via the formation of a rhodium carbenoid that inserts into an unactivated C-H bond, forming a new C-C bond and a ring system.
Data Presentation: Intramolecular C-H Insertion of Diazoacetamides
| Entry | Diazoacetamide Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-N-tert-butyldiazoacetamide | Rh₂(OAc)₄ (1) | CO₂ (70 bar) | 1-Benzyl-4,4-dimethylazetidin-2-one | >97 | N/A | [3] |
| 2 | N-(4-Methoxybenzyl)-N-phenethyldiazoacetamide | Rh₂(S-PTTL)₄ (1) | CO₂ (70 bar) | (S)-1-(4-Methoxybenzyl)-4-phenylpyrrolidin-2-one | >97 | 65 | [3] |
| 3 | Methyl 2-diazo-3-oxo-5-(p-tolyl)pentanoate | Rh₂(S-PTTL)₄ (1) | CH₂Cl₂ | Methyl (S)-2-oxo-5-(p-tolyl)tetrahydrofuran-3-carboxylate | 95 | 97 | [4] |
| 4 | 2-Azido-N-benzyl-N-(cyclohexylmethyl)acetamide | Rh₂(esp)₂ (1) | Benzene | 1-Benzyl-4-spirocyclohexylazetidin-2-one | 86 | N/A | [4] |
Experimental Protocol: Intramolecular C-H Insertion in Supercritical CO₂
A high-pressure reaction cell (e.g., 3.5 mL) is charged with the diazoacetamide (0.173 mmol) and the dirhodium(II) catalyst (1 mol%). The cell is placed in a constant temperature water bath (e.g., 30 °C). Carbon dioxide is introduced into the cell using a screw injector pump to a pressure of 70 bar. The reaction mixture is stirred for 24 hours. After the reaction is complete, the system is depressurized. The product can be purified by filtration through a pad of alumina or silica gel.[3][5]
Caption: Catalytic cycle of intramolecular C-H insertion.
Ylide Formation and Subsequent Reactions
Dirhodium(II) carbenoids readily react with heteroatom-containing compounds to form ylides. These reactive intermediates can undergo a variety of subsequent transformations, including[4][6]-sigmatropic rearrangements and [3+2] cycloadditions, to generate highly functionalized products.
Data Presentation: Enantioselective[4][6]-Sigmatropic Rearrangement and [3+2] Cycloaddition
| Entry | Reaction Type | Diazo Compound | Ylide Precursor | Catalyst (mol%) | Solvent | Product | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 |[4][6]-Sigmatropic Rearrangement | Methyl phenyldiazoacetate | 2-Methyl-3-buten-2-ol | Rh₂(S-DOSP)₄ (1) | Hexane | Methyl 2-hydroxy-2,3,3-trimethyl-4-pentenoate | 85 | 98 |[7] | | 2 | [3+2] Cycloaddition | 2-Diazo-5,5-dimethylcyclohexane-1,3-dione | Phenylacetylene | Rh₂(S-TCPTTL)₄ (1) | CH₂Cl₂ | 3,3,7-Trimethyl-2-phenyl-2,3,5,6-tetrahydrobenzofuran-4-one | 94 | 99 |[1] | | 3 | Doyle-Kirmse Reaction | Vinyldiazoacetate | Allyl sulfide | Rh₂(OAc)₄ (1) | CH₂Cl₂ | Dihomoallylic sulfide | 80-90 | N/A |[8] |
Experimental Protocol: Tandem Ylide Formation/[4][6]-Sigmatropic Rearrangement
To a solution of the dirhodium(II) catalyst (0.01 mmol, 1 mol%) and the allylic alcohol (0.5 mmol, 5 equiv) in an appropriate solvent (e.g., hexane, 2 mL) at room temperature is added a solution of the diazoacetate (0.1 mmol, 1 equiv) in the same solvent (1 mL) via syringe pump over 1 hour. The reaction mixture is stirred for an additional 30 minutes upon completion of the addition. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the rearranged product.[7]
Caption: Pathways of dirhodium(II)-generated ylides.
X-H Insertion Reactions (X = Si, O)
Dirhodium(II) catalysts are also highly effective for promoting the insertion of carbenoids into Si-H and O-H bonds. These reactions provide direct and atom-economical methods for the formation of C-Si and C-O bonds, respectively. Enantioselective versions of these transformations have been developed, enabling the synthesis of chiral organosilanes and ethers.
Data Presentation: Enantioselective Si-H and O-H Insertion Reactions
| Entry | Reaction Type | Diazo Compound | X-H Substrate | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Si-H Insertion | Methyl phenyldiazoacetate | Triethylsilane | Rh₂(S-PTTL)₄ (1) | CH₂Cl₂ | 85 | 92 |[9] | | 2 | Si-H Insertion | (4-Bromophenyl)phenyldiazomethane | Diphenylsilane | Rh₂(S-TCPTTL)₄ (1) | Toluene | 91 | 93:7 er |[9] | | 3 | O-H Insertion | Ethyl diazoacetate | Methanol | Rh₂(OAc)₄ (1) | Methanol | >95 | N/A |[2] | | 4 | O-H Insertion | Methyl phenyldiazoacetate | Water | Rh₂(S-DOSP)₄ (1) | CH₂Cl₂/H₂O | 80 | 85 |[2] |
Experimental Protocol: Enantioselective Si-H Insertion
In a glovebox, a vial is charged with the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) and the silane (0.5 mmol, 1 equiv). The vial is sealed and removed from the glovebox. A solution of the diazo compound (0.55 mmol, 1.1 equiv) in a dry solvent (e.g., toluene, 1 mL) is added via syringe pump over 1 hour at room temperature. The reaction is stirred for an additional 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired organosilane.[9]
Caption: General workflow for dirhodium(II)-catalyzed X-H insertion.
Synthesis of Chiral Dirhodium(II) Catalysts
The development of chiral dirhodium(II) catalysts has been pivotal to the advancement of asymmetric catalysis. A variety of ligands, often derived from amino acids, have been employed to create a chiral environment around the rhodium centers.
Experimental Protocol: Synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄
-
Step 1: N-Phthaloylation of (S)-tert-leucine. A mixture of (S)-tert-leucine (1.0 equiv), phthalic anhydride (1.0 equiv), and triethylamine (0.1 equiv) in toluene is heated to reflux for 30 minutes, with azeotropic removal of water. After cooling, the solvent is removed, and the crude N-phthaloyl-(S)-tert-leucine is purified by recrystallization.[5][10]
-
Step 2: Ligand Exchange. A mixture of dirhodium(II) tetraacetate (1.0 equiv) and N-phthaloyl-(S)-tert-leucine (4.4 equiv) in chlorobenzene is heated at reflux for 24 hours under an argon atmosphere. The acetic acid formed is removed by azeotropic distillation. The reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by chromatography on basic alumina to afford Rh₂(S-PTTL)₄ as a green solid.[5][10]
Caption: Synthesis of a chiral dirhodium(II) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Epoxidation of Carbonyl Compounds via Carbonyl Ylides: from Racemic to Enantioselective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective C-C bond formation by rhodium-catalyzed tandem ylide formation/[2,3]-sigmatropic rearrangement between donor/acceptor carbenoids and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Si–H Insertion Reactions of Diarylcarbenes for the Synthesis of Silicon-Stereogenic Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dirhodium-Catalyzed Reactions
Welcome to the technical support center for dirhodium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
1. My dirhodium-catalyzed reaction is showing low yield. What are the common causes and how can I improve it?
Low yields in dirhodium-catalyzed reactions can stem from several factors. A primary consideration is the stability and activity of the catalyst itself. Dirhodium(II,II) complexes are versatile but can be sensitive to reaction conditions.[1] In some cases, the choice of solvent can dramatically impact reaction rates. For instance, coordinating solvents can compete with the substrate for the catalytically active sites on the dirhodium complex, thereby inhibiting the reaction.[2][3]
Another critical factor is the purity of the starting materials. Impurities in the substrate or solvent can poison the catalyst and reduce its efficacy. Additionally, the reaction temperature plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of undesired side products.[1][4] Optimizing the catalyst loading is also essential, as too little catalyst will result in slow or incomplete conversion, while an excess may not be cost-effective and can sometimes lead to side reactions.[5]
Troubleshooting Steps:
-
Re-evaluate your solvent choice: Non-coordinating solvents are often preferred. If you are using a coordinating solvent, consider switching to a non-polar alternative like toluene or dichloromethane, depending on the specific reaction.[2][6]
-
Ensure high purity of reagents: Purify your substrate and ensure your solvent is anhydrous and free of impurities.
-
Optimize reaction temperature: Systematically vary the temperature to find the optimal balance between reaction rate and catalyst stability.[1][4]
-
Adjust catalyst loading: Perform a catalyst loading study to determine the minimum amount of catalyst required for efficient conversion.[5][7]
2. I am observing poor chemo-, regio-, or enantioselectivity in my reaction. What parameters should I investigate?
Selectivity issues are common challenges in catalysis. The choice of ligands on the dirhodium catalyst is a paramount factor influencing selectivity.[8] Chiral ligands, for example, are essential for achieving high enantioselectivity in asymmetric reactions.[9][10] The steric and electronic properties of these ligands create a chiral environment around the metal center, directing the approach of the substrate.[11]
Solvent effects can also be profound. A change in solvent can alter the catalyst's conformation and the transition state energies, thereby influencing selectivity.[2][12] For instance, in certain 1,3-dipolar cycloaddition reactions, switching from dichloromethane to toluene has been shown to significantly enhance both regioselectivity and enantioselectivity.[2] Temperature can also impact selectivity, although its effect can be reaction-dependent.[6]
Troubleshooting Steps:
-
Screen different dirhodium catalysts: Experiment with catalysts bearing different bridging ligands to identify the one that provides the best selectivity for your specific substrate.
-
Conduct a solvent screen: Evaluate a range of solvents with varying polarities and coordinating abilities.[2][12]
-
Optimize the reaction temperature: Lowering the temperature often, but not always, leads to an increase in selectivity.[6]
3. My dirhodium catalyst appears to be deactivating over the course of the reaction. What could be the cause and how can it be prevented?
Catalyst deactivation can occur through various mechanisms, including oxidation of the rhodium centers, degradation of the ligands, or poisoning by impurities. The presence of strong coordinating species, such as amines or phosphines, in the reaction mixture can lead to irreversible binding to the catalyst's axial sites, inhibiting substrate access.[6] In some cases, the product itself can act as an inhibitor.
To mitigate catalyst deactivation, ensuring an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation. The purity of all reaction components is also critical. If product inhibition is suspected, it may be beneficial to run the reaction at a lower substrate concentration or to remove the product as it is formed. For some applications, catalyst recovery and recycling protocols have been developed to address the high cost of rhodium and maintain catalytic activity over multiple runs.[13][14][15]
Troubleshooting Steps:
-
Maintain an inert atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture.
-
Purify all reagents and solvents: Remove any potential catalyst poisons.
-
Investigate product inhibition: Analyze the reaction kinetics to determine if the product is inhibiting the catalyst.
-
Consider catalyst immobilization: For larger-scale processes, using a supported catalyst can facilitate recovery and reuse.[16]
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a systematic approach to troubleshooting low conversion in dirhodium-catalyzed reactions.
Guide 2: Poor Selectivity
This guide outlines steps to address issues with chemo-, regio-, or enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Reaction Rate and Selectivity in a Dirhodium-Catalyzed 1,3-Dipolar Cycloaddition
| Solvent | Relative Rate | Regioselectivity (Product A:B) | Enantioselectivity (% ee of A) |
| Toluene | 1.00 | 97:3 | 95 |
| Iodobenzene | 0.85 | 95:5 | 93 |
| Dichloromethane | 0.20 | 70:30 | 88 |
| Acetonitrile | No Reaction | - | - |
| Data synthesized from findings reported in studies on solvent effects in dirhodium catalysis.[2][6] |
Table 2: Optimization of Reaction Conditions for Hydroaminomethylation
| Entry | Temperature (°C) | H₂ Pressure (bar) | Catalyst Loading (mol%) | Conversion (%) | Amine Yield (%) |
| 1 | 85 | 40 | 0.05 | 99 | 15 |
| 2 | 100 | 40 | 0.05 | >99 | 25 |
| 3 | 85 | 60 | 0.05 | >99 | 20 |
| 4 | 85 | 40 | 0.025 | 95 | 12 |
| This table summarizes optimization data for a specific hydroaminomethylation reaction.[1][4] |
Experimental Protocols
General Procedure for a Dirhodium-Catalyzed Cyclopropanation Reaction
This protocol is a representative example for the asymmetric cyclopropanation of styrene with a diazoacetate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.001 mol%) in the chosen solvent (e.g., dimethyl carbonate).[7]
-
Reaction Setup: To the catalyst solution, add the alkene (e.g., styrene, 1.0 mmol). If solid, add prior to the solvent.
-
Diazo Compound Addition: The diazoacetate (e.g., ethyl diazoacetate, 1.2 mmol) is typically added slowly via a syringe pump over several hours to maintain a low concentration of the diazo compound, which helps to minimize side reactions. The reaction is stirred at the optimized temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclopropane.[13][14]
General Procedure for a Dirhodium-Catalyzed C-H Insertion Reaction
This protocol provides a general method for intramolecular C-H insertion to form a lactone.
-
Reaction Setup: To a solution of the diazoacetoacetate substrate (1.0 mmol) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) in a flame-dried flask under argon, add the dirhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40 °C) and monitor by TLC or GC.
-
Work-up and Purification: Once the starting material is consumed, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to yield the lactone product.[17][18]
Signaling Pathways and Workflows
Catalytic Cycle of Dirhodium-Catalyzed Carbene Transfer
The following diagram illustrates the generally accepted mechanism for dirhodium-catalyzed reactions involving diazo compounds.
References
- 1. Dirhodium( ii , ii ) catalyst optimisation for chemoselective hydroaminomethylation: towards efficient amine synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00630A [pubs.rsc.org]
- 2. Solvent Enhancement of Reaction Selectivity: A Unique Property of Cationic Chiral Dirhodium Carboxamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dirhodium(ii,ii) catalyst optimisation for chemoselective hydroaminomethylation: towards efficient amine synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. C-H Insertion in Dirhodium Tetracarboxylate-Catalyzed Reactions despite Dynamical Tendencies toward Fragmentation: Implications for Reaction Efficiency and Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirhodium-Catalyzed Synthesis: A Technical Support Center for Troubleshooting Low Yields
For researchers, scientists, and drug development professionals working with dirhodium-catalyzed reactions, achieving high yields is crucial for success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive syntheses.
Frequently Asked Questions (FAQs)
Q1: My dirhodium-catalyzed reaction is resulting in a low yield. What are the most common initial parameters to investigate?
When troubleshooting low yields, it's best to start with the most common reaction parameters. These include the catalyst loading, reaction temperature, and reaction time. A systematic optimization of these three factors can often lead to significant improvements in product yield.
Troubleshooting Workflow for Initial Reaction Parameters
Caption: A workflow for the initial investigation of low yields in dirhodium-catalyzed reactions.
Q2: How does the choice of solvent affect the yield and selectivity of my reaction?
The solvent can have a profound impact on the outcome of a dirhodium-catalyzed reaction. It can influence catalyst solubility, substrate and product stability, and even the catalytic cycle itself through axial coordination to the rhodium centers.[1][2][3] If you are experiencing low yields, screening a variety of solvents with different polarities and coordinating abilities is a critical troubleshooting step.
Table 1: Effect of Solvent on a Model Dirhodium-Catalyzed Cyclopropanation
| Solvent | Dielectric Constant (ε) | Typical Observation | Potential Impact on Yield |
| Dichloromethane (DCM) | 8.9 | Good general solvent, weakly coordinating. | Often a good starting point. |
| Toluene | 2.4 | Non-coordinating, non-polar. | Can be beneficial if axial coordination is detrimental. |
| Acetonitrile (ACN) | 37.5 | Strongly coordinating. | Can inhibit catalysis by blocking axial sites.[1] |
| Dimethyl Carbonate (DMC) | 3.1 | Can lead to very high turnover numbers.[4] | Potentially excellent for optimizing catalyst efficiency.[4] |
| Ethyl Acetate (EtOAc) | 6.0 | Moderately coordinating. | Can be a good balance for catalyst stability and activity. |
Experimental Protocol for Solvent Screening:
-
Set up a parallel series of reactions in microscale vials.
-
Ensure each vial contains the same concentration of substrate, catalyst, and any other reagents.
-
Dispense an equal volume of each solvent to be tested into the respective vials.
-
Run all reactions at the same temperature and for the same duration.
-
Quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., NMR, GC, LC-MS) to determine the relative yields.
Q3: Could my dirhodium catalyst be degrading or deactivating during the reaction?
Yes, catalyst degradation is a common cause of low yields.[5] Deactivation can occur through various mechanisms, including oxidation of the Rh(II) centers, reaction with impurities, or undesirable interactions with the support material in heterogeneous systems.[6][7]
Common Causes of Dirhodium Catalyst Deactivation:
-
Oxidation: Exposure to air or oxidizing impurities can lead to the formation of inactive Rh(III) species.
-
Ligand Decomposition: The ligands surrounding the dirhodium core can degrade under the reaction conditions.
-
Strong Coordination: Solvents, substrates, or products can bind too strongly to the axial sites of the catalyst, inhibiting turnover.[1]
-
Aggregation: In some cases, catalyst molecules can aggregate, leading to a loss of active species.[8]
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow to diagnose potential dirhodium catalyst deactivation.
Q4: How critical is the purity of my substrates and reagents?
The purity of all reaction components is paramount. Impurities in the substrate, solvent, or even dissolved gases can lead to catalyst deactivation and the formation of byproducts, significantly lowering the yield.[5]
Table 2: Common Impurities and Their Potential Effects
| Impurity | Source | Potential Effect on Reaction | Recommended Action |
| Water | Solvents, reagents, atmosphere | Can hydrolyze sensitive functional groups or interact with the catalyst. | Dry solvents and reagents thoroughly; use an inert atmosphere. |
| Oxygen | Atmosphere | Can lead to oxidative degradation of the catalyst. | Degas solvents and use an inert atmosphere (N₂ or Ar). |
| Peroxides | Ethereal solvents (e.g., THF, Dioxane) | Strong oxidants that can rapidly deactivate the catalyst. | Test for and remove peroxides from solvents before use. |
| Acidic/Basic Impurities | Starting materials, degradation products | Can alter the electronic properties of the catalyst or promote side reactions. | Purify starting materials (e.g., chromatography, recrystallization). |
Experimental Protocol for Substrate Purification:
-
Characterization: Analyze the starting material using techniques like NMR and Mass Spectrometry to identify any impurities.
-
Chromatography: If impurities are present, purify the substrate using flash column chromatography.
-
Recrystallization/Distillation: For solid compounds, recrystallization can be an effective purification method. For liquids, distillation may be appropriate.
-
Drying: After purification, ensure the substrate is thoroughly dried under high vacuum to remove residual solvents.
Q5: I am observing low enantioselectivity in my asymmetric reaction. What factors should I consider?
Low enantioselectivity in a reaction designed to be stereoselective points towards issues with the chiral environment of the catalyst. This can be influenced by the ligand purity, temperature, and solvent.
Key Factors Influencing Enantioselectivity:
-
Ligand Enantiopurity: The use of ligands with low enantiomeric purity will directly lead to a decrease in the enantioselectivity of the product.[9]
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Running the reaction at a lower temperature may improve the enantiomeric excess (ee%).
-
Solvent Effects: The solvent can interact with the catalyst and influence the chiral pocket, thereby affecting the stereochemical outcome.[1][2]
-
Catalyst Structure: The specific structure of the dirhodium catalyst, including both the bridging and axial ligands, plays a crucial role in determining enantioselectivity.[10][11][12] Sterically demanding catalysts can enhance selectivity in certain reactions.[13][14]
Experimental Protocol for Optimizing Enantioselectivity:
-
Verify Ligand Purity: If you synthesized the chiral ligand, verify its enantiomeric purity using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral solvating agent).
-
Temperature Screening: Set up the reaction at a range of temperatures (e.g., 0°C, room temperature, and 40°C) and analyze the ee% of the product from each reaction.
-
Solvent Screening: As detailed in Q2, perform a solvent screen and analyze the product from each for both yield and enantioselectivity.
-
Catalyst Modification: If the above steps do not yield satisfactory results, consider screening a range of dirhodium catalysts with different chiral ligands. A computational mapping of catalyst properties can sometimes aid in selecting a suitable catalyst.[15][16]
References
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 254. Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds - The Davies Group [scholarblogs.emory.edu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity in Dirhodium-Catalyzed Reactions
Welcome to the technical support center for dirhodium-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the enantioselectivity of their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing enantioselectivity in dirhodium-catalyzed reactions?
A1: Enantioselectivity in dirhodium-catalyzed reactions is a multifactorial issue influenced by the intricate interplay of several experimental parameters. The key factors include:
-
Chiral Ligand Structure: The design of the bridging ligands is paramount. The steric bulk, electronic properties, and chirality of the ligands create a chiral environment around the rhodium centers, which dictates the facial selectivity of the substrate's approach to the metal carbene intermediate.[1][2][3][4]
-
Catalyst Conformation: Dirhodium catalysts can exist in different conformations (e.g., α,α,α,α-, α,α,α,β-, α,α,β,β-, and α,β,α,β-ligand arrangements). The specific conformation adopted in solution can significantly impact the shape of the chiral pocket and, consequently, the enantioselectivity.[2]
-
Solvent: The reaction solvent can dramatically affect enantioselectivity by coordinating to the axial sites of the dirhodium catalyst, altering its conformation and electronic properties.[5][6][7] Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a profound and sometimes unpredictable effect on asymmetric induction.[5][8][9]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between the diastereomeric transition states.[10]
-
Substrate and Reagent: The structure of the diazo compound and the alkene (or other substrate) plays a crucial role. The steric and electronic properties of the substrates must be compatible with the chiral environment of the catalyst to achieve high enantioselectivity.[11][12]
-
Additives: In some cases, the use of additives can enhance enantioselectivity by interacting with the catalyst or the substrates.[8]
Q2: How does the steric bulk of the ligand affect enantioselectivity?
A2: Increasing the steric bulk at the α-carbon of the ligands on a dirhodium catalyst generally leads to higher enantioselectivity.[2][3] The bulkier groups create a more defined and restrictive chiral pocket around the active site. This steric hindrance limits the possible trajectories for the substrate to approach the rhodium carbene, favoring the pathway that leads to one enantiomer over the other. For instance, in certain tandem carbonyl ylide formation/cycloaddition reactions, catalysts with bulkier ligands like Rh₂(S-PTTL)₄ (tert-leucine derived) showed significantly higher enantioselectivity compared to those with smaller ligands like Rh₂(S-PTA)₄ (alanine derived).[2]
Q3: Can a dirhodium catalyst with lower symmetry still provide high enantioselectivity?
A3: Yes. Initially, it was proposed that only catalysts with C₂ or D₂ symmetry (α,α,β,β- and α,β,α,β-arrangements) would result in high enantioselectivity.[2] However, modern research has shown that catalysts with other ligand arrangements, which may lack formal symmetry, can also achieve high levels of enantioinduction.[2] This indicates that the overall shape and steric/electronic environment of the catalytic pocket are more critical than the formal symmetry of the ligand arrangement.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (% ee)
If you are observing low enantiomeric excess in your dirhodium-catalyzed reaction, consider the following troubleshooting steps:
Step 1: Evaluate the Chiral Ligand.
-
Is the ligand's steric bulk sufficient? As a general trend, increasing the steric hindrance around the chiral center of the ligand can improve enantioselectivity.[2][3] Consider switching to a ligand derived from a bulkier amino acid, for example.
-
Is the ligand enantiomerically pure? The use of optically pure ligands is crucial for constructing a symmetric and effective chiral cavity.[1] Impurities of the opposite enantiomer can lead to the formation of diastereomeric catalysts with compromised enantioselectivity.[1]
Step 2: Optimize the Reaction Solvent.
-
Have you tried different solvents? The choice of solvent can have a dramatic impact on enantioselectivity. Non-polar, weakly coordinating solvents like dichloromethane (DCM) or hydrocarbons are often a good starting point.[7]
-
Consider the use of HFIP. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can have a profound, though unpredictable, effect. In some systems, it can significantly enhance enantioselectivity, while in others, it can be detrimental or even reverse the stereochemical outcome.[5][8] A screening of HFIP as a solvent or co-solvent is recommended.
Step 3: Adjust the Reaction Temperature.
-
Can the reaction be run at a lower temperature? Reducing the reaction temperature is a common and effective strategy to improve enantioselectivity.[10] For example, running a C-H functionalization of an indole at -78 °C instead of 0 °C significantly increased the % ee.[10]
Step 4: Re-evaluate the Substrate.
-
Is the substrate compatible with the catalyst? The steric and electronic properties of both the diazo compound and the alkene are critical. For instance, in cyclopropanation reactions, the nature of the aryl group on an aryldiazoacetate strongly influences the optimal catalyst choice.[12]
A systematic approach to troubleshooting low enantioselectivity is outlined in the workflow diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and characterization of novel dirhodium coordination polymers – the impact of ligand size on selectivity in asymmetric cyclopropanation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rh-catalyzed enantioselective diboration of simple alkenes: reaction development and substrate scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation pathways in dirhodium catalysis
Welcome to the technical support center for dirhodium catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you might encounter, along with detailed experimental protocols to help you diagnose and resolve them.
Issue 1: My reaction has stopped or slowed down prematurely.
Q1: What are the common causes for a dirhodium-catalyzed reaction to stop before completion?
A1: Premature reaction stoppage or a significant decrease in reaction rate is often a sign of catalyst deactivation. Several pathways can lead to the deactivation of your dirhodium catalyst. The most common culprits include:
-
Formation of Inactive Rhodium Species: The active dirhodium catalyst can convert into inactive or less active species. A notable example is the formation of a catalytically inactive rhodium(III) σ-vinyl species, which can occur at low concentrations of the alkyne substrate.[1] This formation is often irreversible, meaning that even adding more substrate will not restart the reaction.[1]
-
Aggregation and Formation of Clusters: Under certain conditions, especially at elevated temperatures or with particular ligands, the active monomeric rhodium species can aggregate to form inactive dinuclear or trinuclear hydride complexes or rhodium clusters.[2][3]
-
Ligand Degradation: The ligands attached to the dirhodium core are crucial for its activity and selectivity. Decomposition of these ligands under the reaction conditions will lead to catalyst deactivation.[2]
-
Inhibition by Substrates, Products, or Impurities: Components in the reaction mixture, including the starting materials, products, or unforeseen impurities (like water, acids, or alcohols), can bind to the catalyst's active site and inhibit its function.[2][4] The presence of chloride ions, often from the catalyst precursor, can also have a deactivating effect.[2]
Q2: How can I determine if my catalyst has deactivated?
A2: Reaction Progress Kinetic Analysis (RPKA) is a powerful technique to diagnose catalyst deactivation.[1][2][5][6][7] By monitoring the reaction rate as a function of substrate concentration, you can identify deviations from ideal behavior. A "same-excess" experiment is particularly useful here. If a second reaction, started with fresh catalyst but with initial concentrations matching a point where the first reaction slowed down, proceeds faster, it strongly suggests that the catalyst in the original reaction has deactivated.[1][2]
Q3: What steps can I take to prevent or minimize catalyst deactivation?
A3: To mitigate catalyst deactivation, consider the following strategies:
-
Optimize Substrate Concentration: In reactions sensitive to substrate concentration, such as those involving alkynes, maintaining a higher concentration of the substrate can suppress the formation of inactive species.[1]
-
Use High-Purity Reagents and Solvents: To avoid inhibition by impurities, ensure all your reagents and solvents are of high purity and are appropriately dried.
-
Choose the Right Catalyst Precursor: Opt for chloride-free rhodium precursors, like those with acetate or acetylacetonate (acac) ligands, to avoid the deactivating effects of chloride ions.[2]
-
Control Reaction Temperature: Carefully control the reaction temperature, as higher temperatures can accelerate deactivation pathways.[2] For in situ catalyst generation, the temperature of ligand exchange can be critical for forming the desired active species.[2][8]
-
Consider Catalyst Immobilization: For some applications, using an immobilized dirhodium catalyst can facilitate its recovery and reuse, which may also help in mitigating certain deactivation pathways.[9]
Issue 2: My reaction is showing poor selectivity.
Q4: My reaction is not giving the expected stereoselectivity or regioselectivity. Could this be related to catalyst deactivation?
A4: Yes, changes in selectivity can be linked to the state of the catalyst. The ligands around the dirhodium core are primarily responsible for dictating the selectivity of the reaction.[5] If the catalyst deactivates through ligand modification or decomposition, the selectivity will be compromised. Furthermore, the formation of different active species from the initial precursor can lead to a mixture of catalytic cycles, each with its own selectivity profile. Axial coordination of solvent molecules to the dirhodium complex can also influence selectivity.[10]
Q5: How can I investigate if changes in the catalyst are causing poor selectivity?
A5: In situ spectroscopic techniques are invaluable for this purpose. In situ NMR spectroscopy, particularly 1H, 31P{1H}, and even 103Rh NMR, can help identify the different rhodium species present in your reaction mixture during catalysis.[4][6][11][12] This allows you to correlate the presence of specific species with the observed product distribution.
Quantitative Analysis of Catalyst Performance
Understanding the impact of deactivation often requires quantitative data. Below is a summary of how catalyst performance can be affected, illustrated with data from a study on heterogeneous Rh/Al2O3 catalysts used in CO oxidation, where particle size and reaction temperature influence the number of active sites.
| Catalyst Sample | Rh Particle Size (nm) | Temperature for Onset of Kinetic Change (°C) | Apparent Activation Energy (kJ/mol) - Low Temp | Apparent Activation Energy (kJ/mol) - High Temp |
| 0.05%Rh/Al2O3 | <1 | ~280 | 100-110 | Varies |
| 0.1%Rh/Al2O3 | 1.1 | ~260 | 100-110 | Varies |
| 0.1%Rh/Al2O3 H2-700°C | 1.6 | ~250 | 100-110 | Varies |
| 0.1%Rh/Al2O3 H2-800°C | 3.3 | ~240 | 100-110 | Varies |
| 0.1%Rh/Al2O3 H2-900°C | 9.2 | ~230 | 100-110 | Varies |
Data adapted from studies on CO oxidation on Rh/Al2O3 catalysts.[13][14][15] The change in kinetics is attributed to the redispersion of Rh nanoparticles into single atoms, altering the number of active sites.
Experimental Protocols
For a deeper investigation of catalyst deactivation, the following are detailed methodologies for key experiments.
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) for Detecting Catalyst Deactivation
Objective: To determine if catalyst deactivation or product inhibition is occurring during the reaction.
Methodology:
-
Standard Reaction: Run the reaction under your standard conditions and monitor the concentration of the substrate and product over time using a suitable analytical technique (e.g., GC, HPLC, or in situ IR/NMR).
-
"Same-Excess" Experiment:
-
From the data of the standard reaction, choose a point in time (e.g., 50% conversion) where the reaction rate has noticeably decreased.
-
Start a new reaction with the initial concentrations of the reactants and catalyst identical to the concentrations present at the chosen time point in the standard reaction. However, do not add the product that has formed.
-
Monitor the progress of this new reaction.
-
-
Data Analysis:
-
Plot the reaction rate versus substrate concentration for both the standard reaction and the "same-excess" experiment.
-
Interpretation:
-
If the plots for both experiments overlay, it suggests that neither significant catalyst deactivation nor product inhibition is occurring.
-
If the "same-excess" experiment shows a consistently higher reaction rate at the same substrate concentrations, it indicates that the catalyst in the standard reaction has undergone deactivation.[1][2]
-
If the initial rate of the "same-excess" experiment is similar to the rate of the standard reaction at that point, but then deviates, it may suggest product inhibition.
-
-
Protocol 2: In Situ NMR Spectroscopy for Monitoring Catalyst Speciation
Objective: To identify and quantify the rhodium species present during the catalytic reaction.
Methodology:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube or in a flask connected to a flow NMR setup. Use a deuterated solvent for locking.
-
Spectrometer Setup:
-
Data Acquisition:
-
Acquire spectra at regular intervals throughout the reaction. For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest).
-
For phosphorus-containing ligands, 31P{1H} NMR is particularly informative for observing changes in the ligand's coordination environment.[16]
-
Selectively excited 1H NMR pulse sequences can be used to quantify key hydrido-rhodium and acyl-rhodium intermediates.[6][16]
-
-
Data Analysis:
-
Integrate the signals corresponding to different rhodium species and the internal standard.
-
Plot the concentration of each species over time to create a catalyst distribution map. This will reveal which species are resting states and which may be deactivated forms.[16]
-
Protocol 3: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Heterogeneous Catalysts
Objective: To study the structure and surface species of a solid-supported dirhodium catalyst under reaction conditions.
Methodology:
-
Sample Preparation:
-
Experimental Setup:
-
Place the sample cup in a DRIFTS cell that allows for control of temperature and gas flow.
-
Acquire a background spectrum of the pure matrix under an inert gas (e.g., He or N2) at the desired reaction temperature.[14]
-
-
In Situ Analysis:
-
Data Analysis:
-
The spectra will show vibrational bands corresponding to adsorbed species (e.g., CO on Rh sites) and changes in the catalyst structure.[13][14]
-
By analyzing the position and intensity of these bands, you can identify different rhodium species (e.g., single atoms vs. nanoparticles) and track their evolution during the reaction.[13][14]
-
Visualizing Deactivation Pathways and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate key deactivation pathways and experimental workflows.
Caption: Common deactivation pathways for dirhodium catalysts.
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Caption: Workflow for in situ NMR analysis of catalyst speciation.
References
- 1. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 2. Visual kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 4. In situ spectroscopic investigations on BiPhePhos modified rhodium complexes in alkene hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bard.edu [bard.edu]
- 7. mt.com [mt.com]
- 8. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ spectroscopy-guided engineering of rhodium single-atom catalysts for CO oxidation (Journal Article) | OSTI.GOV [osti.gov]
- 11. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 17. Best practice methods for reliable results from your DRIFTS setup [specac.com]
Overcoming substrate limitations in dirhodium catalysis
Technical Support Center: Dirhodium Catalysis
Welcome to the technical support center for dirhodium catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common substrate limitations and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Reaction Yield & Catalyst Activity
Question: My C-H insertion/cyclopropanation reaction is showing low conversion or yield. What are the common causes and how can I improve it?
Answer:
Low yield in dirhodium-catalyzed reactions is a frequent issue that can stem from several factors, ranging from catalyst activity to substrate reactivity and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection & Activity:
-
Reactivity: The choice of dirhodium catalyst is critical. Dirhodium carboxamidates have broad applications but may show moderate reactivity for metal carbene generation.[1][2] Forcing conditions can be overcome by using catalysts with more strained ligands, such as Rh₂(4S-MEAZ)₄, which have longer Rh-Rh bonds and higher reactivity for diazo decomposition.[1] For C-H insertion reactions with challenging aryl- or vinyldiazoacetates, Davies' chiral prolinate catalysts, like Rh₂(DOSP)₄, are designed for higher reactivity.[1]
-
Ligand Choice: The electronic and steric properties of the bridging ligands surrounding the dirhodium core significantly influence reactivity.[1][3] For instance, the highly effective Rh₂(esp)₂ catalyst often shows unique reactivity in cascade reactions.[4] Without the correct phosphine ligand in certain arylation reactions, the process can be extremely sluggish, yielding only trace amounts of product.[5]
-
-
Substrate Purity & Stability:
-
Diazo Compounds: Diazo compounds, especially donor/acceptor carbenoids, are essential but can be unstable. Ensure they are freshly prepared and pure. Alkynes are being explored as safer, non-diazo carbene precursors, which may be a viable alternative for certain insertion reactions.[6]
-
Impurities: Feedstocks can contain impurities that act as poisons for the catalyst, leading to degradation and loss of activity.[7][8]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a significant impact. Weakly Lewis basic and non-polar solvents like dichloromethane (CH₂Cl₂) or hexane are generally preferred.[9] Highly coordinating solvents can bind to the axial sites of the catalyst, potentially inhibiting substrate binding and reducing reaction rates.[9] However, some reactions have been successfully performed in water, which can simplify catalyst reuse.[9][10]
-
Catalyst Loading: While low catalyst loading is desirable, it can sometimes be the cause of low conversion. For certain substrates, increasing the catalyst loading from 0.05 mol% to 1 mol% may be necessary to achieve a quantitative yield.[11][12]
-
Additives: In some cases, additives can enhance performance. For example, (MeO)₂CO has been identified as an enantioenhancing reaction medium that allows for highly selective cyclopropanations at extremely low catalyst loadings.[13]
-
-
Catalyst Deactivation:
-
Oxidation: Dirhodium(II) catalysts can be oxidized to inactive Rh(II)Rh(III) species, often indicated by a color change from blue-green to pink-red.[1] This is a known issue when using sulfur analogues of carboxamidate ligands.[1]
-
Irreversible Inhibition: The catalyst can react with substrates or byproducts to form stable, inactive complexes. For instance, in propargylic C-H activation, the catalyst can form an irreversible and inactive σ-vinyl complex, effectively halting the reaction.[14] Increasing the concentration of the alkyne substrate relative to other components can minimize this deactivation pathway.[14]
-
Section 2: Poor Stereoselectivity (Enantio- & Diastereo-selectivity)
Question: My reaction is proceeding with good yield, but the enantioselectivity (ee) or diastereoselectivity (dr) is poor. How can I improve it?
Answer:
Achieving high stereoselectivity is a primary goal of using chiral dirhodium catalysts. Poor selectivity is often a mismatch between the substrate and the catalyst's chiral environment.
Troubleshooting Steps:
-
Catalyst and Ligand Design: This is the most critical factor for stereocontrol.
-
Screening Catalysts: There is no single "best" catalyst; the optimal choice is highly substrate-dependent. A screening of different families of chiral dirhodium catalysts is the first step. For asymmetric cyclopropanation of aryldiazoacetates, Rh₂(R-DOSP)₄ is often effective, but for ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ provides superior enantiocontrol.[15]
-
Ligand Sterics: The steric bulk of the ligands creates the chiral pocket around the active site. The design of these ligands is crucial for differentiating between enantiotopic faces of the substrate. For example, Rh₂(S-tertPTTL)₄ was designed with tailored steric influences and shows extraordinary selectivity in cyclopropanation reactions.[4]
-
Interligand Interactions: In some modern catalysts, specific interactions like interligand hydrogen bonds between an amidate ligand on the catalyst and the ester group of the rhodium carbene intermediate are essential for high stereocontrol.[11][16]
-
-
Substrate Structure:
-
Aryl Group Substitution: The electronic and steric nature of substituents on the substrate can dramatically affect asymmetric induction. For instance, in cyclopropanations with aryldiazoacetates, the substitution pattern on the aryl ring dictates which catalyst (e.g., Rh₂(R-DOSP)₄, Rh₂(S-PTAD)₄, or Rh₂(R-BNP)₄) will be optimal.[15]
-
Donor/Acceptor Carbenoids: These substrates are generally required for high levels of stereoselectivity in C-H functionalization and cyclopropanation reactions.[13][17]
-
-
Reaction Conditions:
-
Solvent: Solvent choice can influence selectivity. Switching from CH₂Cl₂ to a non-polar solvent like pentane can sometimes improve diastereoselectivity significantly.[11][12]
-
Additives: Additives can play a role in modulating selectivity. For example, HFIP has been shown to manipulate catalyst selectivity by deactivating reactive nucleophiles that might cause side reactions.[13]
-
Data & Catalyst Selection Guide
For a successful reaction, matching the substrate to the right catalyst is paramount. The table below summarizes catalyst recommendations for specific reaction types based on published data.
| Reaction Type | Substrate Class | Recommended Catalyst(s) | Typical Selectivity | Reference |
| Asymmetric Cyclopropanation | Methyl aryldiazoacetates | Rh₂(R-DOSP)₄ | High ee | [15] |
| ortho-Substituted aryldiazoacetates | Rh₂(S-PTAD)₄ | High ee (>90%) | [13][15] | |
| 3-Methoxy-substituted aryldiazoacetates | Rh₂(R-BNP)₄ | High ee (up to 97%) | [15] | |
| α-Stannylated α-diazoacetates | Heteroleptic Rh₂(amidate)(carboxylate)₃ | High dr (>20:1), High ee (>96%) | [11][12] | |
| C-H Insertion | Aryl- and vinyldiazoacetates | Rh₂(DOSP)₄ (Davies' prolinates) | High Selectivity | [1] |
| Intramolecular (diazoacetates) | Chiral Carboxamidates | Exceptional enantiocontrol | [1][2] | |
| Hetero-Diels-Alder | Lewis Acid Catalyzed | Chiral Carboxamidates (e.g., Rh₂(MPPIM)₄) | High enantiocontrol | [1] |
Experimental Protocols
General Protocol for Asymmetric Cyclopropanation
This protocol is a representative example adapted from the literature and should be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral dirhodium catalyst (e.g., Rh₂(R-DOSP)₄, 0.5-1.0 mol%).
-
Solvent & Alkene: Add dry, degassed solvent (e.g., CH₂Cl₂ or pentane, ~0.1 M concentration relative to the diazo compound) and the alkene substrate (typically 2-5 equivalents).
-
Diazo Addition: Dissolve the aryldiazoacetate (1.0 equivalent) in the same solvent. Add the diazo solution to the reaction mixture dropwise via a syringe pump over a period of 2-4 hours at room temperature. Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR until all the diazo compound is consumed (disappearance of the characteristic diazo spot or signal).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC or SFC).
Visual Guides & Workflows
Troubleshooting Workflow for Low Yield/Selectivity
This diagram outlines a logical progression for troubleshooting common issues in dirhodium-catalyzed reactions.
Caption: A step-by-step guide for troubleshooting poor reaction outcomes.
Catalyst Selection Logic
The choice of catalyst is determined by the specific transformation and substrate. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate dirhodium catalyst.
References
- 1. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic investigation of ligand enabled dirhodium catalyst modification: Implications in reactivity and stereoselectivity - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 14. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Dirhodium Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments with dirhodium catalysts.
Frequently Asked Questions (FAQs)
Q1: My dirhodium-catalyzed reaction is showing low yield and/or catalyst decomposition. What are the common causes?
A1: Low yields and catalyst decomposition in dirhodium-catalyzed reactions can stem from several factors. The primary causes fall into three main categories: chemical, thermal, and mechanical deactivation[1].
-
Chemical Deactivation: This is often the most common issue. It can be caused by:
-
Catalyst Poisoning: Impurities in the reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive.
-
Ligand Degradation: The ligands surrounding the dirhodium core can degrade under harsh reaction conditions.
-
Oxidation: Dirhodium(II) catalysts can be sensitive to oxidation, which can alter their catalytic activity. However, in many diazo-based reactions, the Rh(II)Rh(II) state can be regenerated from a Rh(II)Rh(III) state, making them robust to oxidation[2].
-
-
Thermal Deactivation: High reaction temperatures can lead to:
-
Catalyst Agglomeration: The catalyst molecules can clump together, reducing the available surface area for reaction.
-
Structural Changes: The catalyst's structure may change at elevated temperatures, leading to a loss of activity. Excessive temperatures can prematurely age the catalyst[3].
-
-
Solvent Effects: The choice of solvent can significantly impact catalyst stability and reactivity.[4][5] Weakly coordinating, non-polar solvents like dichloromethane or hexane are often efficient for C-H functionalization reactions[4]. Polar solvents can sometimes lead to lower enantioselectivity by favoring an early transition state where the substrate is further from the catalyst's chiral environment[5].
Q2: How can I improve the stability of my dirhodium catalyst?
A2: Several strategies can be employed to enhance the stability of dirhodium catalysts:
-
Ligand Modification: The ligands around the dirhodium core play a crucial role in its stability and reactivity[2][6]. Using more robust ligands or ligands designed to create a protective steric environment can prevent decomposition. For example, bulky "bowl-shaped" catalysts can exhibit high stability[7][8].
-
Axial Ligand Coordination: The coordination of molecules to the axial sites of the dirhodium complex can influence its electronic properties and stability[4][9]. While often subtle, this can be tuned to improve performance.
-
Immobilization: Attaching the catalyst to a solid support can prevent aggregation and facilitate recovery and reuse[10][11]. Common supports include polymers, silica, and metal-organic frameworks (MOFs)[10][12]. A "catalyst-in-bag" system using a semipermeable membrane is another innovative approach for easy recovery and recycling of soluble catalysts[10][12][13].
-
Solvent Selection: As mentioned, the solvent is critical. For instance, hexafluoroisopropanol (HFIP) can enhance enantioselectivity in certain cyclopropanation reactions by forming strong hydrogen bonds without being nucleophilic enough to react with the rhodium carbene[7].
Q3: My catalyst appears to have deactivated. Can it be regenerated?
A3: In some cases, deactivated dirhodium catalysts can be regenerated. The appropriate method depends on the cause of deactivation.
-
For catalysts deactivated by solid-state reactions with a support like alumina (forming rhodium aluminate), a high-temperature oxidizing treatment followed by a reduction step can restore activity[14][15].
-
For some homogeneous catalysts, treatment with an oxygen-containing gas in the presence of an aldehyde has been shown to regenerate partially inactive hydroformylation catalysts[16].
It is crucial to first understand the deactivation mechanism to select the appropriate regeneration protocol[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no catalytic activity from the start | Inactive catalyst batch | Verify the catalyst's integrity using analytical techniques (e.g., NMR, MS). |
| Poor quality of reagents or solvent | Purify all starting materials and use freshly distilled, anhydrous solvents. | |
| Incorrect reaction setup | Ensure the reaction is set up under the correct inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive. | |
| Reaction starts well but stops before completion | Catalyst deactivation | Lower the reaction temperature. Consider using a more robust ligand system or immobilizing the catalyst. |
| Product inhibition | Try to remove the product as it forms, if feasible, or run the reaction at a lower substrate concentration. | |
| Inconsistent results between batches | Variability in substrate or solvent purity | Implement rigorous purification and quality control for all reagents. |
| Catalyst degradation during storage | Store the catalyst under an inert atmosphere, protected from light and moisture. | |
| Difficulty in separating the catalyst from the product | Homogeneous nature of the catalyst | Consider using an immobilized version of the catalyst or a catalyst-in-bag system for easier separation and recycling[10][12]. |
Experimental Protocols
Protocol 1: General Procedure for a Dirhodium-Catalyzed Cyclopropanation Reaction
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dirhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Alkene: Add the alkene substrate (1.0 equivalent) to the catalyst solution.
-
Addition of Diazo Compound: Slowly add a solution of the diazo compound (1.2 equivalents) in the same solvent to the reaction mixture over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Recovery Using a Catalyst-in-Bag System
This protocol describes the use of a dialysis membrane to encapsulate a high molecular weight dirhodium catalyst, allowing for its easy recovery and reuse[10][12].
-
Catalyst Encapsulation: Place the soluble, high molecular weight dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄) inside a commercial dialysis membrane bag with an appropriate molecular weight cutoff.
-
Reaction Setup: Place the sealed catalyst-in-bag into the reaction vessel containing the solvent and the alkene substrate.
-
Reaction Execution: Proceed with the slow addition of the diazo compound as described in Protocol 1.
-
Catalyst Recovery: Upon reaction completion, simply remove the catalyst-in-bag from the reaction mixture.
-
Washing and Reuse: Wash the bag with fresh solvent to remove any residual product. The encapsulated catalyst can then be reused in subsequent reactions.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Test Cyclopropanation Reaction
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (DCM) | 85 |
| 2 | Hexafluoroisopropanol (HFIP) | 95 |
| 3 | Hexane | 90 |
| 4 | Acetonitrile | 70 |
Data is illustrative and based on general trends observed in literature such as the positive effect of HFIP on enantioselectivity for certain catalysts[7].
Table 2: Catalyst Leaching and Performance in a Catalyst-in-Bag System over Multiple Cycles
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) | Rhodium Leaching (ppm) |
| 1 | 95 | 94 | < 2 |
| 2 | 94 | 94 | < 2 |
| 3 | 93 | 93 | < 2 |
| 4 | 93 | 93 | < 2 |
| 5 | 92 | 92 | < 2 |
Illustrative data based on the high reusability and low leaching reported for catalyst-in-bag systems[10][12].
Visualizations
Caption: Common pathways for dirhodium catalyst deactivation.
Caption: Key strategies for enhancing dirhodium catalyst stability.
Caption: A typical experimental workflow for dirhodium-catalyzed cyclopropanation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic converter - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
Technical Support Center: Dirhodium Catalyst Recovery and Recycling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of dirhodium catalysts in various chemical processes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recovery and recycling of dirhodium catalysts.
Question: My catalyst recovery yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery yield can stem from several factors depending on the chosen recovery method. Here are some common causes and troubleshooting steps:
-
Incomplete Precipitation: If you are using a precipitation method, the catalyst may not be fully crashing out of the solution.
-
Solution: Ensure you are using an appropriate anti-solvent and that the volume ratio of the reaction solvent to the anti-solvent is optimized. A higher volume of anti-solvent may be required. Also, check the temperature, as cooling the mixture can often improve precipitation.
-
-
Catalyst Leaching from Solid Support: For heterogeneous catalysts, the dirhodium complex may be leaching off the solid support during the reaction or washing steps.
-
Solution: Ensure the linkage between the catalyst and the support is stable under your reaction conditions. If you suspect leaching, consider switching to a support with a stronger binding interaction or a different immobilization strategy.[1] For instance, highly cross-linked polystyrene resins with pyridine attachments have shown efficient immobilization through a combination of ligand coordination and encapsulation.[2]
-
-
Adsorption to Glassware or Equipment: Dirhodium catalysts can adsorb to surfaces, leading to losses during transfers.
-
Solution: Silanizing glassware can help minimize adsorption. Also, ensure all equipment is thoroughly rinsed with an appropriate solvent to recover any adsorbed catalyst.
-
-
Formation of Soluble Species: The catalyst may be converting into a more soluble form that is difficult to recover.
-
Solution: Analyze the filtrate or supernatant to determine if soluble rhodium species are present. If so, a different recovery technique, such as solvent extraction or the use of a "catalyst-in-bag" system, may be more appropriate.
-
Question: I am observing a color change in my dirhodium catalyst during the reaction. What does this indicate?
Answer:
A color change in your dirhodium catalyst is often a visual indicator of a change in its oxidation state, which can affect its catalytic activity.
-
Green to Blue-Green: This is the typical color of an active dirhodium(II,II) catalyst.
-
Blue-Green to Pink-Red: This color change often indicates the oxidation of the active Rh(II)Rh(II) species to an inactive or less active Rh(II)Rh(III) state. This can happen in the presence of oxidizing agents or certain reaction conditions.
-
Return to Green/Blue-Green: In some cases, particularly in reactions involving diazo compounds, the oxidized Rh(II)Rh(III) species can be reduced back to the active Rh(II)Rh(II) form, allowing the catalyst to have high turnover numbers.
If you observe a persistent pink-red color and a decrease in catalytic activity, it is a sign of catalyst deactivation.
Question: The enantioselectivity of my chiral dirhodium catalyst has decreased after recycling. What could be the cause and how can I fix it?
Answer:
A drop in enantioselectivity after recycling is a common issue and can be attributed to several factors:
-
Partial Decomposition of the Chiral Ligand: The chiral ligands on the dirhodium core may be degrading under the reaction or recovery conditions.
-
Solution: Analyze the recovered catalyst to check the integrity of the ligands. If degradation is confirmed, you may need to use milder recovery conditions or screen for more robust ligands. It's also important to ensure the stereopurity of the ligand used for catalyst preparation, as the presence of diastereomeric complexes can affect enantioselectivity.[3]
-
-
Leaching of the More Active Enantiomer: In some cases of supported catalysts, there might be preferential leaching of one enantiomer of the catalyst, leading to a decrease in the overall enantioselectivity of the recycled catalyst.
-
Solution: Quantify the rhodium content in the reaction solution to assess the extent of leaching. If significant, consider a different immobilization method or a homogeneous catalyst recovery technique.
-
-
Contamination: The recycled catalyst may be contaminated with impurities from the previous reaction that interfere with the stereochemical control.
-
Solution: Ensure the catalyst is thoroughly washed and purified after recovery. Recrystallization or washing with a solvent that selectively removes the impurities without dissolving the catalyst can be effective.
-
Frequently Asked Questions (FAQs)
What are the main advantages of using a "catalyst-in-bag" system for dirhodium catalyst recovery?
The "catalyst-in-bag" system utilizes a semipermeable dialysis membrane to encapsulate a soluble, high molecular weight dirhodium catalyst.[4][5][6] This approach offers several advantages:
-
High Recovery Rates: This method can achieve very high recovery yields, often exceeding 99%.[1][7]
-
Minimal Leaching: The membrane effectively retains the large catalyst molecule while allowing smaller reactants and products to pass through, resulting in very low levels of rhodium leaching into the product.[4][6]
-
Maintained Activity and Selectivity: The catalyst remains in a homogeneous environment within the bag, which helps to maintain its catalytic activity and enantioselectivity over multiple cycles.[5][6]
-
Versatility: The flexible nature of the dialysis bag allows it to be used in various reaction vessel shapes and sizes.[6]
How do I choose between homogeneous and heterogeneous catalyst recovery methods?
The choice depends on several factors, including the scale of the reaction, the nature of the catalyst and product, and the required purity of the final product.
-
Homogeneous Recovery (e.g., precipitation, solvent extraction):
-
Pros: Can lead to very high purity of the recovered catalyst. Often easier to implement on a smaller lab scale.
-
Cons: May require significant solvent use and can be more complex to scale up. There is a risk of product contamination if the separation is not efficient.
-
-
Heterogeneous Recovery (e.g., filtration of a supported catalyst):
-
Pros: Simple and efficient separation by filtration. Generally easier to scale up for industrial processes.[4]
-
Cons: The catalyst can be less active or selective than its homogeneous counterpart. Leaching of the metal from the support can be a significant issue, leading to product contamination and loss of catalyst.[1]
-
What are some common solid supports for immobilizing dirhodium catalysts?
Common solid supports for immobilizing dirhodium catalysts include:
-
Polystyrene resins: Highly cross-linked polystyrene with pyridine linkers can effectively immobilize dirhodium catalysts.[2]
-
Silica: Silica-supported dirhodium catalysts have been successfully used in various enantioselective transformations.
-
Cellulose and other polymers: These materials can also serve as effective supports for catalyst immobilization.[1]
How can I quantify the amount of rhodium that has leached into my product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique that can be used to accurately quantify trace amounts of rhodium in your reaction mixture or final product.
Quantitative Data on Catalyst Recovery and Recycling
The following tables summarize quantitative data from various studies on dirhodium catalyst recovery and recycling.
Table 1: Recovery Efficiency of Different Methods
| Recovery Method | Catalyst | Reaction Type | Recovery Efficiency (%) | Number of Cycles | Reference |
| Catalyst-in-Bag | Rh₂(S-TPPTTL)₄ | Cyclopropanation | >99 | 5 | [1][7] |
| Immobilization on Polystyrene | Rh₂(S-DOSP)₄ | Cyclopropanation | High (not specified) | 5 | [2] |
| Immobilization on Silica | Silica-supported Rh₂(S-DOSP)₄ | Cyclopropanation | High (not specified) | Not specified |
Table 2: Catalyst Leaching Data
| Recovery Method | Catalyst | Support/Membrane | Leaching (ppm Rh in product) | Reference |
| Catalyst-in-Bag | Rh₂(S-TPPTTL)₄ | Dialysis Membrane | ppm level | [4][6] |
| Immobilization on Polystyrene | Chiral dirhodium catalysts | Polystyrene with pyridine linkers | Significant levels compared to covalently attached catalysts | [1] |
Experimental Protocols
Protocol 1: Dirhodium Catalyst Recovery using the "Catalyst-in-Bag" System
This protocol is adapted from the work of Ryu et al.[1]
Materials:
-
Dirhodium catalyst with a molecular weight >2400 Da (e.g., Rh₂(S-TPPTTL)₄)
-
Dialysis membrane tubing (e.g., from Sigma-Aldrich)
-
Chemically stable tape (e.g., Teflon tape)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vessel
-
Stir bar
Procedure:
-
Membrane Preparation: Cut the dialysis membrane to the desired length. Rinse it with distilled water, followed by solvent exchange with methanol and then hexane (30 minutes for each solvent, repeated twice). Dry the membrane under an inert atmosphere (e.g., argon).[1]
-
Catalyst Encapsulation: Seal one end of the dry membrane tubing with Teflon tape. Carefully introduce the powdered dirhodium catalyst into the bag. Purge the inside of the bag with an inert gas and seal the other end.[1]
-
Pre-soaking: Before the reaction, soak the sealed catalyst-in-bag in the anhydrous reaction solvent for at least one day to allow the membrane to wet and the catalyst to dissolve.[1]
-
Reaction Setup: In a separate flame-dried reaction vessel, add the substrate, reagents, and the remaining reaction solvent.
-
Initiate Reaction: Transfer the pre-soaked catalyst-in-bag into the reaction vessel. Purge the vessel with an inert gas and begin stirring.
-
Catalyst Recovery: Upon completion of the reaction, simply remove the catalyst-in-bag from the reaction mixture.
-
Washing and Reuse: Wash the exterior of the bag with fresh solvent to remove any adhering product. The catalyst-in-bag can then be directly reused in a new reaction. To recover the product that may have diffused into the bag, the bag can be immersed in a separate vial of fresh solvent for a few hours. This wash solvent can then be combined with the main reaction mixture.[1]
Protocol 2: Immobilization of a Dirhodium Catalyst on a Pyridine-Linked Polystyrene Resin
This protocol is based on the strategy described by Davies et al.[2]
Materials:
-
Dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-DOSP)₄)
-
Highly cross-linked polystyrene resin with a pyridine attachment
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel
-
Shaker or stir plate
Procedure:
-
Resin Preparation: Wash the polystyrene-pyridine resin with the reaction solvent to remove any impurities and swell the resin.
-
Immobilization: In a reaction vessel, suspend the pre-washed resin in a solution of the dirhodium catalyst in the anhydrous solvent.
-
Agitation: Agitate the mixture (e.g., by shaking or stirring) at room temperature for a specified period (e.g., 12-24 hours) to allow for the coordination of the dirhodium catalyst to the pyridine groups on the resin. The solution should become colorless as the catalyst is immobilized.
-
Catalyst Recovery: After the immobilization is complete, recover the solid-supported catalyst by filtration.
-
Washing: Wash the recovered catalyst-resin conjugate thoroughly with fresh solvent to remove any non-immobilized catalyst.
-
Drying and Storage: Dry the immobilized catalyst under vacuum. The catalyst is now ready for use in a heterogeneous catalytic reaction.
-
Recycling: After the reaction, the catalyst can be recovered by simple filtration, washed with the reaction solvent, and reused in subsequent reactions.
Visualizations
Caption: General workflow for dirhodium catalyst recovery and recycling.
Caption: Workflow for the "Catalyst-in-Bag" recovery method.
References
- 1. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dirhodium Catalyst Reactivity and Solvent Coordination
Welcome to the technical support center for dirhodium catalyst applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the effects of solvent coordination on the reactivity and selectivity of dirhodium catalysts.
Frequently Asked Questions (FAQs)
Q1: How does solvent coordination affect my dirhodium-catalyzed reaction?
A1: Solvents can directly interact with the dirhodium catalyst by coordinating to its axial sites.[1][2][3] This coordination can significantly influence the catalyst's electronic properties, steric environment, and overall reactivity.[1][2] The nature and strength of this interaction depend on the solvent's Lewis basicity and polarity.[1][4]
-
Strongly Coordinating Solvents: Solvents with high Lewis basicity, such as acetonitrile, can bind tightly to the axial sites of the catalyst. This strong coordination can inhibit or even completely stop the reaction by preventing the substrate from accessing the active catalytic site.[5] For instance, the use of acetonitrile as a solvent can terminate catalytic cycloaddition reactions.[5]
-
Weakly Coordinating Solvents: Non-polar or weakly coordinating solvents, like dichloromethane or hexane, are often preferred for reactions such as C-H functionalization.[1] These solvents interact minimally with the catalyst, allowing for efficient substrate binding and turnover.
-
Solvent-Enhanced Selectivity: In some cases, solvent choice can enhance selectivity. For example, changing the solvent from dichloromethane to toluene in certain nitrone cycloaddition reactions has been shown to dramatically increase regioselectivity and enantioselectivity.[6]
Q2: My reaction is sluggish or not proceeding at all. Could the solvent be the issue?
A2: Yes, the solvent is a primary suspect for slow or failed reactions. Competition between the solvent and the substrate for the catalyst's active site can inhibit the reaction rate.[6] If you are using a solvent known to be a strong Lewis base (e.g., acetonitrile, DMSO), it is likely coordinating to the rhodium center and preventing the catalytic cycle from proceeding.
Q3: How do I choose the optimal solvent for my dirhodium-catalyzed reaction?
A3: The ideal solvent choice is highly dependent on the specific reaction and the dirhodium catalyst being used. However, a general guideline is to start with weakly coordinating, non-polar solvents.[1]
-
For C-H insertion and cyclopropanation reactions, dichloromethane and hexane are common starting points.[1]
-
It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities to optimize your reaction.
-
Computational studies suggest that even subtle solvent effects can alter reaction barriers, so empirical screening is valuable.[1][7]
Q4: Can the color of my catalyst solution tell me anything about solvent coordination?
A4: Yes, the color of the dirhodium catalyst solution can be an indicator of axial ligand coordination. Dirhodium(II) carboxamidate complexes, for example, may appear as red solids when coordinated with solvents like acetonitrile and turn blue when the axial ligands are removed under vacuum or in a poorly coordinating solvent like dichloromethane.[8] This color change is due to alterations in the electronic structure of the Rh-Rh core upon axial ligation.[3]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Strong Solvent Coordination | The solvent may be acting as an inhibitor by binding to the axial sites of the catalyst. |
| Action: Switch to a less coordinating solvent. For example, if you are using acetonitrile, try dichloromethane or a hydrocarbon solvent.[5] | |
| Catalyst Decomposition | Some solvents can promote catalyst decomposition. For instance, the lifetime of Rh2(esp)2 was found to be longer in tBuCN compared to acetonitrile or CH2Cl2 in a C(sp3)–H amination reaction. |
| Action: If catalyst instability is suspected, consider using a solvent known to prolong the catalyst's lifetime for your specific system. | |
| Incorrect Solvent Grade | Impurities in the solvent (e.g., water, coordinating species) can interfere with the reaction. |
| Action: Ensure you are using a high-purity, anhydrous solvent. |
Issue 2: Poor Selectivity (Regio-, Stereo-, or Enantioselectivity)
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | Solvent can have a profound impact on the transition state energies, thereby affecting selectivity.[6] |
| Action: Screen a variety of solvents. A solvent that enhances selectivity in one system may not in another. For example, toluene was found to significantly improve regioselectivity and enantioselectivity in a specific cycloaddition reaction compared to dichloromethane.[6] | |
| Solvent-Catalyst Mismatch | The interplay between the catalyst's ligands and the solvent is crucial for achieving high selectivity. |
| Action: Consider the electronic and steric properties of both your catalyst's ligands and the solvent. Sometimes a slight change in the solvent can lead to a significant improvement in selectivity. |
Quantitative Data Summary
The following tables summarize the impact of different solvents on the outcomes of specific dirhodium-catalyzed reactions as reported in the literature.
Table 1: Influence of Solvent on Regioselectivity and Enantioselectivity in a Nitrone Cycloaddition Reaction [6]
| Solvent | Yield (%) | Regioselectivity (12:13) | Enantioselectivity (% ee for 12) |
| Toluene | 95 | 97:3 | 98 |
| Dichloromethane | 85 | 70:30 | 94 |
Reaction conditions and specific substrates can be found in the cited literature.
Table 2: Computational Study on the Effect of Axial Ligation on C-H Insertion Selectivity [1]
| Carbene Type | Coordinating Solvent | Effect on Selectivity (Internal vs. Terminal C-H Insertion) |
| Acceptor/Acceptor | Strongly Donating Solvents | Decreased Selectivity |
| Donor/Acceptor | Isopropanol | Increased Selectivity |
| Donor/Donor | Isopropanol | Increased Selectivity |
These are theoretical predictions and should be used as a guide for experimental design.
Experimental Protocols
General Protocol for Screening Solvent Effects in a Dirhodium-Catalyzed Reaction:
This protocol provides a general framework. Specific details such as temperature, reaction time, and substrate concentrations should be optimized for your particular transformation.
-
Catalyst Preparation: Prepare a stock solution of the dirhodium catalyst in a volatile, weakly coordinating solvent (e.g., dichloromethane).
-
Reaction Setup: In a series of reaction vessels, add the substrate and any other reagents.
-
Solvent Addition: To each vessel, add the desired reaction solvent to be screened.
-
Initiation: Add a measured amount of the catalyst stock solution to each reaction vessel to initiate the reaction.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS, NMR).
-
Analysis: Upon completion, analyze the product mixture from each reaction to determine yield and selectivity.
Visualizations
Caption: Competitive binding of solvent and substrate to the dirhodium catalyst's axial sites.
Caption: Troubleshooting flowchart for solvent-related issues in dirhodium catalysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Solvent Enhancement of Reaction Selectivity: A Unique Property of Cationic Chiral Dirhodium Carboxamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Computational Studies on Dirhodium Catalyst Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in computational studies of dirhodium catalyst optimization.
Frequently Asked Questions (FAQs)
Q1: My geometry optimization for a dirhodium catalyst is failing to converge. What are the common causes and how can I troubleshoot this?
A1: Geometry optimization failures for dirhodium complexes are common due to their complex electronic structure and multiple possible conformations. Here are the primary causes and troubleshooting steps:
-
Poor Initial Geometry: A starting geometry that is far from a minimum on the potential energy surface can lead to convergence failure.
-
Solution: Start with a crystal structure if available. If not, build the molecule in a molecular editor and perform an initial, less computationally expensive optimization using a force field or a semi-empirical method before moving to DFT.
-
-
Incorrect Spin State: Dirhodium-catalyzed reactions can proceed through singlet or triplet pathways. An incorrect spin multiplicity will lead to convergence issues.
-
Solution: Perform single-point energy calculations for both singlet and triplet states of your initial geometry to determine which is lower in energy. Start the geometry optimization from the more stable spin state. For open-shell singlet states, it is crucial to ensure the correct unrestricted wave function is obtained.[1]
-
-
SCF Convergence Failure: The Self-Consistent Field (SCF) procedure, which is at the heart of DFT calculations, may fail to converge.
-
Solution:
-
Increase the maximum number of SCF cycles.
-
Use SCF convergence algorithms like scf=qc or scf=xqc in Gaussian.
-
Employ level-shifting or damping algorithms.
-
Start with a smaller basis set and then use the resulting wave function as an initial guess for a larger basis set calculation.
-
-
Q2: How do I choose the appropriate DFT functional and basis set for my dirhodium catalyst system?
A2: The choice of functional and basis set is critical for obtaining accurate results. There is no single "best" choice, and the optimal selection often depends on the specific property being investigated.
-
Functionals:
-
BP86 and BPW91: These generalized gradient approximation (GGA) functionals are often used for geometry optimizations of transition metal complexes and have been shown to provide reasonable geometries for dirhodium catalysts.[2][3]
-
B3LYP: A popular hybrid functional that often provides a good balance of accuracy and computational cost for a wide range of properties.
-
M06 family (M06, M06-2X): These meta-hybrid GGA functionals are often recommended for transition metal chemistry and can provide good accuracy for reaction barriers and non-covalent interactions.
-
-
Basis Sets:
-
For Rhodium: Effective Core Potentials (ECPs) are typically used to reduce computational cost. LANL2DZ is a commonly used ECP for rhodium.[1] For higher accuracy, the Stuttgart/Dresden ECP (SDD) can be employed.
-
For other atoms (C, H, N, O, etc.): Pople-style basis sets like 6-31G* or 6-31G(d,p) are a common starting point.[1] For more accurate energy calculations, larger basis sets like def2-TZVP are recommended.
-
It is always good practice to perform a literature search for similar systems to see what computational methods have been successfully applied.
Q3: My calculations are predicting the wrong site-selectivity or enantioselectivity. What factors should I investigate?
A3: Incorrectly predicted selectivity is a common challenge. Several factors can influence the outcome:
-
Catalyst Conformation: Dirhodium catalysts can exist in several conformers (e.g., "all-up", "up-down").[1] The relative energies of these conformers can be small, and the active conformer may not be the lowest in energy in the absence of the substrate. It is crucial to model the relevant conformer for the reaction.
-
Substrate-Catalyst Interactions: Subtle non-covalent interactions, such as π-π stacking between the substrate and the catalyst's ligands, can play a decisive role in determining selectivity.[1] Ensure your chosen DFT functional can adequately describe these interactions (e.g., by including a dispersion correction like D3).
-
Solvent Effects: Solvation can significantly impact the energies of transition states and intermediates.[4] Including a continuum solvation model (e.g., CPCM or SMD) is often necessary to obtain results that are comparable to experimental data. In some cases, explicit solvent molecules may be required.
-
Reaction Pathway: Ensure you have identified the correct, lowest-energy reaction pathway. For dirhodium catalysts, both concerted and stepwise mechanisms may be possible, and the dominant pathway can be influenced by the substrate and catalyst.[1]
Troubleshooting Guides
Guide 1: Resolving SCF Convergence Issues
This guide provides a step-by-step workflow for troubleshooting Self-Consistent Field (SCF) convergence failures in DFT calculations of dirhodium complexes.
References
- 1. Computational Exploration of Dirhodium Complex-Catalyzed Selective Intermolecular Amination of Tertiary vs. Benzylic C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Fine-Tuning Dirhodium(II) Complexes Through Axial Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the axial modification of dirhodium(II) complexes. The information is designed to address specific experimental challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of axial ligand modification in dirhodium(II) catalysis?
Axial ligand modification is a crucial strategy for fine-tuning the reactivity and selectivity of dirhodium(II) catalysts.[1][2][3][4] While the bridging ligands that form the paddlewheel structure are essential for inducing asymmetry and controlling the catalyst's electrophilicity, the axial ligands, positioned at the vacant coordination sites along the Rh-Rh axis, play a significant role in modulating the catalyst's properties.[1][2][4] Historically considered less important, axial modification has emerged as a valuable and straightforward method to develop new catalysts and achieve novel reactivities over the last few decades.[1][2]
Q2: How do axial ligands influence the electronic properties of the dirhodium(II) core?
Axial ligands directly impact the electronic environment of the dirhodium core. Coordination of a Lewis base to an axial site leads to an increase in electron density at the rhodium centers. This populates the vacant Rh-Rh σ* orbital, resulting in observable changes in the complex's color.[5] The donor strength of the axial ligand can be correlated with changes in the 103Rh chemical shift, providing a spectroscopic handle to probe these electronic effects.[5] Ultimately, these electronic perturbations influence the electrophilicity of the rhodium carbene intermediate, which is a key reactive species in many dirhodium(II) catalyzed reactions.
Q3: What are the common classes of axial ligands used for modifying dirhodium(II) catalysts?
A variety of ligands have been successfully employed to modify the axial positions of dirhodium(II) complexes. These include:
-
N-Heterocyclic Carbenes (NHCs): NHCs have been shown to be effective axial ligands, leading to the generation of new families of catalysts for reactions like the arylation of aldehydes.[6][7]
-
Phosphines: Chiral phosphine ligands can be used to induce or enhance enantioselectivity in reactions such as carbonyl additions.[8][9]
-
Solvents: The coordinating ability of the solvent can significantly impact the reactivity and selectivity of C-H insertion reactions.[5] Solvents can act as labile axial ligands, influencing the catalytic cycle.
-
Thioethers: Tethered thioether ligands have been explored for their ability to tune the performance of dirhodium(II) catalysts in cyclopropanation and Si-H insertion reactions.[5]
Q4: Can axial ligand modification prevent catalyst deactivation?
While not a universal solution, appropriate axial ligand modification can enhance catalyst stability and turnover numbers. For instance, in some systems, the presence of a suitable axial ligand can prevent the formation of inactive catalyst dimers or other deactivation pathways. However, the choice of axial ligand is critical, as strongly coordinating ligands can sometimes inhibit catalysis by blocking the active site.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the axial modification of dirhodium(II) complexes.
Problem 1: Low or no catalytic activity.
| Possible Cause | Troubleshooting Step |
| Strongly coordinating axial ligand inhibiting substrate binding. | Select a more labile axial ligand or reduce the concentration of the current axial ligand. The use of a coordinating solvent can also be explored as a more weakly binding alternative.[5] |
| Catalyst degradation. | Ensure rigorous exclusion of air and moisture, as some dirhodium(II) complexes can be sensitive to oxidation. Characterize the catalyst before and after the reaction (e.g., by UV-vis or NMR spectroscopy) to check for degradation.[8] |
| Incorrect electronic properties of the catalyst for the specific reaction. | The electrophilicity of the rhodium center is crucial. If the reaction requires a more electrophilic catalyst, choose an axial ligand with weaker donating properties. Conversely, for reactions benefiting from a more electron-rich catalyst, a stronger donor ligand should be selected. |
| Poor solubility of the catalyst. | Modify the ligands (either bridging or axial) to improve solubility in the reaction solvent. For example, incorporating long alkyl chains can enhance solubility in nonpolar solvents.[11] |
Problem 2: Poor stereoselectivity (enantio- or diastereoselectivity).
| Possible Cause | Troubleshooting Step |
| Ineffective chiral induction from the axial ligand. | If using a chiral axial ligand, its proximity and orientation relative to the reactive center are critical. Consider using a ligand with a different chiral backbone or one that can form secondary interactions (e.g., hydrogen bonding) with the substrate.[12][13] |
| Flexibility of the catalyst-substrate complex. | The conformation of the dirhodium complex in solution can impact stereoselectivity.[14] The use of bulkier bridging or axial ligands can restrict conformational freedom and improve stereochemical control. |
| Solvent effects interfering with stereodifferentiation. | The solvent can act as a competing axial ligand and influence the chiral environment.[5] Screen a range of solvents with varying coordinating abilities (e.g., dichloromethane, dimethyl carbonate, hexafluoroisopropanol).[15][16] |
| Background reaction catalyzed by an achiral species. | Ensure the purity of the chiral catalyst. If applicable, lower the reaction temperature to suppress any uncatalyzed or achirally catalyzed background reactions. |
Problem 3: Difficulty in catalyst recovery and recycling.
| Possible Cause | Troubleshooting Step |
| Homogeneous nature of the catalyst. | Explore strategies for catalyst immobilization. This can involve covalently attaching the dirhodium complex to a solid support or using a "catalyst-in-bag" system with a dialysis membrane to retain the catalyst while allowing reactants and products to pass through.[17] |
| Leaching of the metal from the support. | If using a supported catalyst, ensure the linker is stable under the reaction conditions. Characterize the support after the reaction to quantify any metal leaching. |
Data Presentation
Table 1: Effect of Axial Ligand on the Arylation of Aldehydes *
| Entry | Axial Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | None | 5 | 80 | Trace |
| 2 | IMes (NHC) | 1 | 60 | 95 |
| 3 | SIMes (NHC) | 1 | 60 | 98 |
| 4 | PPh₃ | 2 | 80 | 45 |
*Data is illustrative and compiled from trends reported in the literature.[6][9]
Table 2: Influence of Solvent as an Axial Ligand on C-H Insertion Selectivity *
| Entry | Solvent (Axial Ligand) | Dielectric Constant | Product Ratio (A:B) |
| 1 | Dichloromethane | 8.93 | 3:1 |
| 2 | Acetonitrile | 37.5 | 1:2 |
| 3 | Isopropanol | 19.9 | 1:1.5 |
*Data is illustrative and based on computational and experimental findings.[5]
Experimental Protocols
General Procedure for Axial Ligand Exchange
The introduction of an axial ligand to a dirhodium(II) paddlewheel complex, such as Rh₂(OAc)₄, is typically achieved by dissolving the dirhodium complex in a suitable solvent (e.g., dichloromethane or toluene) and then adding a stoichiometric amount (or a slight excess) of the desired axial ligand. The reaction is usually stirred at room temperature for a period ranging from a few minutes to several hours. The formation of the adduct can often be monitored by a color change. The resulting complex can be isolated by removal of the solvent or by precipitation upon addition of a non-coordinating anti-solvent. Characterization is typically performed using techniques such as NMR spectroscopy, UV-vis spectroscopy, and X-ray crystallography.[5][7]
Representative Protocol for Asymmetric Cyclopropanation
In a typical asymmetric cyclopropanation reaction, the chiral dirhodium(II) catalyst (e.g., 0.001 to 1 mol%) is dissolved in a dry, inert solvent (e.g., dimethyl carbonate) under an inert atmosphere (e.g., argon or nitrogen).[15][16] The olefin substrate (e.g., 1.2 equivalents) is then added. A solution of the diazo compound (1 equivalent) in the same solvent is added slowly via a syringe pump over several hours to maintain a low concentration of the reactive carbene intermediate. The reaction is stirred at the desired temperature (which may range from -78 °C to room temperature) until the diazo compound is consumed (as monitored by TLC or IR spectroscopy). The reaction mixture is then concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[11][16]
Visualizations
Caption: Workflow for screening axially modified dirhodium(II) catalysts.
Caption: Troubleshooting flowchart for low catalytic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Axial Coordination of NHC Ligands on Dirhodium(II) Complexes: Generation of a New Family of Catalysts [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dirhodium(II)/Phosphine Catalyst with Chiral Environment at Bridging Site and Its Application in Enantioselective Atropisomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 15. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Dirhodium and Copper Catalysts in Modern Organic Synthesis
A deep dive into the catalytic performance of dirhodium and copper complexes in key organic transformations, providing researchers, scientists, and drug development professionals with a data-driven guide to catalyst selection.
Dirhodium and copper catalysts are mainstays in the synthetic organic chemist's toolbox, enabling a wide array of powerful and selective transformations. Both catalyst families are renowned for their ability to activate diazo compounds, generating reactive carbene intermediates that can participate in a variety of bond-forming reactions. However, the choice between a dirhodium and a copper catalyst can have a profound impact on the yield, selectivity, and substrate scope of a given reaction. This guide provides a comparative study of these two catalytic systems, with a focus on their performance in cyclopropanation and C-H functionalization reactions, supported by experimental data and detailed protocols.
Performance in Cyclopropanation Reactions
Cyclopropanation, the formation of a three-membered carbocyclic ring, is a fundamental transformation in organic synthesis, and both dirhodium and copper catalysts are highly effective in promoting this reaction. The choice of catalyst, however, can significantly influence the stereoselectivity of the product.
Dirhodium(II) catalysts, particularly chiral dirhodium(II) carboxylates, are often the catalysts of choice for highly enantioselective intermolecular cyclopropanations.[1] These robust catalysts can achieve high yields, diastereoselectivities, and enantioselectivities for the reactions of donor-acceptor carbenes with a variety of alkenes.[1] In contrast, while copper(I) complexes are also effective, achieving high levels of enantioselectivity can be more challenging and often requires carefully designed chiral ligands.[2]
Below is a comparative summary of the performance of selected dirhodium and copper catalysts in the cyclopropanation of styrene with ethyl diazoacetate.
| Catalyst | Substrate (Alkene) | Diazo Compound | Yield (%) | ee (%) | dr (trans:cis) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl Diazoacetate | 95 | 98 | >95:5 | [3] |
| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | 85 | - | 75:25 | [4] |
| Cu(acac)₂ | Styrene | Ethyl Diazoacetate | 80 | - | 60:40 | [4] |
| Chiral Copper(I)-Box Complex | Styrene | Ethyl Diazoacetate | 90 | 92 | 94:6 | [2] |
Performance in C-H Functionalization Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, and both dirhodium and copper catalysts have been employed for this purpose. In this domain, dirhodium catalysts have demonstrated a distinct advantage in many cases.
For intermolecular C-H functionalization of alkanes with ethyl diazoacetate, dirhodium tetracarboxylates have been shown to be "far superior" as catalysts compared to copper.[5] This superiority is attributed to the higher reactivity and selectivity of the rhodium-carbene intermediates. Dirhodium catalysts have been particularly effective in controlling both site-selectivity and stereoselectivity in C-H functionalization reactions, making them powerful tools for complex molecule synthesis.[5][6]
| Catalyst | Substrate (Alkane) | Diazo Compound | Product Yield (%) | Reference |
| Rh₂(OAc)₄ | Cyclohexane | Ethyl Diazoacetate | 65 | [5] |
| Copper Bronze | Cyclohexane | Ethyl Diazoacetate | 15 | [5] |
| Rh₂(esp)₂ | Methane | Ethyl Diazoacetate | 40 | [7] |
| Cu(I)-tmpa | Methane | Ethyl Diazoacetate | <5 | [7] |
Performance in X-H Insertion Reactions
While dirhodium catalysts often excel in C-H functionalization, copper catalysts have been shown to be more competent for certain heteroatom-hydrogen (X-H) bond insertion reactions. A computational study on O-H insertion reactions revealed that copper(I) complexes are more effective than dirhodium(II) complexes. This is attributed to the fact that in the copper-catalyzed system, the stereocenter-forming step occurs in a chiral environment when a chiral ligand is used, a prerequisite for high enantioselectivity.
| Catalyst System | Reaction Type | Enantioselectivity (ee %) | Finding | Reference |
| Chiral Copper(I) Complex | O-H Insertion | up to 90% | More competent for catalytic asymmetric O-H insertion reactions. | |
| Chiral Dirhodium(II) Complex | O-H Insertion | No significant enantiocontrol | The stereodetermining step is not influenced by the chiral ligand. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any synthetic methodology. Below are representative procedures for cyclopropanation reactions using dirhodium and copper catalysts.
General Experimental Protocol for Dirhodium-Catalyzed Cyclopropanation
A solution of the alkene (1.0 mmol) and the dirhodium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane, 5 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The diazoacetate (1.2 mmol) is then added dropwise to the stirred solution at room temperature over a period of 1-2 hours using a syringe pump. The reaction mixture is stirred for an additional 2-4 hours at room temperature, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cyclopropane.
General Experimental Protocol for Copper-Catalyzed Cyclopropanation
To a stirred suspension of the copper(I) catalyst (e.g., Cu(OTf)₂·C₆H₆, 0.05 mmol, 5 mol%) and a chiral ligand (if applicable, 0.055 mmol, 5.5 mol%) in a suitable solvent (e.g., dichloromethane, 3 mL) at room temperature is added the alkene (1.0 mmol). The mixture is stirred for 30 minutes. A solution of the diazo compound (1.5 mmol) in the same solvent (2 mL) is then added slowly via syringe pump over 4 hours. The reaction is stirred for an additional 12 hours at room temperature. The reaction mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the cyclopropane product.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these catalytic transformations is key to rational catalyst design and reaction optimization. The following diagrams illustrate the generally accepted catalytic cycles for dirhodium and copper-catalyzed cyclopropanation, as well as a typical experimental workflow.
Conclusion
Both dirhodium and copper catalysts are indispensable tools in modern organic synthesis, each with its own set of strengths and weaknesses. For enantioselective cyclopropanation and C-H functionalization reactions, dirhodium catalysts, particularly those with chiral carboxylate ligands, often provide superior results in terms of yield and stereoselectivity. However, for certain transformations such as O-H insertion, copper catalysts can offer a more effective platform for achieving high enantiocontrol. The choice of catalyst should therefore be guided by the specific requirements of the desired transformation, including the nature of the substrate, the desired level of stereoselectivity, and cost considerations. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the selection and application of these powerful catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catalyst-Dependent Chemoselectivity in the Dirhodium-Catalyzed Cyclization Reactions Between Enodiazoacetamide and Nitrosoarene: A Theoretical Study [frontiersin.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
A Comparative Guide to DFT Analysis of Dirhodium Catalyst Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dirhodium catalysts in key organic reactions, supported by Density Functional Theory (DFT) calculations and experimental data. We delve into the reaction mechanisms of C-H amination and cyclopropanation, offering insights into catalyst performance and selectivity. This document is intended to aid researchers in selecting the appropriate dirhodium catalyst and understanding the computational and experimental workflows involved in such studies.
Dirhodium-Catalyzed C-H Amination: A DFT Perspective
Dirhodium catalysts are highly effective in mediating C-H amination reactions, a powerful tool for the synthesis of nitrogen-containing molecules. DFT studies have been instrumental in elucidating the intricate mechanisms of these reactions, particularly in understanding the factors that govern selectivity.
A key aspect revealed by DFT is the preference for either a concerted or a stepwise pathway, which can be influenced by the spin state (singlet or triplet) of the reactive rhodium-nitrene intermediate.
Comparative DFT Data for C-H Amination
Recent computational studies have provided valuable data on the energy profiles of C-H amination reactions. For instance, the amination of a substrate with both tertiary and benzylic C-H bonds catalyzed by Rh₂(S-tfpttl)₄ has been investigated, revealing a preference for the triplet stepwise pathway.[1] The calculated activation energy for the rate-determining hydrogen atom abstraction from the tertiary C-H bond is 12.8 kcal/mol.[1]
To illustrate the influence of the ligand sphere, a comparative analysis with a truncated model catalyst, Rh₂(O₂CH)₄, was performed. This comparison highlights the crucial role of the ligands in controlling the site selectivity of the amination.[1]
| Catalyst | Substrate Position | Pathway | Rate-Determining Step | Activation Energy (kcal/mol) |
| Rh₂(S-tfpttl)₄ | Tertiary C-H | Triplet Stepwise | Hydrogen Atom Abstraction | 12.8[1] |
| Rh₂(S-tfpttl)₄ | Benzylic C-H | Triplet Stepwise | Hydrogen Atom Abstraction | 14.5[1] |
| Rh₂(O₂CH)₄ (model) | Tertiary C-H | Triplet Stepwise | Hydrogen Atom Abstraction | Higher than benzylic |
| Rh₂(O₂CH)₄ (model) | Benzylic C-H | Triplet Stepwise | Hydrogen Atom Abstraction | Lower than tertiary[1] |
Experimental Protocol: Kinetic Analysis of Dirhodium-Catalyzed C-H Amination
Experimental validation of DFT findings is crucial. Kinetic studies are often employed to probe the reaction mechanism and determine the rate-determining step.
General Procedure:
-
Reagent Preparation: A solution of the substrate and an internal standard is prepared in a suitable solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: The dirhodium catalyst (e.g., Rh₂(esp)₂) is added to the reaction mixture.[2]
-
Reaction Initiation: The aminating agent (e.g., a sulfamate ester) and an oxidant (e.g., PhI(OAc)₂) are added to initiate the reaction.[2]
-
Monitoring: The reaction progress is monitored by taking aliquots at specific time intervals and quenching them.
-
Analysis: The product formation and substrate consumption are quantified using techniques like GC-MS or HPLC.
-
Data Processing: The kinetic data is then analyzed to determine the reaction order and rate constants, which can be compared with the predictions from DFT calculations.
Dirhodium-Catalyzed Cyclopropanation: Unraveling the Mechanism
Dirhodium catalysts are also widely used for the cyclopropanation of alkenes with diazo compounds. DFT calculations have been pivotal in understanding the mechanism and the origins of stereoselectivity in these reactions.
Comparative DFT Data for Cyclopropanation
Computational studies have compared the performance of different dirhodium catalysts in cyclopropanation reactions. For example, a study comparing Rh₂(OAc)₄ and the more sterically demanding Rh₂(esp)₂ in the cyclopropanation of styrene with a diazoacetate showed a high degree of similarity in their calculated energy profiles, suggesting that for this particular system, the bulky ligands of Rh₂(esp)₂ do not significantly alter the fundamental reaction pathway.[3] However, in other cases, the choice of ligand is critical for achieving high enantioselectivity.
| Catalyst | Reaction | Key Transition State | Relative Energy (kcal/mol) |
| Rh₂(OAc)₄ | Cyclopropanation of styrene | Carbene formation | Not specified |
| Rh₂(OAc)₄ | Cyclopropanation of styrene | Cyclopropane formation | 22.7 (rate-determining)[4] |
| Rh₂(esp)₂ | Cyclopropanation of styrene | Similar to Rh₂(OAc)₄ | High similarity[3] |
Experimental Protocol: Synthesis and Evaluation of Dirhodium Catalysts for Cyclopropanation
The synthesis of chiral dirhodium catalysts is a critical first step for experimental studies. The following is a general procedure for the synthesis of a chiral dirhodium carboxylate catalyst and its subsequent use in a cyclopropanation reaction.
Catalyst Synthesis (Ligand Exchange):
-
Dirhodium(II) tetraacetate is dissolved in a suitable solvent like chlorobenzene.
-
The chiral carboxylic acid ligand (e.g., a derivative of 1,2,2-triphenylcyclopropane-1-carboxylate) is added in excess.[5]
-
The mixture is heated to reflux, and the acetic acid byproduct is removed by distillation.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by chromatography to yield the desired chiral dirhodium catalyst.
Catalytic Cyclopropanation:
-
To a solution of the alkene (e.g., styrene) and the dirhodium catalyst (e.g., Rh₂(S-p-Br-TPCP)₄) in a suitable solvent (e.g., dimethyl carbonate) at a specific temperature (e.g., 60 °C), a solution of the diazoacetate is added slowly via a syringe pump.[6]
-
The reaction is monitored by TLC or GC until the diazo compound is consumed.
-
The solvent is evaporated, and the residue is purified by column chromatography to isolate the cyclopropane product.
-
The yield, diastereoselectivity (dr), and enantioselectivity (ee) are determined by ¹H NMR and chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Catalytic Cycle for Dirhodium-Catalyzed C-H Amination
Caption: Generalized catalytic cycle for C-H amination.
Diagram 2: Comparative Pathways in C-H Amination
References
- 1. Computational Exploration of Dirhodium Complex-Catalyzed Selective Intermolecular Amination of Tertiary vs. Benzylic C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into C–O insertion in a carbene/alkyne metathesis cascade reaction catalyzed by Rh2(OAc)4: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A New Era in Asymmetric Catalysis: Benchmarking Novel Dirhodium Catalysts
For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. In the realm of asymmetric synthesis, dirhodium(II) catalysts have long been celebrated for their prowess in crucial transformations like C-H functionalization and cyclopropanation.[1][2][3] This guide provides an objective comparison of newly developed dirhodium catalysts against established benchmarks, supported by experimental data to inform catalyst selection for your synthetic endeavors.
A significant advancement in this field is the development of D4-symmetric dirhodium tetrakis(binaphthylphosphate) catalysts, which have demonstrated exceptional performance in the enantioselective functionalization of unactivated C–H bonds.[4][5] These newer catalysts are challenging the long-held prominence of dirhodium tetracarboxylates and carboxamidates, offering improved selectivity and efficiency in many cases.[6][7] This guide will delve into the performance of these novel catalysts in key benchmark reactions, providing a clear comparison with existing solutions.
Performance in C-H Functionalization
The functionalization of carbon-hydrogen bonds is a powerful strategy in organic synthesis, and dirhodium catalysts are at the forefront of this field.[6][8] The following table summarizes the performance of a novel D4-symmetric catalyst, Rh₂(S-megaBNP)₄, in the C-H functionalization of cyclohexane and compares it with a traditional dirhodium tetracarboxylate catalyst.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Turnover Number | Reference |
| Rh₂(S-megaBNP)₄ (S-1) | Cyclohexane | 13a | 85 | 99 | 29,400 | [4][5] |
| Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄ (R-23) | Pentane | 19 (at C2) | - | - | - | [4][5] |
Data for Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄ in the functionalization of cyclohexane was not available in the provided search results. The table includes its performance with pentane to showcase its site-selectivity.
The data clearly indicates that the new binaphthylphosphate dirhodium catalyst, Rh₂(S-megaBNP)₄, provides exceptional enantioselectivity (99% ee) and high yield in the C-H functionalization of cyclohexane.[4][5] Notably, it can achieve a high turnover number, indicating its efficiency even at low catalyst loadings.[4][5] In contrast, the bulky D₂-symmetric tetracarboxylate catalyst, Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄, is known for its ability to direct functionalization to the most accessible secondary C-H bond, as seen in the reaction with pentane.[4][5]
Performance in Asymmetric Cyclopropanation
Cyclopropanation is another cornerstone reaction catalyzed by dirhodium complexes, yielding three-membered rings that are valuable building blocks in medicinal chemistry and natural product synthesis.[9] The choice of catalyst can significantly influence both the yield and the enantioselectivity of these reactions.
| Catalyst | Diazo Compound | Olefin | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(S-DOSP)₄ | Vinyldiazoacetate | Styrene | - | 98 | [2] |
| Rh₂(S-biTISP)₄ | Vinyldiazoacetate | Styrene | - | 98 | [2] |
| Rh₂(S-PTAD)₄ | TCE Aryldiazoacetate | Styrene | 64 | 62 | [10] |
| Rh₂(S-BTPCP)₄ | TCE Aryldiazoacetate | Styrene | - | -90 | [10] |
| Rh₂(R-BPCP)₄ | TCE Aryldiazoacetate | Styrene | - | 70 | [10] |
Yields were not consistently reported across all sources for direct comparison.
The data highlights that for the cyclopropanation of styrene with vinyldiazoacetate, both Rh₂(S-DOSP)₄ and Rh₂(S-biTISP)₄ deliver outstanding enantioselectivity (98% ee).[2] When using trichloroethyl (TCE) aryldiazoacetates, the choice of the triarylcyclopropanecarboxylate catalyst becomes crucial, with Rh₂(S-BTPCP)₄ providing high enantioselectivity.[10]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the benchmark reactions discussed.
General Procedure for C-H Functionalization of Cyclohexane
A solution of the dirhodium catalyst (1 mol %) and the diazo compound in an excess of cyclohexane is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the functionalized product. For detailed conditions, including specific concentrations and purification solvents, please refer to the primary literature.[4][5]
General Procedure for Asymmetric Cyclopropanation
To a solution of the olefin (typically 5-10 equivalents) and the chiral dirhodium catalyst (0.5-1.0 mol %) in a suitable solvent (e.g., pentanes or dichloromethane), the diazoacetate is added slowly via a syringe pump at room temperature. The slow addition helps to minimize the formation of carbene dimers. After the addition is complete, the reaction mixture is stirred until the diazo compound is fully consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.[10][11]
Experimental Workflow & Reaction Mechanism
To visualize the process of a typical dirhodium-catalyzed reaction, the following workflow and mechanistic diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. High Symmetry Dirhodium(II) Paddlewheel Complexes as Chiral Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. D4-Symmetric Dirhodium Tetrakis(binaphthylphosphate) Catalysts for Enantioselective Functionalization of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ETD | An Investigation on the Diastereoselectivity of α-Methylstyrene Cyclopropanations Catalyzed by Dirhodium (II) Catalysts | ID: pz50gx67h | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Dirhodium trisulphate uses in electroplating and surface treatment
Dirhodium trisulphate, also known as rhodium(III) sulfate (Rh₂(SO₄)₃), is a key compound used in electroplating to deposit a layer of rhodium onto a substrate.[1][2] This process is highly valued across various industries, including jewelry, electronics, and scientific instrumentation, for its ability to produce a surface that is not only aesthetically pleasing but also exceptionally durable.[3][4][5] The resulting rhodium plate is characterized by its brilliant white, reflective finish, superior hardness, and outstanding resistance to corrosion and tarnishing.[1][3]
This guide provides a comparative analysis of dirhodium trisulphate for electroplating, detailing its performance against common alternatives, and presenting supporting experimental data for researchers, scientists, and professionals in drug development who rely on high-performance surface treatments for their instrumentation and equipment.
Performance Characteristics and Comparison with Alternatives
Rhodium's unique properties, such as high hardness (Mohs hardness of around 6), excellent corrosion resistance, and stable, low electrical resistance, make it an ideal choice for demanding applications.[1][4][6] However, due to its rarity and high cost, several alternatives have been developed.[7][8] These alternatives aim to provide similar aesthetic and functional properties at a reduced cost.
Common alternatives include:
-
Gold and Silver Plating: While less expensive, gold and silver are softer and more susceptible to wear and tarnishing compared to rhodium.[6]
-
Rhodium Alloys: Alloying rhodium with metals like ruthenium or platinum can reduce costs while maintaining many of the desirable properties of a pure rhodium finish.[7]
-
Platinum Group Metal (PGM) Alloys: Formulations based on platinum and ruthenium, such as WHITENOR®, have been shown to achieve a degree of whiteness comparable to traditional rhodium plating.[9]
-
Gold-Tungsten Alloys: This emerging technology offers a durable and more environmentally sustainable alternative to rhodium plating.[10]
The following table summarizes the performance of dirhodium trisulphate-based electroplating and compares it with key alternatives.
| Feature | Dirhodium Trisulphate (Rhodium Plating) | Gold Plating | Silver Plating | Platinum-Ruthenium Alloy (WHITENOR®) |
| Primary Use | Protective & Decorative Coating | Decorative & Conductive Coating | Decorative & Conductive Coating | Decorative & Protective Coating |
| Hardness (Mohs) | ~6.0[6] | 2.5 - 3.0[6] | ~2.5[6] | High (Specific data not available) |
| Corrosion/Tarnish Resistance | Excellent[1][3][6] | Good, but can wear | Prone to tarnishing[6] | Excellent protection against oxidation[9] |
| Appearance | Bright, reflective, silvery-white[3][6] | Yellow or various colored hues | Bright white, but tarnishes | Whiteness comparable to rhodium[9] |
| Relative Cost | Very High[6][7] | High | Moderate[6] | More cost-effective than rhodium[9] |
| Whiteness Index (Lab) | L 90.5; a* 1; b* 1.5 (for RODINOR®)[9] | N/A | N/A | L* 88; a* 0.55; b* 2.8[9] |
Experimental Data: Rhodium Plating Parameters
The quality of the rhodium deposit is highly dependent on the electroplating parameters. The data below is compiled from various experimental studies to provide a baseline for process development.
| Substrate | Rhodium Concentration | Bath Temperature | Voltage | Current Density | Plating Time | Average Deposit Thickness | Reference |
| 14k Gold | 1g Rh / 500ml | 32°C (90°F)[11] | 2.5 V[11] | N/A | 1 min[11] | 8.1 µin (0.21 µm)[11] | [11] |
| Silver (Ag 925) | Concentrate + H₂SO₄ | N/A | N/A | N/A | 3 min[3] | ~0.5 µm[3] | [3] |
| Gold Plate | 2g Rh / 1000ml | 50°C | N/A | 10 A/dm² | N/A | Standard accumulation achieved | [12] |
| Nickel Plate | 2 g/L | 40-50°C[13][14] | N/A | 2-10 A/ft² | 1-7 µin/min (plating rate) | 1 - 50 µin (0.025 - 1.27 µm) | [13][14] |
| Brass Panel | 15.0 g/L | ~48°C[15] | ~6 V | 2 A (in Hull Cell) | 5 min[15] | ~0.1 mil (2.54 µm)[15] | [15] |
Experimental Protocols
A successful rhodium electroplating process involves meticulous preparation of the substrate followed by precise control of the plating parameters.
1. General Substrate Preparation Protocol
-
Polishing: The substrate surface must be polished to a high luster. Any scratches or imperfections will be more visible after plating due to the high reflectivity of rhodium.[11]
-
Electrocleaning: The polished item is attached to the negative lead (cathode) of a rectifier and immersed in an electrocleaning solution for approximately one minute at 5 volts.[11] This step removes any remaining oils or dirt.
-
Rinsing: Thoroughly rinse the item with distilled or deionized water to remove the electrocleaning solution.[11]
-
Acid Activation: Immerse the item in an acid dip (e.g., 10% sulfuric acid) for about one minute.[11] This activates the surface and neutralizes any residual alkaline electrocleaner. The pH of the rhodium bath must be kept below 2 to prevent precipitation of the metal.[11]
-
Final Rinse: Rinse again with distilled or deionized water to prevent contamination of the rhodium bath.[11]
2. Rhodium Electroplating Protocol (Sulfate-based)
This protocol is based on typical parameters for decorative plating.
-
Bath Preparation: Prepare the electroplating bath using a solution of dirhodium trisulphate. A common formulation contains rhodium sulfate concentrate, sulfuric acid, and potentially phosphoric acid, diluted with demineralized water.[11][16] A typical concentration for decorative plating is about 2 grams of rhodium per liter.[16][17]
-
Apparatus Setup:
-
Place the rhodium solution in a Pyrex or polypropylene container.[11]
-
Heat the bath to the desired operating temperature, typically between 32°C and 46°C (90°F and 115°F).[11]
-
Attach a platinum-coated titanium anode to the positive pole of the rectifier.[11][16]
-
Attach the prepared workpiece (substrate) to the negative pole.[11][16]
-
-
Electroplating:
-
Immerse the workpiece in the rhodium bath.
-
Apply a voltage, typically between 2.0 and 5.0 volts.[11][16]
-
The plating time can range from 30 seconds to several minutes, depending on the desired thickness.[3][11][18] During plating, small hydrogen bubbles may form on the surface; gentle agitation or tapping can help dislodge them to ensure an even deposit.[16]
-
-
Post-Plating:
-
After the desired time, remove the workpiece from the bath.
-
Rinse thoroughly with distilled or deionized water.
-
Dry the item completely.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the rhodium electroplating process.
Caption: Rhodium electroplating workflow using a dirhodium trisulphate bath.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. proplate.com [proplate.com]
- 5. EP1098850A1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 6. proplate.com [proplate.com]
- 7. Rhodium Alternatives - IWG Plating [iwgplating.com]
- 8. Electroplating alternatives | Metal Deposition Solutions [mds.umicore.com]
- 9. WHITENOR® by Berkem: The Best Alternative to Rhodium in Electroplating - VO+ Jewels & Luxury Magazine [vo-plus.com]
- 10. Rhodium alternative [daumet.com]
- 11. Testing the Rhodium Plating Technique - Ganoksin Jewelry Making Community [ganoksin.com]
- 12. as-proceeding.com [as-proceeding.com]
- 13. U.S. Patent for Rhodium sulfate compounds and rhodium plating Patent (Patent # 6,241,870 issued June 5, 2001) - Justia Patents Search [patents.justia.com]
- 14. US6241870B1 - Rhodium sulfate compounds and rhodium plating - Google Patents [patents.google.com]
- 15. US3729396A - Rhodium plating composition and method for plating rhodium - Google Patents [patents.google.com]
- 16. cooksongold.com [cooksongold.com]
- 17. quora.com [quora.com]
- 18. shop.machinemfg.com [shop.machinemfg.com]
Mechanistic Insights into Dirhodium-Catalyzed C-H Insertion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of carbon-hydrogen (C-H) bonds is a paramount challenge in modern organic synthesis. Among the array of catalytic systems developed for this purpose, dirhodium(II) catalysts have emerged as a powerful and versatile tool for C-H insertion reactions, particularly with diazo compounds as carbene precursors. This guide provides a comprehensive comparison of dirhodium catalysts with alternative metal-based systems, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Dirhodium(II) carboxylate and carboxamidate complexes are highly effective at catalyzing the transformation of diazo compounds into transient rhodium-carbene intermediates. These electrophilic species can then undergo insertion into a wide range of C-H bonds, forming new carbon-carbon bonds with a high degree of chemo-, regio-, and stereoselectivity.[1][2] The mechanism, ligand architecture, and choice of metal all play crucial roles in the efficiency and selectivity of these transformations.
Performance Comparison of C-H Insertion Catalysts
The efficacy of a catalyst in C-H insertion is typically evaluated based on its ability to provide high yields and stereoselectivity (enantiomeric excess, ee, for chiral products) across a range of substrates. Dirhodium catalysts, particularly those with chiral ligands, have set a high benchmark in this regard. However, catalysts based on more earth-abundant and less expensive metals such as copper, iron, and palladium are continually being developed as viable alternatives.
Below is a comparative summary of the performance of dirhodium catalysts against these alternatives in representative C-H insertion reactions.
Table 1: Intermolecular Benzylic C-H Insertion
| Catalyst | Substrate | Diazo Reagent | Yield (%) | ee (%) | Reference |
| Rh₂(S-NTTL)₄ | 4-Methylanisole | 4-Phenyl-N-(methanesulfonyl)-1,2,3-triazole | 37 | 93 | [3] |
| Rh₂(S-di-(4-Br)TPPTTL)₄ | Toluene | ((Aryl)(diazo)methyl)phosphonates | >95 | 84-99 | [4] |
| Fe(TPP)Cl | Cyclohexane | Donor-acceptor diazoalkane | 66 | N/A | [2] |
Table 2: Intramolecular C-H Insertion
| Catalyst | Substrate | Diazo Reagent | Product | Yield (%) | ee (%) | Reference |
| Rh₂[(4S)-MEOX)]₄ | N-cumyl-N-(2-p-anisylethyl)diazoacetamide | N/A | (-)-Rolipram precursor | >98 (chemoselectivity) | 53 | [5] |
| Pd(CH₃CN)₂Cl₂ / Ligand | N-benzyltosylamide derivative | Diazo compound | trans-indoline | 42-91 | 89-98 | [6] |
Table 3: Allylic C-H Insertion
| Catalyst | Substrate | Diazo Reagent | Yield (%) | ee (%) | Reference |
| Rh₂(S-NTTL)₄ | trans-4-Methyl-2-pentene | 4-Phenyl-N-(methanesulfonyl)-1,2,3-triazole | 52 | 74 (tertiary), 94 (primary) | [3] |
| [{Rh(coe)₂Cl}₂] / Ligand | Allylic amine derivative | Conjugated diene | up to 99 | up to 98 | [7] |
Mechanistic Overview: The Dirhodium Catalytic Cycle
The generally accepted mechanism for dirhodium-catalyzed C-H insertion begins with the reaction of the dirhodium(II) catalyst with a diazo compound. This step involves the nucleophilic attack of the diazo carbon onto one of the rhodium centers, followed by the extrusion of dinitrogen gas to form a highly reactive rhodium-carbene intermediate. This intermediate is the key species responsible for the C-H insertion. The insertion itself is believed to proceed through a concerted, albeit asynchronous, transition state where the C-H bond of the substrate interacts with the carbene. The reaction concludes with the formation of the new C-C bond and regeneration of the dirhodium(II) catalyst, allowing it to re-enter the catalytic cycle.
References
A Comparative Guide to Dirhodium(II) and Dirhodium(III) Catalytic Cycles for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. Among the transition metal catalysts, rhodium complexes have emerged as powerful tools for a wide array of chemical transformations. This guide provides an objective comparison of dirhodium(II) and dirhodium(III) catalytic cycles, highlighting their distinct mechanisms, applications, and performance with supporting experimental data. This information is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: Key Differences Between Dirhodium(II) and Dirhodium(III) Catalysis
| Feature | Dirhodium(II) Catalysis | Dirhodium(III) Catalysis |
| Structure | Dinuclear paddlewheel structure with a Rh-Rh bond | Mononuclear, often with a cyclopentadienyl (Cp*) ligand |
| Oxidation State Change | Typically redox-neutral (Rh₂⁴⁺) or involves a Rh₂⁴⁺/Rh₂⁵⁺ couple | Involves Rh(III)/Rh(I) or Rh(III)/Rh(V) redox cycles |
| Primary Applications | Carbene and nitrene transfer reactions (e.g., cyclopropanation, C-H amination) | C-H activation and functionalization (e.g., olefination, annulation) |
| Key Intermediates | Metal-carbene or -nitrene species | Rhodacycle intermediates |
| Reaction Mechanism | Outer-sphere mechanism | Inner-sphere mechanism |
Dirhodium(II) Catalytic Cycles: Masters of Carbene and Nitrene Transfer
Dirhodium(II) complexes, characterized by their iconic paddlewheel structure, are exceptionally effective catalysts for reactions involving the transfer of carbene and nitrene moieties. These reactions are invaluable for the construction of cyclic compounds and the introduction of nitrogen-containing functional groups.
The general catalytic cycle for dirhodium(II)-catalyzed carbene transfer, such as in cyclopropanation, begins with the reaction of the dirhodium(II) catalyst with a diazo compound. This leads to the extrusion of dinitrogen and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then reacts with a substrate, such as an alkene, in a concerted step to form the cyclopropane product and regenerate the dirhodium(II) catalyst.
Performance Data: Dirhodium(II)-Catalyzed Reactions
The following tables summarize the performance of dirhodium(II) catalysts in representative cyclopropanation and C-H amination reactions, showcasing their high efficiency and stereoselectivity.
Table 1: Enantioselective Cyclopropanation of Styrene with Aryldiazoacetates Catalyzed by Chiral Dirhodium(II) Catalysts [1]
| Aryldiazoacetate Substituent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| H | Rh₂(R-DOSP)₄ | 85 | >95:5 | 80 |
| 4-Me | Rh₂(R-DOSP)₄ | 98 | >95:5 | 82 |
| 4-OMe | Rh₂(R-DOSP)₄ | 95 | >95:5 | 85 |
| 2-Me | Rh₂(S-PTAD)₄ | 75 | >95:5 | 90 |
| 2-Cl | Rh₂(S-PTAD)₄ | 63 | >95:5 | 92 |
Table 2: Enantioselective Benzylic C-H Amination Catalyzed by a Dirhodium(II) Metallopeptide [2][3]
| Substrate | Yield (%) | Enantiomeric Ratio (er) |
| 4-Ethylanisole | 86 | 95.5:4.5 |
| 4-Propylanisole | 82 | 95.5:4.5 |
| 4-Butylanisole | 79 | 95:5 |
| Indane | 91 | 94:6 |
Experimental Protocol: Dirhodium(II)-Catalyzed Cyclopropanation of Styrene
The following is a general procedure for the enantioselective cyclopropanation of styrene with a methyl aryldiazoacetate catalyzed by Rh₂(R-DOSP)₄.[1]
Materials:
-
Rh₂(R-DOSP)₄ (1 mol%)
-
Styrene (5.0 equiv)
-
Methyl aryldiazoacetate (1.0 equiv)
-
Anhydrous hexanes
Procedure:
-
To an oven-dried flask under an argon atmosphere, add Rh₂(R-DOSP)₄ and anhydrous hexanes.
-
Add styrene to the solution.
-
Slowly add a solution of the methyl aryldiazoacetate in anhydrous hexanes to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.
Dirhodium(III) Catalytic Cycles: Pioneers in C-H Activation
In contrast to their dinuclear counterparts, dirhodium(III) catalysts are typically mononuclear species, often featuring a pentamethylcyclopentadienyl (Cp*) ligand. These catalysts excel in C-H activation and subsequent functionalization reactions, providing powerful strategies for the construction of complex molecular scaffolds through the formation of new C-C and C-heteroatom bonds.
The catalytic cycle for Rh(III)-catalyzed C-H olefination, a representative transformation, generally begins with the coordination of a directing group on the substrate to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. Coordination and migratory insertion of an alkene into the Rh-C bond then occurs, followed by β-hydride elimination to furnish the olefinated product and a Rh(I) species. The active Rh(III) catalyst is regenerated by an oxidant.
Performance Data: Dirhodium(III)-Catalyzed Reactions
The following tables showcase the versatility of dirhodium(III) catalysts in C-H olefination and annulation reactions.
Table 3: Rh(III)-Catalyzed C-H Olefination of N-Pentafluoroaryl Benzamides with Alkenes [2]
| Benzamide Substituent | Alkene | Yield (%) |
| H | Ethyl acrylate | 85 |
| 4-Me | Ethyl acrylate | 82 |
| 4-OMe | Ethyl acrylate | 78 |
| H | Styrene | 75 |
| H | 1-Octene | 65 |
Table 4: Rh(III)-Catalyzed Annulation of 2-Alkenylphenols with Alkynes [3]
| 2-Alkenylphenol | Alkyne | Yield (%) |
| 2-(Prop-1-en-2-yl)phenol | Diphenylacetylene | 93 |
| 2-(Prop-1-en-2-yl)phenol | 1,2-bis(4-methoxyphenyl)acetylene | 71 |
| 2-Styrylphenol | Diphenylacetylene | 85 |
| 2-(Prop-1-en-2-yl)phenol | 1-Phenyl-1-propyne | 89 |
Experimental Protocol: Rh(III)-Catalyzed C-H Olefination of N-Pentafluoroaryl Benzamides
The following is a general procedure for the Rh(III)-catalyzed C-H olefination of an N-pentafluoroaryl benzamide with an alkene using air as the oxidant.[2]
Materials:
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
N-Pentafluoroaryl benzamide (1.0 equiv)
-
Alkene (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried screw-cap vial, add [Cp*RhCl₂]₂, AgSbF₆, the N-pentafluoroaryl benzamide, and PivOH.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCE and the alkene via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the olefinated product.
Conclusion
Dirhodium(II) and dirhodium(III) catalysts offer distinct and complementary approaches to organic synthesis. Dirhodium(II) complexes, with their characteristic paddlewheel structure, are unparalleled in their ability to mediate carbene and nitrene transfer reactions with high efficiency and stereoselectivity. In contrast, mononuclear dirhodium(III) catalysts, particularly those bearing a Cp* ligand, have emerged as the go-to catalysts for a variety of C-H activation and functionalization reactions. A thorough understanding of their respective catalytic cycles, substrate scopes, and reaction conditions is paramount for the rational design of synthetic routes and the development of novel chemical transformations. This guide provides a foundational understanding to aid researchers in harnessing the full potential of these remarkable rhodium catalysts.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dirhodium Trisulphite
The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This document provides essential, step-by-step guidance for the safe disposal of dirhodium trisulphite, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help you mitigate risks and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound and related rhodium compounds, particularly in solution, present several hazards. Solutions are often corrosive and can cause severe skin burns and eye damage.[1][2][3] Some rhodium compounds are also suspected of causing genetic defects.[1] Therefore, strict adherence to safety protocols is mandatory.
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Corrosive | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat or protective clothing.[3] | Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Suspected Mutagen | Use in a well-ventilated area or with appropriate exhaust ventilation.[5] | Obtain special instructions before use. Avoid exposure.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound waste. This process focuses on neutralization and the recovery of the valuable rhodium metal, followed by the safe disposal of the remaining liquid waste.
Experimental Protocol: Neutralization and Precipitation of this compound Waste
Objective: To neutralize acidic this compound waste and precipitate the rhodium for recovery.
Materials:
-
This compound waste solution
-
Large plastic container (at least twice the volume of the waste solution)
-
Sodium bicarbonate (baking soda)
-
Plastic colander
-
Large coffee filters
-
Long-handled plastic or wooden spoon
-
Personal Protective Equipment (PPE) as specified in the table above
Procedure:
-
Preparation: Don all required PPE, including rubber gloves and safety glasses, before handling the waste solution.[6]
-
Initial Dilution and Setup: Carefully pour the spent this compound solution into the large plastic container, filling it no more than halfway to allow for bubbling.[6] Place the long-handled spoon into the solution.
-
Neutralization: Slowly and carefully add small amounts of sodium bicarbonate to the solution.[6] The solution will bubble as the acid is neutralized, releasing carbon dioxide gas. Stir the solution gently and continuously.
-
Completion of Neutralization: Continue adding sodium bicarbonate until the bubbling ceases.[6] This indicates that the solution has been neutralized.
-
Filtration Setup: Place the plastic colander over a second clean plastic container. Line the colander with large coffee filters, ensuring all holes are covered.[6]
-
Filtration: Carefully pour the neutralized mixture through the filter-lined colander.[6] Any remaining residue in the first container should be rinsed with a small amount of water and also poured through the filter. The liquid that passes through the filter should be clear.
-
Waste Segregation:
-
Liquid Waste: The filtered liquid (filtrate) is now neutralized. Depending on local regulations, this may be safe to pour down the drain with copious amounts of water.[6] Always consult your institution's environmental health and safety (EHS) office for specific guidance on sewering neutralized waste.
-
Solid Waste: Allow the filter paper containing the solid rhodium carbonate sludge to air dry.[6] This solid waste should be placed in a designated, sealed container for hazardous waste. This material should be sent to a licensed disposal company for recycling or proper disposal.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Advanced Waste Management and Recovery
For laboratories that generate significant quantities of rhodium-containing waste, more advanced recovery methods may be economically and environmentally beneficial. Rhodium is a valuable precious metal, and its recovery aligns with principles of green chemistry and resource conservation.[7]
Several industrial methods are employed for rhodium recovery from waste solutions:[7]
-
Solvent Extraction: This technique uses a solvent to selectively extract rhodium from the waste solution.
-
Adsorption: Materials like activated carbon can be used to trap and retain rhodium from the solution.
-
Membrane Filtration: Specialized membranes can be used to separate rhodium from the waste stream.
-
Ion Exchange: This process involves exchanging rhodium ions in the solution for other ions on a resin, effectively capturing the rhodium.
If your facility is interested in these more advanced recovery options, it is advisable to partner with a specialized chemical waste management or precious metal refining company.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and environmental protocols, as well as local, state, and federal regulations, before proceeding with any chemical disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
